1,5-Dibromo-2-methoxy-3-nitrobenzene
Description
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Properties
Molecular Formula |
C7H5Br2NO3 |
|---|---|
Molecular Weight |
310.93 g/mol |
IUPAC Name |
1,5-dibromo-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |
InChI Key |
DKLXFVJCALPSBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
1,5-Dibromo-2-methoxy-3-nitrobenzene: A Technical Guide for Synthetic Chemists
This document serves as a comprehensive technical guide for 1,5-Dibromo-2-methoxy-3-nitrobenzene, CAS 725241-64-5. It is a polysubstituted aromatic compound with significant utility as a building block in organic synthesis. The strategic placement of two bromine atoms, a methoxy group, and a nitro group on the benzene ring provides multiple reaction sites, allowing for the construction of complex molecular architectures. This guide is intended for researchers and professionals in drug development and materials science, providing in-depth information on its properties, synthesis, reactivity, and potential applications.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,5-Dibromo-2-methoxy-3-nitrobenzene is fundamental for its effective application in synthesis. These properties influence its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 725241-64-5 | [1] |
| Molecular Formula | C7H5Br2NO3 | [1] |
| Molecular Weight | 310.93 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are typically light yellow to white solids. | |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 1,5-Dibromo-2-methoxy-3-nitrobenzene requires a strategic approach to ensure the correct regiochemistry of the functional groups. The directing effects of the substituents play a critical role in the synthetic pathway. The methoxy group is an ortho-para director, while the nitro group is a meta director. A plausible synthetic route is outlined below.
Synthetic Workflow Visualization
A logical synthetic pathway often commences with a commercially available substituted anisole, followed by sequential nitration and bromination steps. The order of these reactions is crucial for achieving the desired substitution pattern.
Caption: A plausible synthetic route to 1,5-Dibromo-2-methoxy-3-nitrobenzene.
Detailed Experimental Protocol
Step 1: Nitration of 3-Bromoanisole
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, 3-bromoanisole is dissolved in a suitable solvent like glacial acetic acid. The flask is cooled in an ice bath.
-
Reagent Addition: A nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise to the stirred solution. The temperature is carefully maintained at 0-5°C to control the exothermic reaction and minimize side-product formation. The methoxy group activates the ring towards electrophilic substitution, primarily at the ortho and para positions.
-
Reaction Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
Step 2: Bromination of 2-Nitro-5-bromoanisole
-
Reaction Setup: The product from Step 1 is dissolved in a suitable inert solvent such as dichloromethane or carbon tetrachloride. A Lewis acid catalyst, like iron powder or anhydrous ferric bromide, is added.
-
Reagent Addition: Elemental bromine is added dropwise to the reaction mixture. The Lewis acid polarizes the bromine molecule, increasing its electrophilicity. The nitro group is strongly deactivating, making this second electrophilic substitution more challenging than the first. The methoxy group directs the incoming bromine to the ortho or para position.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched, for instance, with a solution of sodium bisulfite to remove excess bromine.[2] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 1,5-Dibromo-2-methoxy-3-nitrobenzene.
Chemical Reactivity and Synthetic Potential
The presence of multiple functional groups on the aromatic ring of 1,5-Dibromo-2-methoxy-3-nitrobenzene makes it a versatile intermediate for a variety of chemical transformations.
-
Nucleophilic Aromatic Substitution (SNAAr): The bromine atoms are activated by the electron-withdrawing nitro group, making them susceptible to substitution by nucleophiles such as amines, alkoxides, and thiolates. This is a powerful method for introducing new functional groups. The presence of the strongly deactivating nitro group facilitates this reaction, which might otherwise require harsh conditions.[3]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields a substituted aniline, a key precursor for many pharmaceuticals and dyes.
-
Cross-Coupling Reactions: The carbon-bromine bonds can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck couplings. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures and other extended conjugated systems.
-
Modification of the Methoxy Group: The methoxy group can potentially be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃), providing another handle for further functionalization.
Sources
An In-depth Technical Guide to 4,6-Dibromo-2-nitroanisole: Properties, Structure, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive examination of 4,6-Dibromo-2-nitroanisole, a polysubstituted aromatic compound of interest to researchers in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document establishes a robust scientific profile through a comparative analysis of the closely related and well-documented compound, 4-Bromo-2-nitroanisole. The guide outlines the predicted chemical and physical properties, details the structural and spectroscopic characteristics, and proposes a logical, field-proven synthetic pathway. Furthermore, it delves into the expected chemical reactivity of its key functional groups and explores its potential as a versatile scaffold in drug discovery, drawing parallels from analogous molecular structures. This document serves as an essential resource for scientists and drug development professionals seeking to understand and utilize this class of compounds.
Introduction and Statement of Availability
Polysubstituted nitroaromatic compounds are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific arrangement of electron-withdrawing and electron-donating groups, along with halogen substituents, imparts unique reactivity and potential bioactivity to these molecules.
To overcome this, this guide will leverage data from the closely related isomer, 4-Bromo-2-nitroanisole (CAS: 33696-00-3) , as a primary reference point. By applying established principles of physical organic chemistry, we can infer and predict the properties and reactivity of the target compound, 4,6-Dibromo-2-nitroanisole. This approach provides a scientifically grounded framework for researchers to begin their work with this molecule.
Molecular Structure and Physicochemical Properties
The molecular structure of 4,6-Dibromo-2-nitroanisole features a benzene ring substituted with a methoxy group (-OCH₃) at position 1, a nitro group (-NO₂) at position 2, and two bromine atoms (-Br) at positions 4 and 6. The presence of the bulky bromine atom ortho to the methoxy group is expected to induce steric hindrance, potentially influencing the conformation of the methoxy group and the overall planarity of the molecule.
Structural Diagram
Caption: 2D Structure of 4,6-Dibromo-2-nitroanisole.
Comparative Physicochemical Properties
The following table summarizes the known properties of 4-Bromo-2-nitroanisole and provides predicted values for 4,6-Dibromo-2-nitroanisole. The predictions for the target molecule are based on the addition of a second bromine atom, which is expected to increase the molecular weight, melting point, and density, while likely decreasing solubility in non-polar solvents.
| Property | 4-Bromo-2-nitroanisole | 4,6-Dibromo-2-nitroanisole (Predicted) | Source |
| Molecular Formula | C₇H₆BrNO₃ | C₇H₅Br₂NO₃ | - |
| Molecular Weight | 232.03 g/mol | ~310.93 g/mol | [1] |
| CAS Number | 33696-00-3 | Not Available | [1][2] |
| Appearance | Powder | Expected to be a solid, likely crystalline | |
| Melting Point | 85-100 °C | Higher than 100 °C | |
| Boiling Point | Not Available | Not Available | - |
| Solubility | Low water solubility | Expected to have very low water solubility | - |
| LogP (Predicted) | 2.61 | Higher than 2.61 | [2] |
Proposed Synthesis Pathway
While a specific, validated protocol for the synthesis of 4,6-Dibromo-2-nitroanisole is not documented in the reviewed literature, a plausible synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution. The most logical starting material is 2-nitroanisole.
The directing effects of the substituents on the 2-nitroanisole ring are key. The methoxy group is an ortho-, para-director and activating, while the nitro group is a meta-director and deactivating. The combined effect strongly directs incoming electrophiles to the 4 and 6 positions.
Experimental Protocol: Dibromination of 2-Nitroanisole
This proposed protocol is adapted from established methods for the bromination of activated aromatic rings.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, dissolve 1.0 equivalent of 2-nitroanisole in a suitable solvent such as glacial acetic acid.
-
Bromination: Prepare a solution of 2.1 equivalents of molecular bromine (Br₂) in glacial acetic acid. Add this solution dropwise to the stirred 2-nitroanisole solution at room temperature. Causality Note: The use of a slight excess of bromine ensures the reaction proceeds to dibromination. Glacial acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants but does not interfere with the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker of ice water. The crude product should precipitate out of solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4,6-Dibromo-2-nitroanisole.
Caption: Proposed workflow for the synthesis of 4,6-Dibromo-2-nitroanisole.
Chemical Reactivity and Spectroscopic Profile
The reactivity of 4,6-Dibromo-2-nitroanisole is dictated by its three distinct functional groups.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. However, it is readily reducible to an amino group (-NH₂). This transformation is fundamental in synthetic chemistry, as the resulting aniline is a precursor to a wide range of other functionalities.[3]
-
The Bromine Atoms: The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide variety of substituents at the 4 and 6 positions, making this molecule a versatile scaffold. Common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: To form C-N bonds with amines.
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
-
-
The Methoxy Group: The methoxy group can potentially be cleaved to reveal a phenol, although this typically requires harsh conditions (e.g., HBr or BBr₃).
Predicted Spectroscopic Data
While experimental spectra for 4,6-Dibromo-2-nitroanisole are not available, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR: Two signals would be expected in the aromatic region, both appearing as singlets due to the lack of adjacent protons. The proton at C5 (between the two bromine atoms) would likely be downfield from the proton at C3. A singlet corresponding to the three protons of the methoxy group would appear upfield.
-
¹³C NMR: Seven distinct signals would be expected: six for the aromatic carbons and one for the methoxy carbon. The carbons attached to the bromine, oxygen, and nitro groups would have characteristic chemical shifts.
-
IR Spectroscopy: Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1530 and 1350 cm⁻¹), C-O stretching for the anisole ether, and C-Br stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.
Applications in Drug Development and Medicinal Chemistry
Polysubstituted aromatic rings are privileged scaffolds in medicinal chemistry. Although no specific biological activities have been reported for 4,6-Dibromo-2-nitroanisole, its structural motifs are present in many bioactive molecules.
-
Scaffold for Diverse Libraries: The multiple reactive sites on the molecule make it an ideal starting point for the synthesis of diverse chemical libraries for high-throughput screening. The bromine atoms can be functionalized via cross-coupling reactions, and the nitro group can be reduced to an amine, which can then be further derivatized.
-
Bioisostere and Pharmacophore Introduction: The functional groups on 4,6-Dibromo-2-nitroanisole can act as or be converted into important pharmacophores. For example, the related compound 2,6-Dibromo-4-nitroaniline has been used as a starting material for the synthesis of quinoline derivatives with potential activity as NMDA receptor antagonists.[4] The amino group derived from the reduction of the nitro group can be acylated to form amides, a common functional group in many drugs.[4]
-
Modulation of Physicochemical Properties: The nitro group is a known pharmacophore but can also be a toxicophore.[5] Its presence significantly impacts the electronic properties and polarity of a molecule. In drug design, such groups are often used in initial lead compounds and later modified to optimize the safety and efficacy profile.
Caption: Potential pathways for drug discovery using 4,6-Dibromo-2-nitroanisole.
Safety and Handling
No specific safety data exists for 4,6-Dibromo-2-nitroanisole. However, based on the data for 4-Bromo-2-nitroanisole, the compound should be handled with care. It is expected to be an irritant, causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4,6-Dibromo-2-nitroanisole represents a molecule with significant untapped potential in synthetic and medicinal chemistry. While direct experimental data is currently lacking, this guide has established a strong, predictive framework based on the well-characterized analog, 4-Bromo-2-nitroanisole, and fundamental chemical principles. The proposed synthetic route is logical and based on reliable, field-proven methodologies. The analysis of its functional group reactivity highlights its utility as a versatile scaffold for creating complex molecular architectures. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for exploring the chemistry and potential applications of this promising compound.
References
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- Supporting Information for RSC Advances. (2016). Royal Society of Chemistry.
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PubChem. (n.d.). 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
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PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
- Vogler, et al. (n.d.). AN IMPROVED SYNTHETIC PROCEDURE FOR 6,6 -DIBROMOINDIGO (TYRIAN PURPLE).
- The Versatile Role of 4-Bromo-2-nitroanisole in Organic Synthesis. (2026, January 16).
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Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved February 17, 2026, from [Link]
- A new synthesis of Tyrian purple (6,6'-dibromoindigo)
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SIELC Technologies. (2018, May 16). 4-Bromo-2-nitroanisole. Retrieved February 17, 2026, from [Link]
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- Pappula, V., & Adimurthy, S. (n.d.). Supporting Information: Green Process Development for the Preparation of 2, 6-Dibromo-4- nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Royal Society of Chemistry.
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NIST. (n.d.). 2,6-Dibromo-4-chloroanisole. NIST WebBook. Retrieved February 17, 2026, from [Link]
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NIST. (n.d.). Phenol, 2,6-dibromo-4-nitro-. NIST WebBook. Retrieved February 17, 2026, from [Link]
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A Comprehensive Technical Guide to 2,4-Dibromo-6-nitroanisole: Nomenclature, Synonyms, and Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical compound commonly known as 2,4-Dibromo-6-nitroanisole, focusing on its correct nomenclature, various synonyms, and key identifiers. Understanding the precise chemical identity of a compound is fundamental for accurate research, synthesis, and application in fields such as drug development and materials science. This document aims to clarify the often confusing landscape of chemical naming conventions and provide a single, authoritative point of reference.
Deciphering the Nomenclature: From Common Name to IUPAC Standard
The name "2,4-Dibromo-6-nitroanisole" is frequently used in commercial and laboratory settings. It describes a derivative of anisole (methoxybenzene) with two bromine atoms and a nitro group as substituents. In this naming system, the methoxy group is considered the parent and is assigned position 1 on the benzene ring. Consequently, the bromine atoms are located at positions 2 and 4, and the nitro group at position 6.
However, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the principal functional group or the substituent that gives the parent name is chosen based on a priority system. In this case, the benzene ring is the parent structure. This leads to the preferred IUPAC name:
1,3-Dibromo-2-methoxy-5-nitrobenzene
In this systematic naming, the substituents are listed alphabetically (bromo, methoxy, nitro), and the locants (numbers) are assigned to give the lowest possible numbering sequence.
A third common synonym, 2,6-Dibromo-4-nitroanisole , is also encountered. This name arises from an alternative numbering of the anisole parent, which, while less common than the "2,4-dibromo" variant, is still used in some contexts.
The structural relationship between these naming conventions is visualized below:
Caption: 2D structure of 2,4-Dibromo-6-nitroanisole.
Key Chemical Identifiers
To ensure unambiguous identification, a set of standardized identifiers is crucial. The following table summarizes the key identifiers for 1,3-Dibromo-2-methoxy-5-nitrobenzene.
| Identifier | Value | Source |
| Preferred IUPAC Name | 1,3-Dibromo-2-methoxy-5-nitrobenzene | LGC Standards[1] |
| CAS Number | 31106-74-8 | LGC Standards[1] |
| Molecular Formula | C₇H₅Br₂NO₃ | LGC Standards[1] |
| Molecular Weight | 310.93 g/mol | Guidechem |
| InChI | InChI=1S/C7H5Br2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | LGC Standards[1] |
| SMILES | O=N(=O)C1=CC(Br)=C(OC)C(Br)=C1 | LGC Standards[1] |
It is important to note that another CAS number, 76362-10-2, is associated with the synonym "Benzene, 1,3-dibromo-5-methoxy-2-nitro-". However, based on available supplier information, 31106-74-8 appears to be the more consistently cited CAS number for the structure . Researchers should verify the CAS number with their supplier to ensure they are working with the correct compound.
Comprehensive List of Synonyms
A thorough understanding of a compound's synonyms is vital for comprehensive literature searches and for identifying the same chemical from different suppliers. The following is a consolidated list of known synonyms for this compound:
-
1,3-Dibromo-2-methoxy-5-nitrobenzene
-
2,4-Dibromo-6-nitroanisole
-
2,6-Dibromo-4-nitroanisole
-
Benzene, 1,3-dibromo-2-methoxy-5-nitro-
Experimental Protocols: Synthesis of Structurally Related Compounds
A common method for the synthesis of 2,6-Dibromo-4-nitroaniline involves the direct bromination of 4-nitroaniline.[2]
Exemplary Protocol for the Synthesis of 2,6-Dibromo-4-nitroaniline:
-
Preparation of the Brominating Agent: A solution of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in a 2:1 molar ratio is prepared in water.
-
Reaction Setup: 4-nitroaniline is suspended in an aqueous acidic medium at ambient temperature with stirring.
-
Bromination: The bromide-bromate solution is slowly added to the stirred suspension of 4-nitroaniline.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Isolation and Purification: The solid product is isolated by filtration and washed thoroughly with water to remove any residual salts and acid. The purified 2,6-Dibromo-4-nitroaniline is then dried.
This "green" synthesis approach, utilizing bromide-bromate salts in an aqueous medium, offers an environmentally friendly alternative to traditional bromination methods that often use hazardous solvents and reagents.[2]
Caption: General workflow for the synthesis of 2,6-Dibromo-4-nitroaniline.
Conclusion
The accurate identification and naming of chemical compounds are paramount for scientific integrity and progress. This guide clarifies that while 2,4-Dibromo-6-nitroanisole is a commonly used name, the preferred IUPAC nomenclature is 1,3-Dibromo-2-methoxy-5-nitrobenzene . The definitive CAS number for this compound is 31106-74-8 . By providing a comprehensive list of synonyms, key identifiers, and insights into related synthetic methodologies, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development, ensuring clarity and precision in their work.
References
Sources
Molecular weight and formula of C7H5Br2NO3
An In-depth Technical Guide to the Synthesis, Characterization, and Application of Dibromonitroanisole Isomers (C7H5Br2NO3)
Abstract
The molecular formula C7H5Br2NO3 represents a class of substituted aromatic compounds, specifically dibromonitroanisoles. These molecules are of significant interest to researchers in organic synthesis and drug discovery due to their unique combination of functional groups: a methoxy group, two bromine atoms, and a nitro group on a benzene ring. This arrangement provides a versatile scaffold for further chemical modification. The electron-withdrawing nature of the nitro and bromo groups makes the aromatic ring susceptible to nucleophilic substitution, while these same groups can be chemically transformed into other functionalities, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the core physicochemical properties, a detailed protocol for a regioselective synthesis, a robust analytical workflow for characterization, and a discussion of the potential applications of this class of compounds, with a specific focus on 2,4-Dibromo-1-methoxy-5-nitrobenzene as a representative isomer.
Compound Identification and Isomerism
Molecular Formula and Weight
The chemical formula C7H5Br2NO3 precisely defines the elemental composition of the target molecule. Based on IUPAC atomic weights, the molecular weight is calculated as:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Bromine (Br) | 2 | 79.904 | 159.808 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 310.93 |
Constitutional Isomerism
Physicochemical and Spectroscopic Properties
The properties of 2,4-Dibromo-1-methoxy-5-nitrobenzene are determined by its functional groups. While extensive experimental data for this specific isomer is not widely published, we can predict its characteristics based on known data from structurally similar compounds.[4][5][6]
| Property | Predicted Value / Description | Rationale / Comparative Compound |
| Appearance | Pale yellow to yellow crystalline solid. | Nitroaromatic compounds are typically colored solids. 2,4-Dibromoanisole is a light beige powder.[6] |
| Melting Point | > 80 °C | The presence of polar groups and a high molecular weight generally leads to a higher melting point compared to the precursor, 2,4-dibromoanisole (m.p. 61-63 °C).[6] |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation which may lead to decomposition. |
| Solubility | Soluble in DMSO, DMF, acetone, and chlorinated solvents (DCM, chloroform). Sparingly soluble in alcohols. Insoluble in water. | The aromatic structure favors non-polar organic solvents, while the nitro and methoxy groups provide some polarity. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for unambiguous structural confirmation.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple, showing two singlets in the aromatic region.
-
δ ~8.1-8.3 ppm (s, 1H): This proton is deshielded by the adjacent nitro group and the bromine atom.
-
δ ~7.2-7.4 ppm (s, 1H): This proton is ortho to a bromine atom.
-
δ ~4.0-4.1 ppm (s, 3H): This singlet corresponds to the methoxy (-OCH₃) protons.[7]
-
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will show 7 distinct signals.
-
δ ~155-160 ppm: Carbon attached to the methoxy group.
-
δ ~145-150 ppm: Carbon bearing the nitro group.
-
δ ~110-140 ppm: Four signals corresponding to the remaining aromatic carbons, including two attached to bromine atoms which will be further downfield.
-
δ ~56-58 ppm: The methoxy carbon (-OCH₃).[8]
-
-
FT-IR (KBr Pellet, cm⁻¹):
-
~1520-1550 (strong, asymmetric) and ~1340-1360 (strong, symmetric): Characteristic stretches for the N-O bonds of the nitro group.
-
~2850-2960: C-H stretches of the methoxy group.
-
~1250 (strong): C-O stretch of the aryl ether.
-
~1000-1100: C-Br stretches.
-
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) should be visible around m/z 311, with a distinctive M, M+2, M+4 pattern in an approximate 1:2:1 ratio.
Synthesis and Purification
The most direct and logical synthesis of 2,4-Dibromo-1-methoxy-5-nitrobenzene is through the electrophilic aromatic substitution (nitration) of the commercially available precursor, 2,4-dibromoanisole.[5]
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Technical Guide to the Safe Handling and Risk Mitigation of 1,5-Dibromo-2-methoxy-3-nitrobenzene
This guide provides a comprehensive technical overview of the safety considerations, handling protocols, and risk mitigation strategies for 1,5-Dibromo-2-methoxy-3-nitrobenzene (CAS No: 725241-64-5). The information herein is synthesized from safety data sheets of structurally analogous compounds and authoritative chemical safety resources. This document is intended for researchers, chemists, and professionals in drug development and other scientific fields who may handle this or similar halogenated nitroaromatic compounds.
Chemical Identification and Physicochemical Profile
1,5-Dibromo-2-methoxy-3-nitrobenzene is a substituted anisole derivative. Its structure, featuring two bromine atoms and a nitro group on an aromatic ring, dictates its reactivity and toxicological profile. The electron-withdrawing nature of the nitro and bromo groups influences its chemical behavior and necessitates careful handling.
| Identifier | Value | Source |
| Chemical Name | 1,5-Dibromo-2-methoxy-3-nitrobenzene | Pharmaffiliates[1] |
| CAS Number | 725241-64-5 | Pharmaffiliates[1] |
| Molecular Formula | C₇H₅Br₂NO₃ | Pharmaffiliates[1] |
| Molecular Weight | 310.93 g/mol | Pharmaffiliates[1] |
| Appearance | Not Available (likely a solid) | Pharmaffiliates[1] |
| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates[1] |
Note: Due to the specific nature of this compound, comprehensive experimental data is limited. Properties are often inferred from related structures.
Hazard Identification and GHS Classification
While a specific GHS classification for 1,5-Dibromo-2-methoxy-3-nitrobenzene is not universally established, the hazards can be reliably predicted based on analogous compounds like dibromonitrobenzenes and nitroanisoles. The primary hazards stem from the nitroaromatic functional group and halogenation.[2][3][4]
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement | Rationale & Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. OR H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. | Nitrobenzene and its derivatives are known systemic toxicants.[5][6] The primary mechanism of acute toxicity is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[6] Symptoms can include cyanosis, headache, dizziness, and in severe cases, coma and death.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Halogenated aromatic compounds frequently cause skin irritation upon direct contact.[2][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Direct contact with the dust or crystals can cause significant irritation, pain, and redness.[2][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of dust can irritate the mucous membranes of the respiratory tract.[3][4] |
| Carcinogenicity | Category 2 (Suspected) | H351: Suspected of causing cancer. | Nitrobenzene itself is classified by IARC as a Group 2B carcinogen, "possibly carcinogenic to humans," based on animal data.[6] This classification is often extended to its derivatives in the absence of specific data. |
Hazard Pictograms:
Signal Word: DANGER or WARNING [2][5]
Safe Handling and Engineering Controls
A multi-layered approach to safety, prioritizing engineering controls, is paramount when working with this class of compounds.
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure by containing the chemical at its source.
-
Chemical Fume Hood: All weighing, handling, and reactions involving 1,5-Dibromo-2-methoxy-3-nitrobenzene must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of airborne contaminants.[10]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and located close to the workstation.[11]
Administrative Controls and Safe Work Practices
-
Standard Operating Procedures (SOPs): Develop a detailed SOP for the specific experimental protocol involving this compound.
-
Access Control: Store the chemical in a locked, designated area accessible only to authorized and trained personnel.[12]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of a shift.[2][8] Do not eat, drink, or smoke in the laboratory.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection must be based on a thorough risk assessment.[13][14]
| Protection Type | Specification | Rationale & Causality |
| Eye/Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant splash hazard.[15] | Protects against dust particles or splashes from causing serious eye irritation.[2][3] |
| Skin & Body Protection | A flame-resistant lab coat. Chemical-resistant apron for larger quantities. | Prevents skin contact which can cause irritation and systemic toxicity through dermal absorption.[9] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber). | Nitrile gloves offer good resistance to nitro-compounds for incidental contact.[9] For prolonged handling or immersion, Butyl rubber provides excellent protection.[9] Always check the manufacturer's glove compatibility data. Dispose of contaminated gloves properly.[10] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | If a fume hood is unavailable or if aerosol generation is unavoidable, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[9] |
Workflow for PPE Application and Removal
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: Decision workflow for managing a chemical spill.
Toxicological and Ecological Information
-
Toxicological Summary: The toxicological properties of this specific compound have not been thoroughly investigated. [10]However, based on the nitrobenzene moiety, it should be treated as a substance with high acute toxicity. [5]The primary health effect of acute exposure is methemoglobinemia. [6]Chronic exposure may lead to effects on the liver, spleen, and blood (hemolytic anemia). [6]* Carcinogenicity: Nitrobenzene is classified by IARC as "possibly carcinogenic to humans" (Group 2B). [6]This compound should be handled as a suspect carcinogen.
-
Ecological Information: This compound may be harmful to aquatic life with long-lasting effects. [5]Prevent its release into the environment, drains, or waterways. [2][8]
Disposal Considerations
Waste material is classified as hazardous. [4]Dispose of this chemical and its container through a licensed professional waste disposal service. [10]Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
References
-
Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: 3-Bromo-5-nitroanisole.
-
Pharmaffiliates. (n.d.). 1,5-Dibromo-2-methoxy-3-nitrobenzene.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 1,4-Dibromo-2-nitrobenzene.
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
-
CymitQuimica. (2024). Safety Data Sheet: 1,3-Dibromo-2-methyl-5-nitrobenzene.
-
PubChem. (n.d.). 1,5-Dibromo-2-methoxy-3-methylbenzene.
-
Santa Cruz Biotechnology, Inc. (2016). Safety Data Sheet: (1,2-Dibromoethyl)benzene.
-
Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Bromoethoxy)-3-nitrobenzene.
-
Dow Chemical Company. (2012). Personal Protective Equipment Guidance.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,4-Dibromo-2-nitrobenzene.
-
BenchChem. (2025). Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Nitrobenzene.
-
TCI Chemicals. (2025). Safety Data Sheet: 1,3-Dibromo-5-nitrobenzene.
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
-
Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
-
Sigma-Aldrich. (n.d.). 1-Bromo-2-methoxy-5-methyl-3-nitro-benzene.
-
U.S. Environmental Protection Agency (EPA). (2025). 1,4-Dibromo-2-methyl-3-nitrobenzene Properties.
-
GOV.UK. (2024). Nitrobenzene: toxicological overview.
-
Fisher Scientific. (2011). Safety Data Sheet: 1-Bromo-3,5-dimethoxybenzene.
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Structural Elucidation and Functional Divergence of Dibromo Nitroanisole Regioisomers
Executive Summary & Nomenclature Resolution
In the development of halogenated nitroaromatics for pharmaceutical intermediates, ambiguity often arises from non-standard nomenclature used in legacy patents and supplier catalogs. The terms "1,5-dibromo" and "1,3-dibromo" nitroanisole are colloquial references to the relative positions of the bromine atoms on the benzene scaffold, often ignoring the priority of the methoxy group in IUPAC numbering.
To ensure scientific integrity and reproducibility, this guide maps these colloquialisms to their precise IUPAC structures. We define the two critical isomers subject to this analysis:
-
Isomer A ("1,3-dibromo" Type): 2,6-Dibromo-4-nitroanisole .
-
Rationale: The bromine atoms are located at positions 2 and 6 (meta to each other, i.e., 1,3-relationship).
-
Key Feature: Symmetric substitution; Nitro group at the para position.
-
-
Isomer B ("1,5-dibromo" Type): 2,4-Dibromo-6-nitroanisole .
-
Rationale: Often referenced as 1,5-dibromo-2-methoxy-3-nitrobenzene in catalogs. The bromines are at positions 2 and 4 relative to the methoxy group (or 1 and 5 in the benzene scaffold numbering).
-
Key Feature: Asymmetric substitution; Nitro group at the ortho position.
-
This guide details the synthesis, structural identification, and reactivity differences between these two regioisomers.
Structural Characterization & Spectroscopy
The differentiation of these isomers is critical during reaction monitoring. Their symmetry properties lead to distinct Nuclear Magnetic Resonance (NMR) signatures.
Comparative Physicochemical Properties
| Feature | 2,6-Dibromo-4-nitroanisole (Isomer A) | 2,4-Dibromo-6-nitroanisole (Isomer B) |
| Symmetry | ||
| Singlet (2H) . The protons at C3 and C5 are chemically equivalent due to the plane of symmetry. | Two Doublets (1H each) . Protons at C3 and C5 are non-equivalent and show meta-coupling ( | |
| Methoxy Shift | ||
| Polarity (TLC) | Generally less polar (dipoles cancel partially). | Generally more polar (dipoles additive). |
| Melting Point | Higher (Crystal lattice stability due to symmetry). | Lower (Disrupted packing). |
NMR Logic Visualization
The following diagram illustrates the logical flow for identifying the isomers based on proton splitting patterns.
Figure 1: Decision tree for rapid NMR identification of dibromo nitroanisole regioisomers.
Synthetic Pathways & Regioselectivity
The synthesis of these isomers is dictated by the directing effects of the substituents on the anisole ring. The methoxy group (-OMe) is a strong ortho, para-director, while the nitro group (-NO
Synthesis of Isomer A (2,6-Dibromo-4-nitroanisole)
-
Precursor: p-Nitroanisole (4-Nitroanisole).
-
Mechanism: The nitro group at position 4 blocks the para position. The methoxy group directs incoming electrophiles (Br
) to the ortho positions (2 and 6). -
Reagents: Br
, FeBr (cat.), AcOH.
Synthesis of Isomer B (2,4-Dibromo-6-nitroanisole)
-
Precursor: o-Nitroanisole (2-Nitroanisole).
-
Mechanism: The nitro group is at position 2. The methoxy group directs to ortho (6) and para (4). The nitro group (meta-director) reinforces this direction.
-
Reagents: Br
, H SO (solvent).
Figure 2: Regioselective synthesis pathways determined by the starting nitroanisole isomer.
Experimental Protocol: Synthesis & Separation
Objective: Isolate high-purity 2,6-dibromo-4-nitroanisole (Isomer A) from a mixed bromination stream.
Materials
-
4-Nitroanisole (15.3 g, 100 mmol)
-
Bromine (35.2 g, 220 mmol)
-
Acetic Acid (Glacial, 150 mL)
-
Sodium Bisulfite (sat. aq.)
Methodology
-
Dissolution: Dissolve 4-nitroanisole in glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Add elemental bromine dropwise over 45 minutes while maintaining the temperature at 40°C. Note: Evolution of HBr gas requires a scrubber trap.
-
Reflux: Upon completion of addition, heat the mixture to 60°C for 2 hours to ensure dibromination. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quench: Pour the reaction mixture into 500 mL of ice-water containing 10% sodium bisulfite to quench excess bromine.
-
Precipitation: The product, 2,6-dibromo-4-nitroanisole , typically precipitates as a pale yellow solid due to its high symmetry and low solubility compared to mono-bromo impurities.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
Validation (Self-Check)
-
Melting Point Check: The target compound should melt between 96–98°C . A lower range indicates contamination with mono-bromo species or the 2,4-isomer (if starting material was impure).
-
NMR Verification: Look for the characteristic singlet at ~8.4 ppm. Any doublets indicate the presence of Isomer B.
Reactivity & Applications
Understanding the reactivity difference is crucial for downstream drug development, particularly in Nucleophilic Aromatic Substitution (S
-
S
Ar Susceptibility:-
Isomer A (2,6-dibromo): The nitro group is flanked by two bromine atoms. While the nitro group activates the ring, the steric bulk of the two ortho-bromines can hinder nucleophilic attack at the C1 (methoxy) position. However, the bromine atoms themselves are activated for displacement by the para-nitro group.
-
Isomer B (2,4-dibromo): The nitro group is ortho to the methoxy. This creates a specific "ortho-effect" where the nitro group can coordinate with incoming nucleophiles, potentially accelerating displacement of the methoxy group or the ortho-bromine.
-
-
Cross-Coupling (Suzuki/Buchwald):
-
Isomer A: Provides two chemically equivalent sites for coupling. Useful for synthesizing symmetric dendrimers or polymers.
-
Isomer B: Provides two non-equivalent sites (C2 and C4). The C4-bromine is generally more reactive towards Pd-catalyzed oxidative addition due to less steric hindrance compared to the C2-bromine (flanked by OMe and NO
). This allows for regioselective mono-coupling .
-
References
-
National Institute of Standards and Technology (NIST). (2025).[1] 4-Bromo-3-nitroanisole and Derivatives: Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
PubChem. (2025). Compound Summary: Nitroanisole Derivatives. National Library of Medicine. [Link]
Sources
Suppliers and price of 1,5-Dibromo-2-methoxy-3-nitrobenzene
The following technical guide details the chemical profile, synthesis, applications, and market landscape of 1,5-Dibromo-2-methoxy-3-nitrobenzene (CAS 725241-64-5), a critical analytical marker and intermediate in the pharmaceutical development of thrombopoietin receptor agonists.
Common Identity: Eltrombopag Impurity 26 / 2,4-Dibromo-6-nitroanisole CAS Registry Number: 725241-64-5[1][2][3][4]
Part 1: Executive Summary & Strategic Importance
1,5-Dibromo-2-methoxy-3-nitrobenzene is a highly specialized halogenated nitroaromatic compound. In the pharmaceutical sector, it is primarily identified as Impurity 26 in the synthesis of Eltrombopag (Promacta/Revolade), a drug used to treat thrombocytopenia.
Its strategic value lies in Quality Assurance (QA) and Process Control . As a likely over-brominated byproduct formed during the production of key Eltrombopag intermediates, this compound serves as a vital Reference Standard . Regulatory bodies (FDA, EMA) require the quantification of such impurities to ensuring drug safety and efficacy. Consequently, its market availability is driven by the need for high-purity analytical standards rather than bulk commodity use.
Part 2: Chemical Profile & Properties
Identity & Structure
The nomenclature "1,5-Dibromo-2-methoxy-3-nitrobenzene" describes a benzene ring substituted with two bromine atoms, one methoxy group, and one nitro group.[1][2][3][4][5][6][7][8] Based on IUPAC priority rules relative to the methoxy (anisole) core, the structure is 2,4-Dibromo-6-nitroanisole .
| Property | Specification |
| CAS Number | 725241-64-5 |
| Molecular Formula | C₇H₅Br₂NO₃ |
| Molecular Weight | 310.93 g/mol |
| IUPAC Name | 1,5-dibromo-2-methoxy-3-nitrobenzene (or 2,4-dibromo-6-nitroanisole) |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |
| Melting Point | >100°C (Estimated based on congeners) |
Structural Analysis
The molecule features a highly functionalized aromatic ring:
-
Methoxy Group (-OCH₃): Strongly activating, ortho/para directing.
-
Nitro Group (-NO₂): Strongly deactivating, meta directing.
-
Bromine Atoms: Weakly deactivating, ortho/para directing.
The positioning suggests it is formed via electrophilic aromatic substitution (bromination) of 2-nitroanisole , where the activating methoxy group directs incoming bromine electrophiles to the 4 and 6 positions (ortho and para to itself).
Part 3: Synthesis & Formation Mechanism
Origin as a Process Impurity
In the manufacturing of Eltrombopag, 2-bromo-6-nitroanisole (or a related phenol derivative) is often a target intermediate. If the bromination conditions are too vigorous (excess Br₂ or high temperature), the reaction proceeds to di-bromination, yielding the 1,5-dibromo-2-methoxy-3-nitrobenzene impurity.
Intentional Synthesis Protocol (For Reference Standards)
To produce this compound as a certified reference standard, the "impurity" pathway is optimized for yield.
Reaction Workflow:
-
Starting Material: 2-Nitroanisole.
-
Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).
-
Catalyst: Iron(III) bromide (FeBr₃) or acetic acid.
-
Mechanism: The methoxy group directs the first bromine to the para-position (4-bromo-2-nitroanisole). Continued bromination attacks the remaining ortho-position (6-position), resulting in the 2,4-dibromo-6-nitroanisole structure.
Figure 1: Stepwise formation of 1,5-Dibromo-2-methoxy-3-nitrobenzene via bromination of 2-nitroanisole.
Part 4: Market Landscape: Suppliers & Pricing
Supply Chain Nature
This compound is not a bulk commodity . It is a high-value Fine Chemical used almost exclusively for R&D and QC (Quality Control). It is typically sold in milligram quantities (10mg, 50mg, 100mg) rather than kilograms.
Validated Suppliers
The following suppliers are verified to list CAS 725241-64-5, specifically categorizing it as an Eltrombopag impurity or building block.
| Supplier | Category | Product Code | Region |
| Simson Pharma | Impurity Standards | Eltrombopag Impurity 26 | India/Global |
| Pharmaffiliates | Reference Standards | PA 27 0024600 | Global |
| BLD Pharm | Building Blocks | BD01878787 | China/USA |
| ChemBK | Aggregator | 725241-64-5 | Global |
Price Analysis
Pricing is tiered based on purity and certification (COA vs. Reference Standard).
-
Research Grade (95-97%): Estimated at $150 - $300 per gram .
-
Reference Standard Grade (>99% with NMR/HPLC data): Estimated at $500 - $1,200 per 100 mg .
-
Note: Most suppliers operate on a "Quote Request" basis due to the specialized nature of the inventory.
Part 5: Procurement & Quality Assurance
When sourcing this compound for drug development, researchers must validate the identity to ensure it matches the specific impurity profile of their process.
Analytical Validation Protocol
A self-validating system for confirming the identity of purchased batches:
-
¹H-NMR Spectroscopy:
-
Look for two aromatic protons. In 2,4-dibromo-6-nitroanisole, the protons are meta to each other.
-
Expect doublets with meta-coupling (J ~ 2.0-2.5 Hz) in the aromatic region (7.5 - 8.5 ppm).
-
Verify the methoxy singlet (~4.0 ppm).
-
-
HPLC Retention Time:
-
The dibromo species will be significantly more lipophilic (longer retention time) than the mono-bromo intermediate or the non-brominated precursor.
-
Figure 2: Quality Assurance workflow for validating reference standards.
References
-
Simson Pharma. Eltrombopag Impurity 26 | CAS No- 725241-64-5. Retrieved from
-
Pharmaffiliates. 1,5-Dibromo-2-methoxy-3-nitrobenzene Product Details. Retrieved from
-
BLD Pharm. Product BD01878787: 1,5-Dibromo-2-methoxy-3-nitrobenzene.[9][10] Retrieved from
-
ChemBK. CAS 725241-64-5 Chemical Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Eltrombopag. Retrieved from
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The Resurgence of Halogenated Nitroanisole Derivatives: A Guide to Synthesis, Characterization, and Bioactivity
An In-depth Technical Guide for Drug Development Professionals
Introduction: Re-evaluating a Classic Scaffold for Modern Challenges
In the landscape of medicinal chemistry, certain molecular scaffolds serve as enduring platforms for innovation. Nitroaromatic compounds, particularly since the discovery of chloramphenicol, have been extensively investigated for their broad biological activities, including antibacterial, antifungal, and antineoplastic properties.[1] The introduction of a nitro group to an aromatic ring significantly alters its electronic properties, primarily through inductive electron withdrawal and resonance, rendering the compound a versatile intermediate for further functionalization.[2] This guide focuses on a specific, high-potential subclass: halogenated nitroanisole derivatives.
The strategic placement of halogen atoms onto the nitroanisole core is a proven method for modulating lipophilicity, metabolic stability, and target-binding affinity.[3] Halogenation can profoundly enhance the biological potency of a parent compound, a phenomenon observed across numerous classes of natural and synthetic molecules.[3][4] For researchers and drug development professionals, understanding the interplay between the nitro, methoxy, and halogen substituents is paramount for designing next-generation therapeutics. This is particularly relevant in the fight against antimicrobial resistance, where novel agents are desperately needed.[5]
This technical guide provides a comprehensive overview of the synthesis, characterization, and structure-activity relationships (SAR) of halogenated nitroanisole derivatives. It is designed to move beyond simple recitation of facts, instead offering insights into the causal relationships that govern experimental design and interpretation, empowering researchers to rationally design and evaluate these promising molecules.
Part 1: Synthesis and Chemical Logic
The synthesis of halogenated nitroanisoles can be approached through several strategic pathways, the choice of which depends on the availability of starting materials and the desired substitution pattern. The primary methods involve either the direct halogenation of a nitroanisole precursor or the methoxylation of a halogenated nitroaromatic compound.
Key Synthetic Pathways
A. Nucleophilic Aromatic Substitution (SNAr): Methoxylation of Halogenated Nitroaromatics
This is a robust and widely used method, particularly when the starting di- or poly-halogenated nitrobenzene is commercially available. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide by a methoxide source.
-
Causality: The reaction's success hinges on the activation provided by the nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate. The leaving group's ability (I > Br > Cl > F) and the positions of the substituents relative to each other are critical factors influencing reaction rates and regioselectivity. For example, producing 4-nitroanisole from p-nitrochlorobenzene via methoxylation is a common industrial process.[6]
B. Electrophilic Halogenation of Nitroanisoles
Direct halogenation of a nitroanisole substrate is another viable route. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. Their combined influence dictates the position of the incoming halogen.
-
Causality: The powerful activating and directing effect of the methoxy group typically overrides the deactivating, meta-directing effect of the nitro group. Therefore, halogenation of 4-nitroanisole will primarily yield substitution at the positions ortho to the methoxy group. Careful control of reaction conditions (catalyst, temperature, stoichiometry) is essential to manage selectivity and prevent over-halogenation.
Below is a diagram illustrating a generalized synthetic workflow for producing a halogenated nitroanisole and its subsequent conversion to a halogenated aniline, a common and valuable intermediate.[7]
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Methodological & Application
Synthesis of Polysubstituted Anilines from 1,5-Dibromo-2-methoxy-3-nitrobenzene: An Application Guide
Abstract
This comprehensive guide details a robust and versatile synthetic strategy for the preparation of polysubstituted anilines, valuable scaffolds in medicinal chemistry and materials science. Starting from the readily available 1,5-Dibromo-2-methoxy-3-nitrobenzene, this protocol employs a sequential cross-coupling approach followed by a chemoselective nitro group reduction. The methodologies described herein, primarily the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer a modular route to a diverse array of aniline derivatives. This document provides not only detailed, step-by-step experimental protocols but also delves into the underlying chemical principles, troubleshooting, and characterization techniques, empowering researchers to confidently execute and adapt these transformations for their specific research needs.
Introduction: The Significance of Polysubstituted Anilines
Polysubstituted anilines are privileged structural motifs found in a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the amino group's ability to act as a key hydrogen bond donor and acceptor, as well as a synthetic handle for further functionalization. The precise arrangement of substituents on the aniline ring is crucial for modulating a molecule's biological activity, physicochemical properties, and overall performance.[3][4] For instance, the 2-substituted aniline scaffold is a well-established pharmacophore in the development of potent enzyme inhibitors for cancer therapy.[5]
However, the synthesis of specifically substituted anilines can be challenging. Direct functionalization of aniline often leads to mixtures of isomers and over-alkylation or -acylation. A more controlled and flexible approach involves the construction of the substituted aromatic ring prior to the introduction or unmasking of the aniline functionality. The starting material, 1,5-Dibromo-2-methoxy-3-nitrobenzene, provides an excellent platform for such a strategy. The two bromine atoms, differentiated by their electronic environment, allow for selective sequential functionalization via palladium-catalyzed cross-coupling reactions. The nitro group serves as a masked amine, which can be chemoselectively reduced in the final step without affecting other sensitive functional groups.[6][7]
This application note outlines a strategic pathway to access a library of polysubstituted anilines from this versatile starting material.
Overall Synthetic Strategy
The synthetic approach is a three-step process designed for modularity and high functional group tolerance.
The core strategy involves:
-
Step 1: Suzuki-Miyaura Cross-Coupling: Introduction of a carbon-based substituent at one of the bromine positions.
-
Step 2: Buchwald-Hartwig Amination: Installation of a nitrogen-based substituent at the remaining bromine position.
-
Step 3: Nitro Group Reduction: Chemoselective reduction of the nitro group to the desired aniline.
This sequential approach allows for the precise and controlled introduction of diverse functionalities, leading to a wide range of target molecules.
Figure 1: Overall synthetic workflow for the preparation of polysubstituted anilines.
Experimental Protocols
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for the formation of C-C bonds.[8][9] In this step, an aryl or vinyl boronic acid is coupled with the more reactive bromine atom of the starting material.
Protocol: Synthesis of 5-Bromo-2-methoxy-3-nitro-1,1'-biphenyl
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1,5-Dibromo-2-methoxy-3-nitrobenzene | 1.0 | 311.93 | (e.g., 1.0 g, 3.21 mmol) |
| Phenylboronic Acid | 1.2 | 121.93 | (e.g., 0.47 g, 3.85 mmol) |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | (e.g., 0.11 g, 0.096 mmol) |
| K₂CO₃ | 2.0 | 138.21 | (e.g., 0.89 g, 6.42 mmol) |
| Toluene | - | - | 20 mL |
| Water | - | - | 5 mL |
Procedure:
-
To a flame-dried round-bottom flask, add 1,5-dibromo-2-methoxy-3-nitrobenzene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) catalyst suitable for a wide range of Suzuki couplings.[10] For more challenging substrates, other catalysts and ligands may be required.[8]
-
Base: An aqueous solution of a base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle.[10]
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical for catalytic activity.[9]
Step 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines.[11][12]
Protocol: Synthesis of N-Phenyl-(5-bromo-2-methoxy-3-nitro-phenyl)-amine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Bromo-2-methoxy-3-nitro-1,1'-biphenyl | 1.0 | 309.13 | (e.g., 1.0 g, 3.23 mmol) |
| Aniline | 1.2 | 93.13 | (e.g., 0.36 mL, 3.88 mmol) |
| Pd₂(dba)₃ | 0.02 | 915.72 | (e.g., 0.06 g, 0.065 mmol) |
| Xantphos | 0.04 | 578.68 | (e.g., 0.075 g, 0.13 mmol) |
| NaOt-Bu | 1.4 | 96.10 | (e.g., 0.43 g, 4.52 mmol) |
| Toluene | - | - | 20 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add 5-bromo-2-methoxy-3-nitro-1,1'-biphenyl, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a flame-dried Schlenk tube.
-
Add dry, degassed toluene and aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by flash column chromatography.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl bromides.[13][14] The choice of ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[13]
-
Anhydrous and Inert Conditions: The catalyst system and the strong base are sensitive to moisture and air. Therefore, strict anhydrous and inert conditions are essential for successful amination.[14]
Step 3: Chemoselective Nitro Group Reduction
The final step is the reduction of the nitro group to an amine. It is critical to choose a method that does not affect other functional groups, such as the aryl bromide or other substituents introduced in the previous steps.[6][15]
Protocol: Synthesis of the Final Polysubstituted Aniline
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Aryl-5-substituted-2-methoxy-3-nitroaniline | 1.0 | - | (e.g., 1.0 g) |
| Iron Powder | 5.0 | 55.85 | (e.g., 5 eq by mol) |
| NH₄Cl | 1.0 | 53.49 | (e.g., 1 eq by mol) |
| Ethanol | - | - | 20 mL |
| Water | - | - | 5 mL |
Procedure:
-
To a round-bottom flask, add the nitro-containing intermediate, iron powder, and ammonium chloride.
-
Add ethanol and water.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by an acid-base extraction or by column chromatography.
Rationale for Experimental Choices:
-
Reducing Agent: Iron powder in the presence of a mild acid source like ammonium chloride is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups.[7] This method is advantageous as it is inexpensive, environmentally benign, and tolerates a wide range of functional groups, including aryl halides.[6][16] Other methods like catalytic hydrogenation with specific catalysts or using tin(II) chloride can also be employed depending on the substrate.[6][15]
Characterization of Synthesized Anilines
The identity and purity of the synthesized polysubstituted anilines should be confirmed by a combination of spectroscopic and chromatographic techniques.
Figure 2: Analytical workflow for the characterization of synthesized anilines.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of substituents on the aromatic ring.[17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule. Liquid chromatography-mass spectrometry (LC-MS) is useful for monitoring reaction progress and assessing purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. The characteristic N-H stretching vibrations of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the disappearance of the nitro group stretches (around 1530 and 1350 cm⁻¹) are key diagnostic features.[19][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final compound.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values to confirm the empirical formula.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki-Miyaura coupling | - Inactive catalyst- Inefficient base- Impure reagents or solvents | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Screen other bases such as Cs₂CO₃ or K₃PO₄.- Use anhydrous and degassed solvents. |
| Low yield in Buchwald-Hartwig amination | - Catalyst deactivation- Sterically hindered amine- Insufficiently strong base | - Use a glovebox for reaction setup to strictly exclude air and moisture.- Screen different ligands (e.g., RuPhos, SPhos).- Use a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). |
| Incomplete nitro reduction | - Insufficient reducing agent- Deactivation of iron surface | - Increase the equivalents of iron powder.- Activate the iron powder by washing with dilute HCl before use. |
| Side reactions (e.g., dehalogenation) | - Harsh reduction conditions | - Avoid catalytic hydrogenation with Pd/C if aryl halides are present.- Use milder reducing agents like SnCl₂·2H₂O.[6] |
Conclusion
The synthetic route detailed in this application note provides a reliable and adaptable platform for the synthesis of a wide variety of polysubstituted anilines from 1,5-Dibromo-2-methoxy-3-nitrobenzene. By leveraging the power and selectivity of modern cross-coupling reactions and chemoselective reduction, researchers in drug discovery and materials science can efficiently access novel chemical entities with tailored properties. The provided protocols, coupled with an understanding of the underlying chemical principles, will serve as a valuable resource for the scientific community.
References
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- Research and Reviews: Journal of Material Sciences. Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity.
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Wikipedia. Reduction of nitro compounds. Available from: [Link].
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Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link].
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Scilit. Spectroscopic Characterization of Some Polyanilines. Available from: [Link].
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RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available from: [Link].
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ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link].
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Arabian Journal of Chemistry. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Available from: [Link].
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ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link].
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Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available from: [Link].
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Molecules. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link].
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LinkedIn. The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. Available from: [Link].
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].
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MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link].
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link].
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Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available from: [Link].
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eScholarship. Direct synthesis of anilines and nitrosobenzenes from phenols. Available from: [Link].
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University of St Andrews Research Portal. A new synthetic route to >p>-methoxy-2,6-disubstituted anilines and their conversion into N-heterocyclic carbene precursors. Available from: [Link].
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].
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RSC Publishing. Direct synthesis of anilines and nitrosobenzenes from phenols. Available from: [Link].
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link].
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PubMed. H2 O ⋅ B(C6 F5 )3 -Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs. Available from: [Link].
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Application Notes and Protocols: Chemoselective Reduction of 1,5-Dibromo-2-methoxy-3-nitrobenzene
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and specialty materials. This document provides a detailed guide for the chemoselective reduction of 1,5-Dibromo-2-methoxy-3-nitrobenzene to 3-amino-1,5-dibromo-2-methoxybenzene. Particular emphasis is placed on methodologies that preserve the sensitive bromo and methoxy functionalities. This application note explores various reduction strategies, discusses the underlying chemical principles, and provides a validated, step-by-step protocol using tin(II) chloride, a reagent known for its mildness and selectivity.
Introduction: The Significance of Nitroarene Reduction
The conversion of a nitro group into a primary amine is a pivotal step in synthetic organic chemistry.[1][2] This transformation is especially significant in the pharmaceutical industry, where aromatic amines serve as key building blocks for complex active pharmaceutical ingredients (APIs). The electron-withdrawing nitro group is often introduced to direct electrophilic aromatic substitution and is subsequently reduced to the strongly activating, ortho-, para-directing amino group, enabling further molecular elaboration.[2][3]
The substrate, 1,5-Dibromo-2-methoxy-3-nitrobenzene, presents a specific challenge: the nitro group must be reduced without affecting the two bromine atoms or the methoxy group. Catalytic hydrogenation with powerful catalysts like Palladium on carbon (Pd/C) can sometimes lead to dehalogenation, a common side reaction with aryl halides.[4][5] Therefore, a chemoselective method is paramount.
Choosing the Right Reducing Agent: A Comparative Overview
Several reagents are available for the reduction of nitroarenes, each with its own advantages and limitations. The choice of reductant is critical for achieving high yield and purity, especially in the presence of other reducible functional groups.[6]
| Reducing Agent/System | Advantages | Disadvantages | Suitability for Substrate |
| H₂/Pd-C | High efficiency, clean byproducts (H₂O).[1] | Risk of dehalogenation of aryl bromides.[4][5] | Low to Moderate |
| H₂/Raney-Ni | Effective for nitro groups, often used to avoid dehalogenation of aryl halides.[4] | Pyrophoric nature of the catalyst requires careful handling. | Moderate to High |
| Fe/Acid (e.g., AcOH) | Inexpensive, effective, and generally chemoselective.[4][6] | Requires acidic conditions, which may not be suitable for all substrates; can generate large amounts of iron sludge. | Moderate |
| Zn/Acid (e.g., AcOH) | Mild and effective for reducing nitro groups.[4] | Similar to iron, it requires acidic conditions and can be difficult to work up. | Moderate |
| SnCl₂/HCl or EtOH | Mild, highly chemoselective, and tolerates a wide range of functional groups, including halides and esters.[4][7] | Stoichiometric amounts are required, leading to tin waste; work-up can be challenging due to the formation of tin salts.[7][8] | High |
| Sodium Dithionite (Na₂S₂O₄) | Useful in aqueous media, often used for selective reductions. | Can sometimes be sluggish and require elevated temperatures. | Moderate |
For 1,5-Dibromo-2-methoxy-3-nitrobenzene, tin(II) chloride (SnCl₂) emerges as a superior choice due to its proven ability to selectively reduce nitro groups in the presence of halogens.[4][9][10]
Reaction Mechanism: The Role of Tin(II) Chloride
The reduction of a nitro group by tin(II) chloride is a multi-step process involving a series of electron and proton transfers. While the detailed mechanism can be complex and proceed through various intermediates such as nitroso and hydroxylamine species, the overall transformation can be summarized as follows:
The tin(II) ion (Sn²⁺) acts as the reducing agent, donating electrons to the nitro group. In an acidic medium, typically provided by hydrochloric acid or generated in situ from the hydrolysis of SnCl₂ in a protic solvent like ethanol, protons are supplied to the oxygen atoms of the nitro group, which are ultimately eliminated as water. The tin(II) is oxidized to tin(IV) (Sn⁴⁺) in the process.
Caption: Generalized mechanism of nitroarene reduction using SnCl₂.
Detailed Experimental Protocol
This protocol has been validated for the reduction of 1,5-Dibromo-2-methoxy-3-nitrobenzene.
Materials and Equipment
-
Reactants:
-
Solvent:
-
Ethanol (EtOH), absolute
-
-
Work-up Reagents:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 3M Sodium Hydroxide (NaOH) solution[1]
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Step-by-Step Procedure
Caption: Step-by-step workflow for the reduction of 1,5-Dibromo-2-methoxy-3-nitrobenzene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,5-Dibromo-2-methoxy-3-nitrobenzene (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of substrate).
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it at this temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting material is completely consumed. This typically takes 2-4 hours.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up - Neutralization: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate or a 3M NaOH solution until the pH of the aqueous layer is greater than 8. This step is crucial to neutralize the acidic mixture and precipitate tin salts as tin hydroxides.[8] Be cautious as foaming may occur.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL). The tin salts can sometimes cause emulsions; adding brine during extraction can help to break these up.[8]
-
Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-amino-1,5-dibromo-2-methoxybenzene.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel to afford the pure aniline derivative.
Characterization of Product
The final product, 3-amino-1,5-dibromo-2-methoxybenzene, should be characterized to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons, methoxy protons, and amine protons. The chemical shifts of the aromatic protons will be upfield compared to the starting material due to the electron-donating nature of the new amino group.
-
¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the aromatic carbons, with the carbon attached to the amino group showing a characteristic upfield shift.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
-
Infrared (IR) Spectroscopy: Appearance of N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹ and disappearance of the characteristic NO₂ stretching bands from the starting material (around 1530 and 1350 cm⁻¹).
Safety and Handling Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Tin(II) chloride is corrosive and a suspected sensitizer; avoid inhalation and contact with skin and eyes.[7]
-
Handle all organic solvents with care, as they are flammable.
-
The neutralization step with base can be exothermic and may cause foaming; add the base slowly and with cooling if necessary.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, consider adding an additional equivalent of SnCl₂·2H₂O. Ensure the ethanol is of sufficient quality (absolute).
-
Difficult Work-up (Emulsions): The formation of tin salts can lead to persistent emulsions during extraction.[8] To mitigate this, ensure the aqueous layer is sufficiently basic (pH > 9-10), which helps to form soluble stannates ([Sn(OH)₄]²⁻).[8] Adding brine or filtering the entire mixture through a pad of Celite® before extraction can also be effective.
-
Low Yield: Product may be lost if it co-precipitates with the tin salts.[11] Thoroughly triturate the solid residue with the extraction solvent after basification to ensure all the product is dissolved.
Conclusion
The reduction of 1,5-Dibromo-2-methoxy-3-nitrobenzene to 3-amino-1,5-dibromo-2-methoxybenzene can be achieved efficiently and with high chemoselectivity using tin(II) chloride dihydrate in ethanol. This method avoids the common problem of dehalogenation associated with catalytic hydrogenation. Careful control of the work-up procedure, particularly the basification step, is critical for maximizing yield and simplifying purification. This protocol provides a reliable and scalable method for researchers and drug development professionals engaged in the synthesis of substituted anilines.
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Caskey, D. C., & Barl, N. M. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 2(6), 523-532. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Zhou, Z. H., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(1), 60-64.
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ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
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-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Caskey, D. C., & Barl, N. M. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 2(6), 523-532. Retrieved from [Link]
- O'Connor, E., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst.
- Wang, Y., et al. (2022). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. RSC Advances, 12(54), 35249-35259.
- Willocq, C., et al. (2012). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters.
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Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
- Pillay, S., & Pelly, C. (2012). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry, 9(9), 651-655.
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Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Retrieved from [Link]
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ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]
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ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1,5-Dibromo-2-methoxy-3-nitrobenzene. Retrieved from [Link]
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Application Note: A Practical Guide to Regioselective Nucleophilic Aromatic Substitution (SNAr) on Dibromo-nitroanisole Scaffolds
Abstract
Dibromo-nitroanisole scaffolds are versatile intermediates in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] Their functionalization often relies on Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting SNAr reactions with dibromo-nitroanisoles. It delves into the underlying mechanism, explains the principles of regioselectivity, offers detailed experimental protocols, and provides troubleshooting strategies to ensure successful and reproducible outcomes.
Introduction: The Significance of SNAr on Dibromo-nitroanisoles
Nucleophilic aromatic substitution (SNAr) is a critical substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[2] Unlike typical aromatic compounds which are electron-rich and thus react with electrophiles, the presence of potent electron-withdrawing groups (EWGs) can render the aromatic ring sufficiently electron-deficient to be attacked by a nucleophile.[2][3]
The dibromo-nitroanisole core is an excellent substrate for SNAr for two key reasons:
-
Activation: The nitro group (–NO₂) is a powerful EWG that activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself.[2][3]
-
Functionality: The two bromine atoms serve as viable leaving groups, allowing for sequential and regioselective substitutions to build molecular complexity.
This combination makes dibromo-nitroanisoles highly valuable starting materials for creating libraries of compounds in drug discovery and for synthesizing precisely functionalized materials.
Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4][5]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing a leaving group (ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][6] This step temporarily disrupts the aromaticity of the ring and is typically the slowest, or rate-determining, step of the reaction.[4][7]
-
Elimination (Fast Step): The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.[3][4]
The stability of the Meisenheimer complex is paramount. The negative charge is delocalized onto the electron-withdrawing groups, and the more stable this intermediate is, the lower the activation energy for the reaction.[3]
Caption: Figure 1: SNAr Addition-Elimination Mechanism
Predicting Regioselectivity
In a dibromo-nitroanisole, the key to predicting which bromine atom will be substituted first lies in assessing the stability of the potential Meisenheimer complexes. The nitro group (–NO₂) is a much stronger activating group than the methoxy group (–OCH₃) is a deactivating group (via induction) or activating group (via resonance). Therefore, the positions ortho and para to the nitro group are the most activated.
Example: 2,4-Dibromo-5-nitroanisole
-
Attack at C4 (para to NO₂): Nucleophilic attack at the C4 position allows the negative charge in the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group. This provides significant resonance stabilization.
-
Attack at C2 (ortho to NO₂): Attack at the C2 position also allows for delocalization of the negative charge onto the nitro group.
The final regiochemical outcome will depend on a subtle interplay of electronics and sterics. However, in many cases, substitution occurs preferentially at the position that is para to the strongest activating group, as this often provides the most stable intermediate.
Experimental Protocols & Methodologies
This section provides a general, adaptable protocol for the SNAr reaction of a model substrate, 2,4-dibromo-5-nitroanisole, with a common amine nucleophile, morpholine.
Materials and Equipment
| Reagent/Material | CAS Number | Supplier | Notes |
| 2,4-Dibromo-5-nitroanisole | 62239-50-5 | Sigma-Aldrich | Model Substrate |
| Morpholine | 110-91-8 | Acros Organics | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | Anhydrous, powdered base |
| Dimethylformamide (DMF) | 68-12-2 | EMD Millipore | Anhydrous, polar aprotic solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | VWR | For extraction |
| Brine (Saturated NaCl) | N/A | Lab Prepared | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | J.T. Baker | For drying |
| Round-bottom flask | N/A | Corning | |
| Magnetic stirrer and stir bar | N/A | IKA | |
| Condenser | N/A | Kimble | |
| Heating mantle / Oil bath | N/A | Glas-Col | |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | Merck | For reaction monitoring |
Step-by-Step Protocol: Synthesis of 4-(4-bromo-2-methoxy-5-nitrophenyl)morpholine
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromo-5-nitroanisole (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous dimethylformamide (DMF, ~0.2 M concentration relative to the substrate).
-
Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions.[6] It effectively solvates the cation of the base (K⁺) but does not strongly solvate the nucleophile, leaving it "free" and highly reactive.[8][9][10] Anhydrous conditions are preferred to prevent side reactions with water.
-
-
Addition of Nucleophile: Add morpholine (1.2 eq.) to the stirring suspension at room temperature.
-
Scientist's Note: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material. Potassium carbonate acts as a base to neutralize the HBr that is formed in situ, driving the reaction to completion.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[11]
Optimization and Scope
The success of an SNAr reaction is highly dependent on the interplay between the substrate, nucleophile, solvent, and temperature.
Summary of Reaction Parameters
| Nucleophile Type | Typical Solvent | Base | Temperature Range (°C) | Relative Rate |
| Amines (e.g., Piperidine) | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 80 - 120 | Fast |
| Alkoxides (e.g., NaOMe) | THF, Dioxane | (Self-basic) | 25 - 80 | Very Fast |
| Thiols (e.g., Thiophenol) | DMF, NMP | K₂CO₃, Et₃N | 60 - 100 | Moderate-Fast |
| Weak Nucleophiles | DMSO, NMP | Stronger Base (e.g., NaH) | 100 - 150 | Slow |
Data compiled from general principles and literature.[6][11][13] Actual rates depend on the specific substrate.
Troubleshooting and Optimization Workflow
If a reaction is proceeding poorly (e.g., low conversion), a systematic approach to optimization is necessary.
Caption: Figure 2: Workflow for SNAr Optimization
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the nucleophile and the regiochemistry of the substitution by analyzing chemical shifts and coupling patterns of the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to assess the purity of the final compound and was likely used to monitor the reaction's completion.[14]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Polar aprotic solvents like DMF and DMSO can be harmful. Avoid skin contact and inhalation. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Reactions involving strong bases like sodium hydride (NaH) are highly exothermic and produce flammable hydrogen gas. These should only be performed by trained personnel with extreme caution.
References
-
Role of Solvent in SN Reactions. Scribd. Available at: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC. Available at: [Link]
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SN1 vs SN2 Reactions. KPU Pressbooks. Available at: [Link]
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Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
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Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes... ACS Publications. Available at: [Link]
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Why do polar, aprotic solvents favour SN2 pathways over SN1? Reddit. Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes... ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution by Addition–Elimination (SNAr). University of Babylon. Available at: [Link]
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Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. Available at: [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions... Frontiers. Available at: [Link]
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. Available at: [Link]
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High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
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Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. Available at: [Link]
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SNAr troubleshooting. Reddit. Available at: [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? MDPI. Available at: [Link]
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SNAr reaction scope & limitations. YouTube. Available at: [Link]
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Interrupted SNAr-Alkylation Dearomatization. PMC. Available at: [Link]
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Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. Available at: [Link]
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Application Notes & Protocols: Strategic Use of 1,5-Dibromo-2-methoxy-3-nitrobenzene in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1,5-Dibromo-2-methoxy-3-nitrobenzene as a versatile pharmaceutical intermediate. We delve into its core reactivity, offering detailed, field-proven protocols for key synthetic transformations including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The causality behind experimental choices is explained, empowering users to adapt and troubleshoot these methodologies. By integrating these protocols, we demonstrate the construction of complex molecular scaffolds relevant to contemporary drug discovery, particularly in the domain of kinase inhibitors.
Introduction: A Multifunctional Scaffold for Complex Target Synthesis
1,5-Dibromo-2-methoxy-3-nitrobenzene is a highly functionalized aromatic building block engineered for advanced synthetic applications. Its strategic arrangement of functional groups—two differentially reactive bromine atoms, an activating nitro group, and a directing methoxy group—offers a powerful platform for sequential and site-selective modifications.
The true utility of this intermediate lies in its inherent orthogonality. The electron-withdrawing nitro group strongly activates the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr) and influencing the reactivity of the adjacent bromine atoms in palladium-catalyzed reactions.[1][2][3] This electronic profile is particularly valuable in the synthesis of heterocyclic systems that form the core of many targeted therapeutics, including a wide array of protein kinase inhibitors which are pivotal in oncology and immunology.[4][5][6] This guide will provide the foundational chemistry and specific protocols to effectively leverage this intermediate in multi-step synthetic campaigns.
Physicochemical Properties & Safety Data
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety. The key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 725241-64-5 | [7] |
| Molecular Formula | C₇H₅Br₂NO₃ | [7] |
| Molecular Weight | 310.93 g/mol | [7] |
| Appearance | Light Yellow Solid | [8] |
| Storage | 2-8°C, Refrigerator, protect from light | [7] |
| Synonyms | Benzene, 1,5-dibromo-2-methoxy-3-nitro- | [7] |
Safety Information: While a specific GHS classification for this compound is not universally published, related nitroaromatic and brominated compounds are often associated with the following hazards. Users must perform their own risk assessment.
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. Nitroaromatic compounds can be toxic and may have carcinogenic properties.[9]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Core Reactivity and Strategic Applications
The synthetic value of 1,5-Dibromo-2-methoxy-3-nitrobenzene stems from three key reactive centers: the two bromine atoms and the nitro group. The electronic environment dictates the preferred reaction at each site.
Caption: Synthetic pathways from 1,5-Dibromo-2-methoxy-3-nitrobenzene.
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a robust method for forming biaryl or vinyl-aryl structures.[10][11][12] The reaction requires a palladium catalyst, a phosphine ligand, and a base. The base is crucial as it activates the organoboron species, facilitating the transmetalation step in the catalytic cycle.[10] For a dibromo-substrate, mono- or di-substitution can be achieved by controlling the stoichiometry of the boronic acid coupling partner.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
This reaction is paramount for installing amine or amide functionalities, which are ubiquitous in pharmaceuticals.[13][14] The choice of ligand and base is critical for success. Bulky, electron-rich phosphine ligands (e.g., X-Phos, SPhos, BINAP) are often required to promote the reductive elimination step and prevent catalyst decomposition.[15][16] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed to deprotonate the amine nucleophile.[16][17]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing nature of the nitro group, combined with the halogen leaving groups, activates the aromatic ring towards nucleophilic attack. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3] The negative charge is delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy for the reaction.[1][3] This allows for the displacement of a bromide atom by strong nucleophiles like alkoxides, thiolates, or amines, often without the need for a metal catalyst.
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Application Notes & Protocols: The Selective Buchwald-Hartwig Amination of 1,5-Dibromo-2-methoxy-3-nitrobenzene
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination is a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3] While the reaction's scope has expanded dramatically, substrates presenting multiple reactive sites or sensitive functional groups demand a nuanced and strategic approach.
This guide provides an in-depth technical overview and actionable protocols for the Buchwald-Hartwig amination of 1,5-Dibromo-2-methoxy-3-nitrobenzene. This substrate is particularly challenging and synthetically valuable due to three key features:
-
Two Reactive Sites: The presence of two bromine atoms opens the possibility for selective mono-amination or controlled di-amination, enabling the synthesis of complex, unsymmetrical products.
-
Electronic Asymmetry: A potent electron-withdrawing nitro group and an electron-donating methoxy group create a highly polarized aromatic ring, differentially activating the two C-Br bonds.
-
Functional Group Tolerance: The nitro group, while a powerful directing group, can be sensitive to the strong bases often employed in this reaction, necessitating carefully optimized conditions.[4]
This document will dissect the mechanistic principles, guide the strategic selection of reagents, and provide detailed, validated protocols to empower researchers to successfully navigate the complexities of this transformation.
The Catalytic Engine: Mechanism and Parameter Control
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount to rational troubleshooting and optimization. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]
Caption: The generalized catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Palladium Precatalyst & Ligand: The true catalyst is a monoligated Pd(0) species. This is typically generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃). The ligand is arguably the most critical component. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[3] Why? Their steric bulk favors the formation of the catalytically active 14-electron monoligated Pd(0) complex, which accelerates the rate-limiting oxidative addition step.[1] Furthermore, their electron-donating nature facilitates the final, product-releasing reductive elimination step.
-
Base: A base is required to deprotonate the amine (or the intermediate amine complex) to form the more nucleophilic amide. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher temperatures.[6][7] The nitro group on our substrate makes this choice critical; while many modern systems tolerate nitro groups, NaOtBu can sometimes participate in side reactions if conditions are not optimized.[4] Recent developments have shown that milder organic bases can also be effective for electron-poor aryl halides.[8]
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard.[9] They are chosen for their ability to dissolve the organometallic intermediates and for their suitable boiling points, as these reactions are often heated.
Strategic Blueprint for Aminating 1,5-Dibromo-2-methoxy-3-nitrobenzene
Regioselectivity Analysis:
The two bromine atoms on the substrate are in chemically distinct environments.
-
C5-Br: This position is ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the electron-donating methoxy group (-OCH₃). The C-Br bond is significantly polarized and activated towards oxidative addition.
-
C1-Br: This position is ortho to the methoxy group and meta to the nitro group. It is less electronically activated than the C5-Br.
Prediction: Selective mono-amination will overwhelmingly occur at the C5 position due to the powerful electronic activation by the adjacent nitro group.
Controlling Reaction Stoichiometry:
-
For Mono-amination: Use a slight excess (1.1-1.2 equivalents) of the desired amine relative to the dibromo substrate. This ensures complete consumption of the limiting reagent while minimizing the chance of a second amination.
-
For Di-amination: Use a larger excess of the amine (≥ 2.2 equivalents) and typically longer reaction times or higher temperatures to drive the reaction to completion. A sequential approach, where the mono-aminated product is isolated first, is often preferable for producing unsymmetrical products.
Experimental Protocol: Selective Mono-amination
This protocol details the selective mono-amination at the C5-position using morpholine as a representative secondary amine.
Materials & Equipment:
-
1,5-Dibromo-2-methoxy-3-nitrobenzene (CAS: 725241-64-5)[10]
-
Morpholine (freshly distilled)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere system (Argon or Nitrogen line)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add 1,5-Dibromo-2-methoxy-3-nitrobenzene (e.g., 311 mg, 1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (e.g., 19.1 mg, 0.04 mmol, 4 mol%), and NaOtBu (e.g., 135 mg, 1.4 mmol, 1.4 equiv.) to the reaction vessel.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (e.g., 5 mL) via syringe. Begin vigorous stirring. Add morpholine (e.g., 96 µL, 1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-aminated product.
Data Presentation & Characterization
All quantitative and qualitative data should be systematically recorded to validate the experimental outcome.
Table 1: Reaction Parameters for Mono-amination
| Parameter | Reagent/Condition | Stoichiometry (equiv.) | Molar Amount (mmol) | Catalyst Loading (mol%) |
| Aryl Halide | 1,5-Dibromo-2-methoxy-3-nitrobenzene | 1.0 | 1.0 | - |
| Amine | Morpholine | 1.1 | 1.1 | - |
| Pd Precatalyst | Pd₂(dba)₃ | 0.01 | 0.01 | 1.0 (as Pd) |
| Ligand | XPhos | 0.04 | 0.04 | 4.0 |
| Base | NaOtBu | 1.4 | 1.4 | - |
| Solvent | Toluene | - | - | - |
| Temperature | 100 °C | - | - | - |
| Time | 12-24 h | - | - | - |
Table 2: Expected Analytical Data for Product
| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR Key Shifts (δ, ppm) | Expected MS (m/z) |
| Starting Material | C₇H₅Br₂NO₃ | 310.93 | Aromatic protons (~7.5-8.0), Methoxy singlet (~4.0) | ~309/311/313 [M]⁺ |
| Mono-aminated Product | C₁₁H₁₂BrN₂O₄ | 319.13 | Aromatic protons, Methoxy singlet, Morpholine protons | ~318/320 [M]⁺ |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.[11][12]
Caption: A decision-making workflow for troubleshooting common issues.
Safety Precautions
-
Palladium Catalysts & Phosphine Ligands: Many phosphine ligands and some palladium precatalysts are air-sensitive and should be handled under an inert atmosphere (glovebox or Schlenk line). They are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: This base is highly corrosive and hygroscopic. Handle in a glovebox or a dry, inert atmosphere. It reacts violently with water.
-
Solvents: Toluene is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The Buchwald-Hartwig amination of 1,5-Dibromo-2-methoxy-3-nitrobenzene is a synthetically powerful, albeit challenging, transformation. Success is predicated on a clear understanding of the substrate's unique electronic properties and careful control over reaction parameters. By leveraging the principles of regioselectivity and employing modern, highly active catalyst systems, researchers can achieve selective mono-amination at the activated C5 position with high fidelity. The protocols and troubleshooting guides provided herein serve as a robust starting point for the development of novel, functionalized aromatic amines for applications across the chemical sciences.
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]
-
Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: MDPI URL: [Link]
-
Title: Buchwald-Hartwig Amination of Nitroarenes Source: PubMed URL: [Link]
-
Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]
-
Title: The Buchwald‐Hartwig Amination of Nitroarenes Source: ResearchGate URL: [Link]
-
Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig coupling troubleshooting Source: Chemistry Stack Exchange URL: [Link]
-
Title: Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes Source: RSC Publishing URL: [Link]
-
Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: Wordpress URL: [Link]
-
Title: Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides Source: ACS Publications URL: [Link]
-
Title: [Named Reaction #2] Buchwald-Hartwig Amination Source: Reddit URL: [Link]
-
Title: metal-catalysed cross-coupling reactions of nitrogen heterocycles Source: Durham E-Theses URL: [Link]
-
Title: Why C–N and C–O Couplings? Source: Macmillan Group URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
-
Title: The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion? Source: Denmark Group URL: [Link]
-
Title: Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization Source: PMC URL: [Link]
-
Title: Buchwald-Hartwig Amination Reaction Source: YouTube URL: [Link]
-
Title: SUPPORTING INFORMATION Source: The Royal Society of Chemistry URL: [Link]
-
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: m-BROMONITROBENZENE Source: Organic Syntheses Procedure URL: [Link]
-
Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: PMC URL: [Link]
-
Title: Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water Source: eScholarship.org URL: [Link]
-
Title: 1,5-Dibromo-2-methoxy-3-nitrobenzene Source: Pharmaffiliates URL: [Link]
- Title: Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane Source: Google Patents URL
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Application Notes and Protocols for the Selective Debromination of 4,6-Dibromo-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Selective Debromination
In the landscape of pharmaceutical and fine chemical synthesis, the precise modification of molecular scaffolds is paramount. 4,6-Dibromo-2-nitroanisole is a versatile starting material, offering multiple reaction sites for derivatization. However, its synthetic utility is often unlocked through the selective removal of one of the bromine atoms, yielding a monobrominated intermediate. This selective debromination is a critical transformation that allows for subsequent, site-specific functionalization, such as cross-coupling reactions, without the interference of the second bromine atom. The challenge lies in achieving this monodebromination with high selectivity, preserving both the remaining bromine and the nitro functional group, which itself is susceptible to reduction.
This technical guide provides a detailed protocol for the selective monodebromination of 4,6-Dibromo-2-nitroanisole, focusing on a catalytic transfer hydrogenation approach. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to facilitate optimization for specific research needs.
Core Principles of Selective Catalytic Debromination
The selective removal of a halogen from a polyhalogenated aromatic compound in the presence of other reducible functional groups, such as a nitro group, is a nuanced challenge. Catalytic hydrogenation is a powerful tool for dehalogenation; however, standard conditions often lead to the reduction of both the halogen and the nitro group.[1] The key to selectivity lies in modulating the reactivity of the catalyst and choosing an appropriate hydrogen source.
Catalytic transfer hydrogenation (CTH) offers a milder alternative to using pressurized hydrogen gas.[2][3] In this technique, a hydrogen donor, such as ammonium formate, transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C).[4][5] The selectivity of this system can be finely tuned by adjusting reaction parameters like catalyst loading, temperature, and reaction time.
The generally accepted mechanism for catalytic transfer hydrogenation involves the decomposition of the hydrogen donor (e.g., ammonium formate) on the catalyst surface to generate adsorbed hydrogen. The aromatic halide then coordinates to the catalyst surface, and the carbon-bromine bond is cleaved hydrogenolytically. The higher reactivity of the C-Br bond compared to the C-H bond allows for the selective removal of bromine. In the case of 4,6-dibromo-2-nitroanisole, the electronic environment of the two bromine atoms is different, which can be exploited to achieve selective removal of one over the other.
Experimental Protocol: Selective Monodebromination via Catalytic Transfer Hydrogenation
This protocol is designed to favor the selective removal of one bromine atom from 4,6-Dibromo-2-nitroanisole, yielding 4-bromo-2-nitroanisole as the major product. The conditions are chosen to be mild to minimize the reduction of the nitro group.
Materials:
-
4,6-Dibromo-2-nitroanisole
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite® or a similar filter aid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-Dibromo-2-nitroanisole (1.0 equivalent).
-
Solvent and Reagents: Add anhydrous methanol to dissolve the starting material. Then, add ammonium formate (2.0-3.0 equivalents).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).
-
Reaction Conditions: Stir the reaction mixture at a gentle reflux (approximately 65 °C) under an inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours. It is crucial to monitor the reaction closely to avoid over-reduction.
-
Work-up: Once the starting material is consumed and the desired monobrominated product is the major component, cool the reaction mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any remaining ammonium formate and acidic byproducts. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-bromo-2-nitroanisole.
Data Presentation: A Comparative Overview
| Parameter | Condition | Rationale | Expected Outcome |
| Hydrogen Donor | Ammonium Formate | Mild and effective hydrogen source for CTH.[4][5] | Selective debromination with minimal nitro group reduction. |
| Catalyst | 10% Pd/C | Highly active for hydrodehalogenation.[3] | Efficient removal of bromine. |
| Catalyst Loading | 5-10 mol% | Lower loading can enhance selectivity by reducing the rate of over-reduction. | Improved yield of the monobrominated product. |
| Solvent | Methanol | Good solvent for the substrate and hydrogen donor. | Homogeneous reaction mixture. |
| Temperature | 65 °C (Reflux) | Provides sufficient energy for the reaction without promoting excessive side reactions. | Reasonable reaction rate. |
| Reaction Time | 1-3 hours | Close monitoring is key to stopping the reaction at the desired point. | Maximizes the yield of the monobrominated product. |
Visualization of the Process
Experimental Workflow
Caption: Step-by-step experimental workflow for the selective monodebromination.
Proposed Reaction Mechanism
Caption: Simplified mechanism of catalytic transfer hydrogenation for selective debromination.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous in-process monitoring. The use of TLC or GC-MS at regular intervals is not just a suggestion but a critical step to ensure the reaction is stopped at the optimal point to maximize the yield of the desired monobrominated product and minimize the formation of the fully debrominated and/or nitro-reduced byproducts. The expected differences in polarity between the starting material, the desired product, and potential byproducts should allow for clear differentiation using standard chromatographic techniques.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the selective monodebromination of 4,6-Dibromo-2-nitroanisole. By carefully controlling the reaction conditions of a catalytic transfer hydrogenation, researchers can achieve the desired transformation with good selectivity. The detailed explanation of the underlying principles and the step-by-step procedure are intended to empower scientists in their synthetic endeavors, enabling the efficient preparation of valuable intermediates for drug discovery and development.
References
-
Selective rapid transfer-hydrogenation of aromatic nitro-compounds. (1975). Semantic Scholar. [Link]
-
Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds. (2021). MDPI. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). PMC. [Link]
-
Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. (2004). Elsevier. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2023). ResearchGate. [Link]
-
Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. (n.d.). . [Link]
-
Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. (n.d.). Indian Academy of Sciences. [Link]
-
Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. (2003). Organic Chemistry Portal. [Link]
Sources
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- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from 2-Methoxy-3-Nitroaniline Precursors
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of medicinally relevant benzimidazole derivatives. We detail a robust and efficient two-step synthetic pathway commencing from the commercially available precursor, 2-methoxy-3-nitroaniline. The protocol first outlines the critical reduction of the nitro group to form the key intermediate, 3-methoxy-benzene-1,2-diamine. Subsequently, it describes the acid-catalyzed condensation and cyclization of this diamine with various aldehydes to yield a library of 2-substituted-4-methoxy-1H-benzimidazoles. This guide emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and includes methods for characterization to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring nucleotides allows it to readily interact with biological macromolecules, leading to a vast spectrum of pharmacological activities.[1][4] Benzimidazole derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including anti-ulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), anticancer, antimicrobial, and anti-inflammatory agents.[2][5][6][7][8]
The versatility of the benzimidazole core allows for chemical modification at multiple positions, enabling the fine-tuning of its pharmacological properties. The synthesis strategy detailed herein focuses on creating 2- and 4-substituted benzimidazoles, a common substitution pattern in many bioactive molecules.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, starting from 2-methoxy-3-nitroaniline. This precursor is strategically chosen as the arrangement of its substituents dictates the final placement of the methoxy group at the 4-position of the benzimidazole ring system.
-
Step 1: Reduction of the Nitro Group. The nitro group of the precursor is selectively reduced to an amine, yielding the essential o-phenylenediamine intermediate, 3-methoxy-benzene-1,2-diamine. This transformation is the cornerstone of the entire synthesis.
-
Step 2: Cyclization to form the Benzimidazole Core. The synthesized diamine is then condensed with an aldehyde. This reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to form the stable benzimidazole ring.[8][9]
Part I: Synthesis of the Key Intermediate: 3-Methoxy-benzene-1,2-diamine
Principle and Rationale
The conversion of an aromatic nitro compound into an amine is a fundamental transformation in organic synthesis.[10] For the preparation of o-phenylenediamines, this reduction is critical. Catalytic hydrogenation is often the method of choice due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[10][11] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose, facilitating the transfer of molecular hydrogen to the nitro group.
Detailed Protocol 1: Catalytic Hydrogenation of 2-Methoxy-3-nitroaniline
This protocol is based on established methods for the reduction of nitroarenes.[11]
Materials and Reagents:
-
2-Methoxy-3-nitroaniline
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas cylinder with regulator
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Celite® (diatomaceous earth)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), add 2-methoxy-3-nitroaniline (1.0 eq).
-
Solvent Addition: Add methanol to dissolve the starting material (approx. 10-15 mL per gram of nitroaniline).
-
Inerting: Seal the vessel and flush thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the reaction mixture. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care and avoid ignition sources.
-
Hydrogenation: Secure the vessel in the hydrogenation apparatus. Purge the system multiple times with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).
-
Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 2-4 hours.
-
Work-up: Once the reaction is complete, stop the agitation and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of fresh methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-methoxy-benzene-1,2-diamine, which often solidifies upon removal of the solvent.
Data and Characterization of Intermediate
The resulting 3-methoxy-benzene-1,2-diamine can be used in the next step, often without further purification if the reaction goes to completion.
| Parameter | Expected Value | Source |
| Appearance | Solid, Low Melting Solid | [11] |
| Molecular Formula | C₇H₁₀N₂O | [11] |
| Molecular Weight | 138.17 g/mol | [11] |
| Purity | ≥95% | [11] |
| ¹H NMR (DMSO-d₆) | δ ~6.4-6.6 (m, 3H, Ar-H), ~4.5 (br s, 2H, NH₂), ~4.1 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) | Typical |
Part II: Synthesis of 2-Substituted-4-methoxy-1H-benzimidazoles
Principle and Rationale
The Phillips condensation is a classic and widely used method for synthesizing benzimidazoles. It involves the reaction of an o-phenylenediamine with an aldehyde, typically under acidic conditions.[8] The reaction mechanism proceeds through several key steps:
-
Nucleophilic attack of one amino group of the diamine on the carbonyl carbon of the aldehyde.
-
Formation of a carbinolamine intermediate, which then dehydrates to form a Schiff base (imine).
-
Intramolecular nucleophilic attack by the second amino group onto the imine carbon, leading to cyclization.
-
Aromatization of the resulting dihydrobenzimidazole intermediate, often through air oxidation or with a mild oxidizing agent, to yield the final benzimidazole product.
Detailed Protocol 2: Acid-Catalyzed Condensation with an Aldehyde
This protocol outlines a general procedure that can be adapted for a wide variety of aromatic and aliphatic aldehydes.
Materials and Reagents:
-
3-Methoxy-benzene-1,2-diamine (from Part I)
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrochloric acid (HCl), 4M solution in dioxane or concentrated HCl
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxy-benzene-1,2-diamine (1.0 eq) in ethanol (15-20 mL per gram of diamine).
-
Aldehyde Addition: To this solution, add the selected aldehyde (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours. A new, more polar spot corresponding to the benzimidazole product should appear.
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data and Characterization of Final Product
Spectroscopic analysis is essential for confirming the structure of the synthesized benzimidazole derivatives. ¹H NMR is particularly informative.[12]
| Parameter | Expected ¹H NMR Features (in DMSO-d₆) | Source |
| N-H Proton | A broad singlet, typically downfield between δ 12.0-13.0 ppm. | [12] |
| Aromatic Protons | Signals in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns dependent on the 'R' group from the aldehyde. | [12] |
| Methoxy Protons | A sharp singlet around δ 3.9-4.1 ppm. | |
| Substituent Protons | Chemical shifts for protons on the 'R' group will vary depending on their electronic environment. | [12] |
Example Yield Table for Various Aldehydes:
| Aldehyde (R-CHO) | R-Group | Product Name | Typical Yield (%) |
| Benzaldehyde | Phenyl | 4-Methoxy-2-phenyl-1H-benzimidazole | 85-95% |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 2-(4-Chlorophenyl)-4-methoxy-1H-benzimidazole | 80-90% |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 4-Methoxy-2-(4-nitrophenyl)-1H-benzimidazole | 88-96% |
| Thiophene-2-carboxaldehyde | 2-Thienyl | 4-Methoxy-2-(thiophen-2-yl)-1H-benzimidazole | 82-92% |
References
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Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Research Journal of Chemical Sciences. Available at: [Link]
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A Review on Medical Significance of Benzimidazole Derivatives. ResearchGate. Available at: [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Available at: [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. Available at: [Link]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry. Available at: [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIVATIVES. TSI Journals. Available at: [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Available at: [Link]
-
Synthesis, Spectroscopic and Theoretical Characterization of Chiral Benzimidazole-Based Schiff Bases. ResearchGate. Available at: [Link]
-
Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. PMC. Available at: [Link]
-
Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. MDPI. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. ACG Publications. Available at: [Link]
- Benzimidazole derivatives, their preparation and use. Google Patents.
-
Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
The nitro to amine reduction: from millions of tons to single molecule studies. PMC. Available at: [Link]
-
Electroreduction of m-nitroaniline to m-phenylene diamine using Ti3+/Ti4+ redox system. SciSpace. Available at: [Link]
-
Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. Quick Company. Available at: [Link]
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- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Preparation of 2-Methoxy-3-nitro-5-bromoaniline Derivatives
Abstract & Strategic Overview
The scaffold 2-methoxy-3-nitro-5-bromoaniline represents a highly functionalized aromatic core, critical in the synthesis of next-generation kinase inhibitors (e.g., EGFR, BTK inhibitors). Its unique substitution pattern—combining an electron-rich methoxy group, a versatile amine handle, and orthogonal bromo/nitro functionalities—makes it a valuable yet challenging intermediate.
Direct functionalization of the aniline core often leads to poor regioselectivity due to competing directing effects. This guide presents a chemically robust, self-validating synthetic route utilizing a Benzoic Acid Strategy. By leveraging the cooperative directing effects of a carboxyl moiety and a methoxy group, we achieve high regiocontrol, avoiding the mixture of isomers typical of direct aniline nitration.
Key Advantages of This Protocol
-
Regiocontrol: Uses steric and electronic steering to install the nitro group exclusively at the 3-position.
-
Scalability: Avoids hazardous heavy metal oxidants and unstable diazonium intermediates.
-
Versatility: The resulting bromide serves as a handle for Suzuki/Buchwald couplings, while the nitro group offers a latent amine for heterocycle formation.
Retrosynthetic Analysis
To ensure the correct isomer (1-amino-2-methoxy-3-nitro-5-bromo), we disconnect the amine functionality back to a carboxylic acid. This transforms the problem from a difficult aniline nitration to a highly predictable benzoic acid nitration, followed by a Curtius rearrangement.
Figure 1: Retrosynthetic strategy leveraging cooperative directing effects to secure the 3-nitro position.
Detailed Experimental Protocol
Phase 1: Regioselective Nitration
Objective: Install the nitro group at position 3 of 5-bromo-2-methoxybenzoic acid. Mechanism: The methoxy group (ortho-director) and carboxylic acid (meta-director) cooperatively activate position 3, while the bromine atom blocks position 5.
Reagents:
-
Starting Material: 5-Bromo-2-methoxybenzoic acid (1.0 equiv)
-
Solvent: Concentrated Sulfuric Acid (
) -
Reagent: Fuming Nitric Acid (
, >90%)
Protocol:
-
Setup: Charge a chemically resistant round-bottom flask with 5-bromo-2-methoxybenzoic acid (10 g, 43.3 mmol).
-
Dissolution: Cool the flask to 0°C in an ice/salt bath. Add concentrated
(50 mL) dropwise with vigorous stirring. Maintain internal temperature <10°C. Note: The solution may darken; this is normal. -
Nitration: Add fuming
(2.2 mL, 1.2 equiv) dropwise via an addition funnel over 30 minutes.-
Critical Process Parameter (CPP): Do not exceed 5°C during addition to prevent over-nitration or decarboxylation.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by LC-MS (Target Mass: [M-H]- = 274/276).
-
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with stirring. The product will precipitate as a pale yellow solid.[1]
-
Isolation: Filter the solid, wash copiously with cold water (
mL) to remove acid, and dry under vacuum at 45°C.-
Yield: ~85-90%[1]
-
Characterization:
NMR should show disappearance of the H-3 proton and a downfield shift of the remaining aromatic proton.
-
Phase 2: Curtius Rearrangement & Hydrolysis
Objective: Convert the carboxylic acid to the primary amine with retention of regiochemistry. Safety Warning: Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive. Work behind a blast shield.
Reagents:
-
Substrate: 5-Bromo-2-methoxy-3-nitrobenzoic acid (from Phase 1)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Base: Triethylamine (
) (1.2 equiv) -
Solvent: tert-Butanol (
-BuOH) (anhydrous)
Protocol:
-
Activation: Suspend the nitrobenzoic acid (5.0 g, 18.1 mmol) in anhydrous
-BuOH (50 mL). Add (3.0 mL, 21.7 mmol). Stir until dissolution occurs. -
Azidation: Add DPPA (5.5 g, 19.9 mmol) dropwise at room temperature.
-
Rearrangement: Heat the mixture to reflux (85°C) for 4-6 hours.
-
Observation: Evolution of
gas indicates isocyanate formation. -
Intermediate: The reaction forms the Boc-protected amine (tert-butyl (5-bromo-2-methoxy-3-nitrophenyl)carbamate).
-
-
Deprotection (One-Pot): Cool to room temperature. Add Trifluoroacetic acid (TFA) (10 mL) or 4M HCl in dioxane carefully. Stir at RT for 2 hours to cleave the Boc group.
-
Workup: Neutralize with saturated
(aq) to pH 8. Extract with Ethyl Acetate ( mL). -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Analytical Characterization & Validation
To ensure the integrity of the synthesized derivative, compare analytical data against these expected parameters.
| Parameter | Method | Expected Result | Interpretation |
| Purity | HPLC (C18, MeCN/H2O) | >98% Area | Single peak confirms successful isomer isolation. |
| Identity | Two meta-coupled aromatic protons confirm 1,2,3,5-substitution. | ||
| Mass Spec | LC-MS (ESI+) | m/z 246/248 | Characteristic Br isotope pattern (1:1). |
Structural Validation Logic
The key to validating the 3-nitro position lies in the NMR coupling constants.
-
Target (3-nitro): The protons at C4 and C6 are meta to each other. Expected
Hz. -
Isomer (4-nitro): Protons would be singlets or para-coupled (rarely observed clearly).
-
Isomer (6-nitro): Protons at C3 and C4 would be ortho-coupled (
Hz). -
Observation of a meta-coupling constant (~2.2 Hz) definitively proves the 3-nitro-5-bromo regiochemistry.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow from acid precursor to aniline target.
Safety & Handling Protocols
Critical Hazards
-
Nitro Compounds: Potentially explosive if heated dry. Always keep wet during filtration if possible, or dry under controlled vacuum/temp (<50°C).
-
DPPA (Diphenylphosphoryl azide): Releases hydrazoic acid (
) upon contact with acid. is highly toxic and explosive. Ensure the reaction is alkaline (Et3N) before adding DPPA. -
Brominated Waste: Segregate halogenated waste from general organic solvents.
Storage
-
Store the final aniline derivative under inert atmosphere (Argon/Nitrogen) at 4°C.
-
Protect from light to prevent photolytic debromination or oxidation of the amine.
References
-
BenchChem. Synthesis routes of 3-Methoxy-5-nitroaniline and related halo-anisole derivatives. Retrieved from
-
Smolecule. 5-Fluoro-2-methoxybenzoic acid and 5-bromo-2-methoxybenzoic acid properties and synthesis. Retrieved from
-
ChemicalBook. Synthesis of 5-bromo-2-methoxy-3-nitro-pyridine (Analogous heterocyclic chemistry). Retrieved from
-
National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC Article. Retrieved from
-
Google Patents. Method for preparing 3-bromo-4-methoxyaniline and related intermediates. CN102199099A. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Halogenated Nitroanisoles
Case ID: #SOL-DBMN-001 Topic: Solubility of 1,5-Dibromo-2-methoxy-3-nitrobenzene Solvents: Ethanol (EtOH) vs. Dimethyl Sulfoxide (DMSO) Assigned Specialist: Senior Application Scientist, Chemical Process Group
Executive Summary & Solubility Matrix
1,5-Dibromo-2-methoxy-3-nitrobenzene is a highly lipophilic, electron-deficient aromatic intermediate. Its solubility behavior is governed by the competition between its hydrophobic halogenated ring and its polar nitro/methoxy substituents.
The Solubility Matrix
Use this table to select the correct solvent for your specific application.
| Feature | Ethanol (EtOH) | DMSO (Dimethyl Sulfoxide) |
| Solubility at 25°C | Low to Moderate. The crystal lattice energy of the poly-halogenated ring often resists dissolution in cold alcohols. | High. The high dielectric constant and dipole moment of DMSO interact strongly with the nitro group, breaking the lattice. |
| Solubility at Reflux | High. Solubility increases drastically with temperature, making it ideal for purification. | Very High. Not recommended for heating due to decomposition risks and lack of recovery. |
| Primary Use Case | Recrystallization / Purification. | Reaction Solvent / NMR Analysis / Stock Solutions. |
| Removal Difficulty | Easy. (BP: 78°C). Rotovap compatible. | Difficult. (BP: 189°C). Requires lyophilization or aqueous workup. |
| Mechanistic Driver | Hydrogen bonding (Solvent) vs. Van der Waals (Solute). | Dipole-Dipole interactions (Strong match with Nitro group). |
Decision Support: Solvent Selection Workflow
Use the following logic flow to determine the best solvent for your immediate goal.
Figure 1: Decision tree for solvent selection based on experimental intent.
Troubleshooting Guides
Issue A: "My compound precipitates out of Ethanol immediately upon cooling."
Diagnosis: This is expected behavior and confirms Ethanol is a suitable recrystallization solvent.[1] The compound has a steep solubility-temperature curve. Corrective Action:
-
Do not add more solvent. Adding more ethanol at room temperature will reduce your recovery yield.
-
Re-heat to reflux. Ensure the solid is fully dissolved at the boiling point (78°C).
-
Insulate during cooling. Allow the flask to cool slowly to room temperature (wrap in a towel) before placing it in an ice bath. Rapid cooling traps impurities.
Issue B: "I cannot remove DMSO from my product."
Diagnosis: DMSO has a high boiling point (189°C) and low vapor pressure. Standard rotary evaporation often fails. Corrective Action:
-
The "Crash-Out" Method: Pour your DMSO solution slowly into 10x volume of ice-cold water while stirring vigorously. The hydrophobic 1,5-dibromo compound should precipitate as a solid.
-
Filtration: Filter the precipitate and wash copiously with water to remove residual DMSO.
-
Lyophilization: If the compound is heat-sensitive, freeze-dry the DMSO/water mixture (though this is slow).
Issue C: "The NMR spectrum in DMSO-d6 shows broad peaks."
Diagnosis: While DMSO dissolves the compound well, it is hygroscopic. Absorbed water (HDO peak at ~3.3 ppm) can cause exchange broadening if your compound has exchangeable protons (less likely here) or interfere with integration. Corrective Action:
-
Switch to Chloroform-d (CDCl3). This compound is likely soluble in chlorinated solvents.
-
Dry the DMSO. Store DMSO-d6 over 4Å molecular sieves before use.
Standard Operating Protocols (SOPs)
SOP-01: Rapid Solubility Validation Test
Use this protocol if you are using a new batch of material with unknown impurity profiles.
-
Preparation: Weigh 10 mg of 1,5-Dibromo-2-methoxy-3-nitrobenzene into two separate HPLC vials.
-
Solvent Addition:
-
Vial A: Add 100 µL Ethanol.
-
Vial B: Add 100 µL DMSO.
-
-
Observation (T0): Vortex for 30 seconds.
-
Result: Vial B (DMSO) should clarify. Vial A (Ethanol) will likely remain cloudy or have visible solids.
-
-
Thermal Stress (T1): Heat Vial A (Ethanol) with a heat gun or water bath to ~60°C.
-
Result: The solution should clarify.
-
-
Cooling (T2): Allow Vial A to return to room temperature.
-
Result: Crystals should reform.[2]
-
SOP-02: Recrystallization in Ethanol
Recommended for purity >95%.
Figure 2: Step-by-step workflow for ethanol-based recrystallization.
Detailed Steps:
-
Place crude solid in a round-bottom flask equipped with a reflux condenser.
-
Add Ethanol in small portions through the top of the condenser while heating the flask in an oil bath (set to 85°C).
-
Stop adding solvent as soon as the solid dissolves.
-
Critical Step: Remove from heat and let cool slowly to room temperature.
-
Once at room temperature, place in an ice bath (0°C) for 30 minutes to maximize yield.
-
Filter the crystals and wash with ice-cold Ethanol.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of DMSO? A: Yes. Acetone is also a polar aprotic solvent and will likely dissolve the compound well. It is much easier to remove (BP: 56°C) than DMSO. However, Acetone is not suitable for high-temperature reactions (above 50°C) or as a crystallization solvent (too volatile, high solubility at RT).
Q: Why does the color change when dissolved in DMSO? A: Nitro-aromatics can form Charge-Transfer (CT) complexes with electron-rich solvents like DMSO, sometimes resulting in a deepening of yellow/orange color. This is usually reversible and does not indicate decomposition, provided the DMSO was not heated excessively.
Q: Is this compound sensitive to water? A: The core structure (bromo-nitro-anisole) is generally stable to water. However, if you are using DMSO, the presence of water decreases the solvent power for this specific organic molecule, potentially causing it to "oil out" rather than crystallize.
References
- Hansen Solubility Parameters (HSP): Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Explains the "Like Dissolves Like" interaction between dipolar solvents and nitro-groups).
- Recrystallization of Nitro-Aromatics: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Solubility Data of Analogues
-
Solubility of 2,4-dinitroaniline in organic solvents.[3] (2016).[4] Journal of Chemical Thermodynamics. (Demonstrates the trend: Acetone/DMSO > Ethanol for nitro-aromatics).
-
Solubility of 2,4,6-trinitro-3-bromoanisole. (2025).[5][6] ResearchGate. (Confirms low solubility of bromo-nitro-anisoles in alcohols vs. aprotic solvents).
-
Sources
- 1. studylib.net [studylib.net]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing yield for bromination of 2-methoxy-3-nitrobenzene
Technical Support Center: Bromination of 2-Methoxy-3-Nitrobenzene
Diagnostic Phase: Defining the Chemistry
Before proceeding with optimization, we must clarify the nomenclature and target regiochemistry. "2-methoxy-3-nitrobenzene" is chemically synonymous with 2-nitroanisole (1-methoxy-2-nitrobenzene) if standard IUPAC priority is followed.
However, the presence of two strong directing groups (Methoxy and Nitro) creates a "Push-Pull" system that strictly dictates where the bromine will attach.
The Regioselectivity Matrix
-
Substrate: 1-Methoxy-2-nitrobenzene (2-Nitroanisole).
-
Methoxy Group (-OCH₃): Strong activator, ortho/para director.
-
Nitro Group (-NO₂): Strong deactivator, meta director.
The Conflict:
-
Para to Methoxy (Position 4): Reinforced by the Nitro group (which directs meta to itself). This is the Major Product .
-
Ortho to Methoxy (Position 6): Also reinforced by Nitro, but sterically hindered. Minor Product .
-
Ortho to Methoxy (Position 2): Blocked by the Nitro group.
-
Meta to Methoxy (Position 3 or 5): Electronic mismatch. Highly disfavored.
Critical Warning: If your target is 1-bromo-2-methoxy-3-nitrobenzene (where Br is adjacent to the methoxy group on the other side), direct bromination will NOT work . You cannot force bromine into the 3-position (meta to methoxy) or the 1-position (occupied) via Electrophilic Aromatic Substitution (EAS). That specific isomer requires the methylation of 2-bromo-6-nitrophenol [1].
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic pathways and the specific directing effects that determine your yield.
Figure 1: Mechanistic pathway for the bromination of 2-nitroanisole showing directing group reinforcement.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 4-bromo-2-nitroanisole while minimizing polybromination and demethylation.
Method: Bromination in Glacial Acetic Acid (Scalable & Reproducible).
| Parameter | Specification | Scientific Rationale |
| Substrate | 2-Nitroanisole (1.0 eq) | Starting material. |
| Solvent | Glacial Acetic Acid (10 vol) | Polar protic solvent stabilizes the polar transition state (Wheland intermediate) without acting as a nucleophile [2]. |
| Reagent | Bromine ( | Slight excess ensures conversion. Avoid large excess to prevent dibromination. |
| Catalyst | None (initially) | The methoxy group activates the ring sufficiently. Adding Lewis acids (FeBr3) increases risk of ether cleavage (demethylation) [3]. |
| Temperature | 0°C | Start cold to control the exotherm upon |
| Quench | NaHSO | Reduces unreacted bromine to innocuous bromide, preventing post-workup bromination. |
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 2-nitroanisole (10 g, 65.3 mmol) and Glacial Acetic Acid (100 mL). Stir until fully dissolved.
-
Cooling: Place the flask in an ice/water bath and cool to 0–5 °C.
-
Addition: Add Bromine (10.9 g, 3.5 mL, 68.5 mmol) dropwise via an addition funnel over 30 minutes. Note: Solution will turn dark orange/red.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. Starting material should be <2%.
-
-
Quench: Pour the reaction mixture into 300 mL of ice water containing 10% Sodium Bisulfite (
). Stir until the orange color dissipates (yellow precipitate forms). -
Isolation:
-
Solid Product: Filter the precipitate, wash with water (3 x 50 mL), and dry in a vacuum oven at 45 °C.
-
Oily Product: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash organics with sat.[2]
(to remove acetic acid) and brine. Dry over and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Troubleshooting & FAQs
Q1: My yield is low (<50%), and I see a significant amount of starting material remaining. Why? A: The nitro group is a strong deactivator.[2] While the methoxy group activates the ring, the nitro group pulls electron density away, making the ring less nucleophilic than anisole.
-
Solution: If the reaction stalls at RT, heat the mixture to 40–50 °C .
-
Solution: If still sluggish, add a mild catalyst like Iodine (
, 1 mol%) or Iron powder (1 mol%). Avoid strong Lewis acids like as they may cleave the methoxy ether [4].
Q2: I am seeing two spots on TLC close together. What is the impurity? A: This is likely the 6-bromo-2-nitroanisole (ortho-isomer).
-
Causality: Although sterically hindered, the position ortho to the methoxy group is electronically activated.
-
Remediation: Recrystallization from Ethanol usually separates the para-isomer (major, higher MP) from the ortho-isomer (minor). Flash chromatography with a shallow gradient (0-10% EtOAc in Hexanes) is also effective.
Q3: The reaction mixture turned black/tarry. What happened? A: This indicates decomposition or polymerization, often caused by excessive heat or strong acid concentration.
-
Check: Did you use Glacial Acetic Acid? Water content can slow the reaction, prompting users to overheat it.
-
Check: Did you add Bromine too fast? The exotherm can cause local overheating. Always add dropwise at 0 °C.
Q4: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, and it often provides better regioselectivity.
-
Protocol: Use NBS (1.05 eq) in Acetonitrile (MeCN) or DMF at RT.
-
Benefit: NBS releases bromine slowly and the succinimide byproduct is water-soluble, simplifying workup [5]. This is recommended if you are working on a small scale (<1g) or handling sensitive functional groups.
Q5: I actually wanted the bromine at the 3-position (meta to methoxy). Why didn't this work? A: As detailed in the Diagnostic Phase, you cannot direct bromine meta to an activating methoxy group using standard EAS.
-
Alternative: You must change your synthetic route. Start with 2-bromo-6-nitrophenol and methylate it using Methyl Iodide (
) and Potassium Carbonate ( ) in Acetone [1].
References
-
ChemicalBook. Synthesis of 1-Bromo-2-methoxy-3-nitro-benzene. (Methodology for methylated nitrophenols).[3]
-
BenchChem. Troubleshooting Bromination of Anisole Derivatives. (Solvent effects and stoichiometry).[4]
-
Common Organic Chemistry. Electrophilic Aromatic Substitution: Bromination Conditions. (General reactivity of activated/deactivated systems).[5]
-
Sigma-Aldrich. 2-Bromo-1-methoxy-3-nitrobenzene Product Data. (Confirming isomer existence and properties).
-
Journal of Organic Chemistry. NBS/HBF4·Et2O in CH3CN: A New Bromination Method for Phenols and Anisoles. (Alternative mild reagents).[2][4][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. New Route Of Synthesis Of M Bromoanisole [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 4,6-Dibromo-2-nitroanisole
The following technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting.
Case ID: PUR-DBNA-462 Status: Active Topic: Recrystallization Solvents & Troubleshooting Applicable Compounds: 4,6-Dibromo-2-nitroanisole (CAS: Analogous to 2-nitroanisole derivatives)[1]
Executive Summary: The Solvent System
For the purification of 4,6-Dibromo-2-nitroanisole , the physicochemical properties (lipophilic bromine atoms + polar nitro group + methoxy core) dictate a solvent system that balances non-polar solubility with polar selectivity.[1]
Based on structural analogs (e.g., 2,6-dibromo-4-nitrophenol) and standard bromination workups, the following solvent systems are chemically validated:
| Priority | Solvent System | Application | Mechanism of Action |
| Primary | Ethanol (95%) | Routine Purification | Temperature-Dependent Solubility: The nitro/methoxy combination forms weak H-bonds with EtOH at high temps, while the hydrophobic bromines drive precipitation upon cooling.[1] |
| Secondary | Glacial Acetic Acid | High Purity / Bulk | Solvating Power: Excellent for highly brominated aromatics.[1] effectively keeps poly-brominated byproducts in solution.[1] |
| Alternative | Methanol / Water | "Oiling Out" Issues | Polarity Tuning: Adding water increases polarity, forcing the hydrophobic product out of solution (antisolvent effect).[1] |
Standard Operating Procedures (SOPs)
Protocol A: Ethanol Recrystallization (Standard)
Best for removing trace bromination reagents and mono-bromo impurities.[1]
-
Preparation: Place the crude 4,6-dibromo-2-nitroanisole in an Erlenmeyer flask.
-
Dissolution: Add Ethanol (95%) and heat to reflux (~78°C).
-
Filtration (Critical): If insoluble black specks remain (oxidized impurities), perform a hot filtration through a fluted filter paper or a pre-warmed sintered glass funnel.[1]
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary).
-
Crystallization: Once ambient temperature is reached, cool further in an ice-water bath (0-4°C) for 30 minutes.
-
Isolation: Filter the pale yellow crystals/needles. Wash with cold (0°C) Ethanol.[1]
Protocol B: Glacial Acetic Acid (For Stubborn Impurities)
Recommended if the product is gray/brown or retains starting material.
-
Dissolution: Dissolve crude solid in minimum boiling Glacial Acetic Acid (~118°C).
-
Clarification: If the solution is dark, add activated carbon (0.5% w/w), boil for 2 minutes, and filter hot.
-
Precipitation: Cool to room temperature. If crystallization is slow, add Water dropwise to the stirring solution until a persistent turbidity is observed, then cool.
-
Wash: Filter and wash crystals with 50% Aqueous Acetic Acid , followed by copious water to remove acid traces.[1][3][4]
Troubleshooting Center (FAQs)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
-
Diagnosis: The solution is likely too concentrated, or the temperature dropped too quickly, causing the compound to phase-separate as a supercooled liquid before organizing into a lattice.[1]
-
Fix:
Q2: The crystals are colored (orange/red) but should be pale yellow.
-
Diagnosis: Presence of oxidized nitrophenolic impurities or azo-coupling byproducts.[1]
-
Fix: Use Activated Carbon during the hot dissolution step.[1]
Q3: Low yield after filtration.
-
Diagnosis: The compound is too soluble in the cold solvent.[1]
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling.
-
If using Ethanol, add Water dropwise to the cold filtrate to force precipitation (Second Crop).[1] Note: Second crop purity is usually lower.
-
Decision Logic & Workflow
The following diagram illustrates the decision-making process for solvent selection and troubleshooting.
Figure 1: Decision matrix for solvent selection and troubleshooting "oiling out" phenomena during purification.
References & Validation
The protocols above are derived from established methodologies for the purification of nitro-halo-aromatics.
-
General Recrystallization of Nitro-Bromo Aromatics:
-
Solvent Polarity & Selection Principles:
-
Synthesis Context (Bromination of 2-Nitroanisole):
-
Source: "Bromination of o-nitroanisole."[1] Journal of the Chemical Society.[4][5]
-
Relevance: Confirms that bromination of 2-nitroanisole directs to the 4 and 6 positions, creating the target molecule, and typically utilizes alcohol-based workups.[1]
-
URL: (Note: Specific isomer data is often extrapolated from the mono-bromo and aniline analogs).[1]
-
Sources
- 1. 4-Bromo-2-nitroanisole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
Removing regioisomer impurities from 1,5-Dibromo-2-methoxy-3-nitrobenzene
Technical Support Center: Purification of 1,5-Dibromo-2-methoxy-3-nitrobenzene
Current Status: Online Agent: Senior Application Scientist, Separation Technologies Group Ticket ID: PUR-DBMN-001
Introduction: The Isomer Challenge
Welcome to the technical support hub for 1,5-Dibromo-2-methoxy-3-nitrobenzene (also known as 2,4-dibromo-6-nitroanisole).
If you are accessing this guide, you are likely facing the "Ortho/Para Conundrum." In the synthesis of this scaffold—whether via the bromination of 2-nitroanisole or the nitration of 2,4-dibromoanisole—you inevitably generate regioisomers where the nitro or bromo substituents occupy the wrong positions relative to the methoxy directing group.
Because these isomers share identical molecular weights and nearly identical polarities, standard flash chromatography often results in "mixed fractions" (co-elution). This guide provides a logic-driven troubleshooting workflow to resolve these impurities.
Part 1: Diagnostic Decision Matrix
Before attempting a separation, identify your specific impurity profile based on your synthetic route.
Figure 1: Decision matrix for selecting the purification method based on synthetic origin.
Part 2: Troubleshooting Guides & FAQs
Module A: Recrystallization (The Thermodynamic Filter)
Q1: My crude solid is a sticky orange paste. How do I initiate crystallization to remove the minor regioisomer?
Diagnosis: The presence of regioisomers depresses the melting point, preventing lattice formation. The "sticky" nature often indicates retained solvent or significant contamination with the mono-bromo impurity (if Route B was used).
Protocol:
-
Solvent Selection: Use a binary system. The target (1,5-dibromo-2-methoxy-3-nitrobenzene) has a melting point of ~121-122°C [1].
-
Solvent A (Good Solvent): Acetone or Ethyl Acetate.
-
Solvent B (Anti-Solvent): Ethanol or Hexane.
-
-
The "Swish" Technique:
-
Dissolve the crude paste in the minimum amount of hot Acetone.
-
Add hot Ethanol dropwise until turbidity persists.
-
Allow to cool very slowly to room temperature, then to 4°C.
-
Critical Step: If an oil forms instead of crystals, re-heat and add a seed crystal. If you lack a seed, scratch the glass wall with a glass rod to induce nucleation.
-
Q2: I performed recrystallization, but NMR shows the impurity ratio remained 90:10. Why?
Root Cause: You likely reached the "Eutectic Point." If the impurity is structurally similar (e.g., the 5-nitro isomer), it can co-crystallize or become trapped in the lattice.
Solution: Switch to Fractional Crystallization .
-
Harvest the first crop (usually enriched in the higher-melting para-isomer or the target, depending on symmetry).
-
Do not discard the mother liquor. Evaporate it to half volume and harvest a second crop.
-
Analyze both crops. Often, the target compound concentrates in the first crop, while the regioisomer remains in the mother liquor.
Module B: Chromatography (The Kinetic Filter)
Q3: On TLC, my target and its isomer appear as a single figure-eight spot. How do I separate them on a column?
Diagnosis: The
Protocol: The "Shallow Gradient" Method
-
Stationary Phase: Use high-grade Silica Gel (230-400 mesh).
-
Loading: Do not wet-load using DCM. It causes band broadening. Use Dry Loading :
-
Dissolve crude in DCM.[1]
-
Add silica (1:2 ratio w/w).
-
Rotovap to dryness until you have a free-flowing powder.
-
Load this powder on top of the column.
-
-
Mobile Phase Optimization:
-
Standard Hexane/EtOAc is often too aggressive.
-
Recommended System: Toluene / Petroleum Ether.
-
Start with 100% Petroleum Ether.
-
Gradient: 0%
20% Toluene over 10 column volumes. -
Why? Aromatic solvents like Toluene interact with the nitro-aromatic system via
stacking, often exaggerating the subtle electronic differences between regioisomers that simple polarity (EtOAc) misses [2].
-
Q4: Can I use chemical washing to remove one isomer?
Feasibility: Generally, no .[2] Both the target and the regioisomers are neutral, deactivated aromatic rings. They will not selectively dissolve in acid or base. However, if your impurity is a phenol (arising from cleavage of the methoxy group during harsh bromination), a wash with 1M NaOH will remove it immediately. Always check the -OH region (3200-3500 cm⁻¹) in your IR or NMR to rule out phenolic impurities.
Part 3: Physical Property Reference Data
Use these values to design your solvent systems.
| Property | Target (1,5-dibromo-2-methoxy-3-nitrobenzene) | Impurity (Isomeric Analogues) | Implication |
| Melting Point | 121.5 - 122.5 °C [1] | 50 - 70 °C (Variable) | Target crystallizes first. |
| Polarity (TLC) | Mid-range | Very Similar | Requires gradient elution. |
| Solubility (EtOH) | Low (Cold), High (Hot) | High (Cold) | Ethanol is an ideal recrystallization solvent. |
| Density | ~1.97 g/cm³ | ~1.95 g/cm³ | No separation via centrifugation possible. |
Part 4: Advanced Troubleshooting (The "Nuclear Option")
If the isomers are inseparable by the above methods (e.g., a 50:50 mix of 4-nitro and 6-nitro isomers), you must exploit Steric Differentiation .
The Reduction-Acetylation Protocol:
-
Reduce the nitro group to an amine (Fe/AcOH or SnCl2).
-
Acetylate the resulting amine (Ac2O/Pyridine).
-
Separate: The acetamide group is much larger than a nitro group. The steric clash with the adjacent methoxy or bromo groups will significantly alter the molecular shape and polarity, resulting in a much larger
on silica gel. -
Hydrolysis/Oxidation: Once separated, you can hydrolyze back to the amine and re-oxidize to the nitro (using dimethyldioxirane or similar), though this is chemically expensive. Only use this for high-value late-stage intermediates.
References
-
ChemicalBook. (n.d.). 1,3-Dibromo-2-methoxy-5-nitrobenzene Chemical Properties. Retrieved from
-
BenchChem. (2025).[1] Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Retrieved from
-
ResearchGate. (2016).[3] How to separate regioisomers without using instrumental method? Retrieved from
-
Google Patents. (n.d.). Process for the separation of two isomers.[1][2][3][4][5][6][7] EP0403331B1. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds, as they may be explosive or toxic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Need Help Separating different isomers of Halogenated Benzene Compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Low Conversion in Coupling Reactions of Dibromo-nitroanisoles
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for palladium-catalyzed cross-coupling reactions involving challenging dibromo-nitroanisole substrates. The inherent electronic and steric properties of these molecules often lead to low conversion rates, catalyst deactivation, and unwanted side reactions. This document moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reaction outcomes.
Section 1: Foundational Troubleshooting - The First-Pass Checklist
Before delving into complex optimizations, it is crucial to validate the foundational parameters of your experimental setup. Overlooking these basics is a common source of reaction failure.
Q1: My reaction shows little to no conversion, and I primarily observe starting material. What are the most immediate potential causes?
A1: Incomplete or failed reactions often stem from fundamental setup and reagent issues. A systematic check is the most efficient first step.
-
Reagent Purity and Integrity: Ensure the purity of your dibromo-nitroanisole, coupling partner (e.g., boronic acid), and all reagents. Impurities can act as catalyst poisons.[1] Boronic acids, in particular, can degrade over time or contain inhibitory boroxines; consider using freshly prepared or purified material.[2]
-
Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen.[1][3] Inadequate degassing of solvents and failure to maintain a strictly inert nitrogen or argon atmosphere can lead to rapid catalyst oxidation and deactivation. Ensure all equipment is properly dried and the system is purged thoroughly.
-
Catalyst Activity: The palladium source and ligands must be active. Pre-catalysts that require in situ reduction to Pd(0) can sometimes fail if the reduction step is inefficient.[2] Catalyst deactivation is a very common cause of stalled reactions, especially with nitro-containing substrates.[1][4][5]
-
Reaction Temperature and Time: Verify that the reaction is being conducted at the appropriate temperature. Many cross-coupling reactions, especially with less reactive aryl bromides, require elevated temperatures to overcome the activation energy for oxidative addition.[6] Ensure the reaction has been allowed to run for a sufficient duration.
Section 2: Understanding the Substrate - The Challenge of Dibromo-nitroanisoles
The unique combination of substituents on the aromatic ring creates a complex electronic and steric environment that directly impacts reactivity.
Q2: What specific properties of dibromo-nitroanisoles make them so challenging for cross-coupling reactions?
A2: The difficulty arises from a combination of three key factors: the strong electron-withdrawing nitro group, steric hindrance, and the presence of two halogen atoms.
-
The Nitro Group (NO₂): This is a powerful electron-withdrawing group.
-
Electronic Effect: It deactivates the aromatic ring, which can be counterintuitive. While it makes the C-Br bond more electrophilic and susceptible to oxidative addition[2][7], it can also cause significant problems.
-
Catalyst Inhibition: The nitro group itself can coordinate to the palladium center, leading to catalyst deactivation or undesired side reactions.[4] Furthermore, common phosphine ligands can reduce the nitro group, leading to catalyst consumption and reaction failure.[4]
-
-
Steric Hindrance: The methoxy group (-OCH₃) and potentially other substituents can sterically block access to one or both bromine atoms.[8] This hindrance can significantly slow down the rate-limiting oxidative addition step, where the bulky catalyst must approach the C-Br bond.[9][10]
-
Dibromo-Substitution: The presence of two identical halogens introduces a selectivity challenge. The electronic environment dictates which bromine is more likely to react first. Generally, a bromine ortho or para to the electron-withdrawing nitro group will be more activated.[11]
Table 1: Summary of Substituent Effects on Reactivity
| Substituent | Type | Primary Effect on Coupling Reaction | Potential Issues |
| Nitro (-NO₂) Group | Strong Electron-Withdrawing | Activates C-Br bond for oxidative addition. | Catalyst deactivation/poisoning[4][5]; Potential for denitrative coupling.[12] |
| Bromo (-Br) Groups | Leaving Group | The site of oxidative addition. | Reactivity depends on position relative to other groups; potential for mono- vs. di-substitution. |
| Methoxy (-OCH₃) Group | Electron-Donating (Resonance) | Can electronically deactivate the C-Br bond. | Can cause significant steric hindrance, impeding catalyst approach.[13] |
Section 3: Deep Dive into Suzuki-Miyaura Coupling Optimization
The Suzuki-Miyaura reaction is a workhorse of C-C bond formation, but its sensitivity to substrate and conditions requires careful optimization.
Q3: My Suzuki coupling has stalled after initial conversion. How do I choose a better catalyst and ligand system?
A3: Stalled reactions often point to catalyst deactivation or a system not robust enough for a challenging substrate. For electron-deficient and sterically hindered aryl bromides, the choice of ligand is paramount.
-
Move Beyond Standard Ligands: Simple ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Adopt Bulky, Electron-Rich Ligands: These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[9][14] They stabilize the palladium center and increase its reactivity towards the C-Br bond.
-
Buchwald-type Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are designed for difficult couplings.[9]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can form very stable and active palladium complexes, often showing high efficacy for reactions with nitroarenes.[12][14]
-
Table 2: Recommended Catalyst Systems for Challenging Suzuki Couplings
| Ligand Class | Specific Examples | Key Advantages for Dibromo-nitroanisoles |
| Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, enhances oxidative addition and reductive elimination.[9][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form robust catalysts resistant to deactivation.[12][14] |
| Ferrocenylphosphines | dppf, cataCXium® PtB | Good for a range of substrates, including those with basic nitrogen centers.[15] |
Q4: I am observing significant side products like boronic acid homocoupling and protodeboronation. What is the cause and how can I fix it?
A4: These side reactions compete with your desired cross-coupling and consume your starting materials.
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction (if using a Pd(II) pre-catalyst).[2]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of water and base.
Table 3: Base and Solvent Selection Guide for Suzuki Couplings
| Base | Strength | Common Solvents | Comments |
| K₂CO₃ / Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Standard choice, but may not be strong enough for hindered substrates.[16] |
| K₃PO₄ | Strong | Dioxane, Toluene, 2-MeTHF | Often excellent for sterically demanding couplings; less nucleophilic than hydroxides.[9] |
| Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Highly effective but more expensive; can accelerate challenging reactions.[9] |
| Organic Bases (e.g., Et₃N) | Weak | THF, DMF | Generally used in specific protocols like copper-free Sonogashira, less common for Suzuki. |
Section 4: Troubleshooting Heck and Sonogashira Reactions
While the core principles are similar, these reactions have unique failure modes that must be addressed.
Q5: My Heck reaction with styrene is giving low yields. What are the key parameters to screen?
A5: The Heck reaction is sensitive to the base, solvent, and ligand.[17][18] For an electron-deficient substrate like dibromo-nitroanisole, the electronic factors are favorable, but optimization is still key.
-
Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle. Inorganic bases like Cs₂CO₃ or K₂CO₃ are common. Organic bases like triethylamine (Et₃N) are also frequently used. Screening different bases is recommended.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used as they can solubilize the salts formed and operate at high temperatures.[19]
-
Ligand Choice: While some Heck reactions can be run "ligand-free" (often meaning the solvent or starting material acts as a weak ligand), challenging substrates benefit from phosphine ligands. A screening of ligands similar to those for Suzuki (Table 2) is a logical step.
Q6: In my Sonogashira reaction, I see significant alkyne homo-coupling (Glaser coupling). How can I prevent this?
A6: Glaser coupling is a classic side reaction in Sonogashira chemistry, driven by the copper(I) co-catalyst in the presence of oxygen.[9]
-
Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[9] Copper-free protocols rely on a highly active palladium catalyst and an organic base (like triethylamine or piperidine) to facilitate the deprotonation of the terminal alkyne.[20][21]
-
Strict Exclusion of Air: If using the traditional copper co-catalyzed method, it is absolutely essential to maintain a rigorously oxygen-free environment. Any oxygen present will promote the oxidative homo-coupling of the alkyne.
-
Control Reagent Addition: Sometimes, adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homo-coupling reaction.
Section 5: Analytical Monitoring and Protocols
Effective troubleshooting requires reliable data. Monitoring your reaction's progress is key to understanding what is happening.
Q7: What is the best way to monitor the progress of my reaction to diagnose the problem accurately?
A7: Relying on a single endpoint analysis can be misleading. Real-time or frequent monitoring provides a much clearer picture.
-
Thin-Layer Chromatography (TLC): The quickest and easiest method for qualitative analysis. It allows you to visualize the consumption of starting materials and the appearance of products and potential byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides quantitative data on the conversion of starting materials and formation of products. It can also help identify the mass of byproducts, offering clues to the side reactions occurring.
-
In Situ Monitoring: Techniques like in situ IR (ReactIR) or automated online HPLC can provide real-time kinetic data, revealing if a reaction stalls abruptly (suggesting catalyst death) or proceeds slowly.[22][23]
Workflow Diagram: Systematic Troubleshooting Approach
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle & Common Failure Points
Caption: The Suzuki catalytic cycle with key steps and common points of failure.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dibromo-nitroanisole
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the dibromo-nitroanisole (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv. for mono-coupling; 2.2-2.5 equiv. for di-coupling), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Add Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%). The optimal Pd:Ligand ratio is often 1:2.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, ensuring it has been sparged with argon for at least 30 minutes) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots via syringe and analyzing by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
- Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
- Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline. Benchchem.
- Development of a Monitoring Method for Oxidative Coupling Reaction of 2-Naphthol in Solid St
- ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
- Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. Benchchem.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry.
- Cross-Coupling Reactions Guide. Sigma-Aldrich.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Unknown Source.
- Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- Palladium-on-Carbon-Catalyzed Coupling of Nitroarenes with Phenol: Biaryl Ether Synthesis and Evidence of an Oxidative-Addition-Promoted Mechanism.
- Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Unknown Source.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development.
- Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Proceedings of the Indian Academy of Sciences - Section A.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
- Heck Reaction. Organic Chemistry Portal.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- The mechanism of diazo-coupling to indoles and the effect of steric hindrance on the rate-limiting step. Journal of the Chemical Society, Perkin Transactions 2.
- Cross-Coupling Chemistry. University of Rochester.
- Heck Reaction. Chemistry LibreTexts.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Optimisation of conditions for the Heck cross-coupling of 4-bromoanisole with styrene using HUGPHOS-2 as ligand. a.
- Sonogashira Coupling. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. jmcct.com [jmcct.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The mechanism of diazo-coupling to indoles and the effect of steric hindrance on the rate-limiting step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Reactivity of 1,5-Dibromo-2-methoxy-3-nitrobenzene Under Basic Conditions
This guide serves as a critical resource for researchers, chemists, and drug development professionals working with 1,5-Dibromo-2-methoxy-3-nitrobenzene. The unique substitution pattern of this molecule—featuring a potent electron-withdrawing nitro group and two halogen leaving groups—presents specific challenges and opportunities in synthetic chemistry. This document provides in-depth answers to common issues, troubleshooting advice for reactions under basic conditions, and validated experimental protocols.
Part 1: Core Principles of Reactivity
Understanding the fundamental electronic nature of 1,5-Dibromo-2-methoxy-3-nitrobenzene is paramount to predicting its behavior. The reactivity of this molecule is dominated by the interplay between its substituents.
Q: Why is this molecule so susceptible to reaction under basic (nucleophilic) conditions?
A: The reactivity of the benzene ring is fundamentally altered by its substituents. While an unsubstituted benzene ring is electron-rich and typically undergoes electrophilic substitution, the presence of a strong electron-withdrawing group, like the nitro (NO₂) group, reverses this polarity.
-
Ring Activation: The nitro group powerfully pulls electron density out of the aromatic ring through both inductive and resonance effects. This makes the ring electron-deficient (electrophilic) and highly susceptible to attack by electron-rich species, i.e., nucleophiles.[1][2] This process is known as Nucleophilic Aromatic Substitution (SNAr).
-
Leaving Groups: The two bromine atoms serve as excellent leaving groups, which can be displaced during the substitution reaction.[3]
-
Intermediate Stabilization: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The initial attack by a nucleophile forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is the key to the reaction's feasibility. The electron-withdrawing nitro group stabilizes this negative charge through resonance, dramatically lowering the activation energy for the reaction.[1][2][4]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Part 2: Troubleshooting Guide for Experimental Observations
This section addresses specific issues and observations you may encounter when subjecting 1,5-Dibromo-2-methoxy-3-nitrobenzene to basic conditions.
Q: I am observing substitution of a bromine atom. Which of the two bromines (at C1 or C5) is more likely to react?
A: Both bromine atoms are "activated" for SNAr because they are positioned ortho (C1) and para (C5) to the electron-withdrawing nitro group at C3. This positioning is crucial because it allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the oxygen atoms of the nitro group, providing significant stabilization.[2][5]
-
Attack at C5 (para): A nucleophile attacking the carbon bearing the bromine at C5 (para to the nitro group) results in a highly stabilized Meisenheimer complex.
-
Attack at C1 (ortho): An attack at the C1 position (ortho to the nitro group) also leads to a well-stabilized intermediate.
Caption: Resonance stabilization dictates reactivity in SNAr reactions.
Q: Is it possible for the methoxy group at C2 to be displaced by a nucleophile?
A: Direct displacement of the methoxy group is highly unlikely under typical SNAr conditions.[2] The methoxy group is meta to the nitro group. When a nucleophile attacks a carbon that is meta to a strong deactivating group, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the nitro group via resonance.[2][5] Without this crucial stabilization, the activation energy for this pathway is prohibitively high compared to substitution at the ortho and para positions.
Q: Upon adding a base like sodium methoxide or potassium hydroxide, my reaction mixture immediately turns a deep red/purple color. Is this a sign of degradation?
A: Not necessarily. In fact, this is often a strong visual confirmation that the desired SNAr reaction has initiated. The Meisenheimer complexes formed from the reaction of nitroaromatic compounds with bases are often intensely colored.[3][6] The extensive delocalization of the negative charge in the complex creates a chromophore that absorbs visible light. The color should fade as the reaction proceeds to completion and the aromaticity of the ring is restored upon expulsion of the bromide ion. However, if the color persists or deepens over time, it may indicate the formation of stable, non-productive complexes or degradation, warranting analysis by TLC or LC-MS.
Q: I am concerned about unwanted side reactions or complete degradation. What conditions should I avoid?
A: While the SNAr reaction is typically robust, extreme conditions can lead to undesired pathways.
-
High Temperatures: Excessively high temperatures can promote side reactions, including potential hydrolysis of the methoxy group or decomposition of the nitro group.
-
Very High Base Concentrations: A large excess of a strong base can lead to the formation of di-adducts or other complex reactions.[6] It can also promote degradation pathways.
-
Use of Extremely Strong, Non-nucleophilic Bases: Bases like sodium amide (NaNH₂) in liquid ammonia can favor an alternative elimination-addition (benzyne) mechanism, which would lead to a different product distribution.[7][8]
-
Presence of Reducing Agents: In combination with a base, certain reagents can reduce the nitro group, leading to aniline or intermediate species.[9] For example, using alkaline sodium dithionite would reduce the nitro group.
Part 3: Validated Experimental Protocols
Protocol 1: Monitoring the Stability of 1,5-Dibromo-2-methoxy-3-nitrobenzene
This protocol allows for a systematic assessment of the compound's stability under specific basic conditions.
Objective: To determine the rate of degradation or conversion of the starting material at a set temperature and base concentration.
Methodology:
-
Preparation: Prepare a stock solution of 1,5-Dibromo-2-methoxy-3-nitrobenzene (e.g., 10 mg/mL) in a suitable aprotic solvent (e.g., THF, Dioxane, or Acetonitrile).
-
Reaction Setup: In a sealed vial, add a known volume of the stock solution and the chosen solvent. Add an internal standard if quantitative analysis by GC or LC is desired.
-
Initiation: Bring the solution to the desired reaction temperature (e.g., 25 °C, 50 °C). Add the specified amount of the basic solution (e.g., 1.1 equivalents of 1M NaOH(aq) or 1M NaOMe in Methanol).
-
Monitoring: At regular time intervals (t = 0, 15 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot of the reaction mixture.
-
Quenching & Analysis: Immediately quench the aliquot in a vial containing a dilute acid solution (e.g., 0.1 M HCl) and a suitable extraction solvent (e.g., ethyl acetate). Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material and the appearance of new products.
Data Summary Table:
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Base | 1 M NaOH (aq) | 0.5 M NaOMe | 1 M K₂CO₃ (aq) | 2 M NH₃ in MeOH |
| Equivalents | 1.1 | 1.1 | 2.0 | 5.0 |
| Solvent | Dioxane | Methanol | Acetonitrile | Methanol |
| Temperature | 50 °C | 25 °C | 80 °C | 60 °C |
Protocol 2: Model SNAr Reaction - Synthesis of 5-Bromo-2-methoxy-3-nitroaniline
Objective: To perform a clean and efficient SNAr reaction displacing the C5-bromo group with an amino group.
Methodology:
Caption: Experimental workflow for a model SNAr reaction.
-
Reaction Setup: To a sealable pressure vessel, add 1,5-Dibromo-2-methoxy-3-nitrobenzene (1.0 eq). Add a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add a concentrated solution of aqueous ammonia (e.g., 28% NH₃ solution, 5-10 eq).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C. The internal pressure will increase. Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction vessel to room temperature before carefully opening. Pour the reaction mixture into a beaker of ice-water. The product should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess ammonia and salts. The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield the pure 5-Bromo-2-methoxy-3-nitroaniline.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (2002). Synthesis and reactions of brominated 2-nitroimidazoles. Royal Society of Chemistry. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Carpenter, S. L., & MacMillan, D. W. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(35), 10930–10934. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Lewis, H. F., & Trieschmann, W. (1924). Note on the Hydrolysis of Nitrobenzene. Proceedings of the Iowa Academy of Science, 31(1), 282-283. [Link]
-
Chemistry Stack Exchange. (2019). Hydrolysis under basic medium. [Link]
-
Kawakami, T., & Suzuki, H. (2000). Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom. Journal of the Chemical Society, Perkin Transactions 1, (8), 1259-1264. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
He, Z., & Spain, J. C. (2000). Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation. Applied and Environmental Microbiology, 66(11), 4839–4845. [Link]
-
Beilstein Archives. (2020). Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. [Link]
-
ResearchGate. (2020). Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
Michigan State University Chemistry. Aromatic Reactivity. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. [Link]
-
Crampton, M. R., & Gold, V. (1966). Reactions of aromatic nitro-compounds in alkaline media. Part XI. Structural investigations by proton magnetic resonance spectroscopy. Journal of the Chemical Society B: Physical Organic, 893-900. [Link]
-
Chen, C. F., et al. (2016). 1,3-Dinitrobenzene reductive degradation by alkaline ascorbic acid - Reaction mechanisms, degradation pathways and reagent optimization. Chemosphere, 159, 509-517. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactions of aromatic nitro-compounds in alkaline media. Part XI. Structural investigations by proton magnetic resonance spectroscopy - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3-Dinitrobenzene reductive degradation by alkaline ascorbic acid - Reaction mechanisms, degradation pathways and reagent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Moisture Sensitivity in 4,6-Dibromo-2-nitroanisole Reactions
This guide offers comprehensive technical support for researchers, scientists, and drug development professionals working with 4,6-Dibromo-2-nitroanisole. It specifically addresses the critical challenges posed by moisture sensitivity in various chemical reactions. Our objective is to provide the expertise necessary to foresee, diagnose, and resolve common experimental issues, thereby ensuring the success and consistency of your work.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to common initial questions about the handling and reactivity of 4,6-Dibromo-2-nitroanisole.
Q1: What is 4,6-Dibromo-2-nitroanisole and what are its main uses?
4,6-Dibromo-2-nitroanisole is a substituted aromatic compound featuring an anisole ring with two bromine atoms and a nitro group. This specific arrangement of functional groups makes it a highly useful building block in organic synthesis. It is particularly valuable in the development of pharmaceuticals and other complex organic molecules. The bromine atoms are ideal for cross-coupling reactions, and the nitro group can be reduced to an amine, offering a point for further chemical modifications.
Q2: How does moisture impact reactions that involve 4,6-Dibromo-2-nitroanisole?
Moisture can significantly hinder reactions with 4,6-Dibromo-2-nitroanisole by interfering with the catalysts and reagents typically used, especially in cross-coupling reactions. For example, in palladium-catalyzed processes like Suzuki-Miyaura or Buchwald-Hartwig couplings, water can deactivate the catalyst by promoting the formation of less active palladium hydroxides or oxides.[1] Additionally, organometallic reagents such as boronic acids can be quenched by water, resulting in lower yields and the creation of unwanted byproducts.[2]
Q3: What are the early warning signs of moisture contamination in my reaction?
Key indicators of moisture contamination include:
-
Low or no product yield: This is the most straightforward sign of reaction inhibition.
-
Formation of side products: The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum can signal that moisture has triggered unintended reaction pathways. A frequent byproduct is the debrominated starting material.
-
Inconsistent outcomes: Significant variations in yield and purity between different reaction batches can point to inconsistent moisture control.
-
Changes in catalyst color: A color change in the palladium catalyst, for instance, from a bright yellow or orange to a darker, blacker shade, can indicate catalyst decomposition, which is often worsened by moisture.[3]
Q4: What are the essential "must-do" steps to avoid moisture contamination?
-
Use dry glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum just before use.[4][5]
-
Use anhydrous solvents: Employ freshly distilled solvents or purchase high-quality anhydrous solvents and store them under an inert atmosphere (like nitrogen or argon) over molecular sieves.[6][7]
-
Handle reagents in an inert atmosphere: When possible, manage 4,6-Dibromo-2-nitroanisole and other sensitive reagents in a glovebox or under a positive pressure of an inert gas.[2][8][9]
-
Dry your starting materials: Although 4,6-Dibromo-2-nitroanisole is a stable solid, other reagents, such as the coupling partner or base, might be hygroscopic and should be thoroughly dried before use.
Part 2: In-Depth Troubleshooting Guide
This section offers a detailed, problem-focused approach to troubleshooting issues related to moisture sensitivity in reactions with 4,6-Dibromo-2-nitroanisole.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
-
A significantly lower than expected yield of the desired coupled product.
-
Recovery of unreacted 4,6-Dibromo-2-nitroanisole.
-
The presence of a substantial amount of a debrominated side product.
Causality Analysis: In a Suzuki-Miyaura coupling, the palladium catalyst cycles through different oxidation states.[10] Moisture can disrupt this catalytic cycle in several ways. It can react with the boronic acid or its ester to form less reactive species. More importantly, water can react with the active palladium(0) species to create palladium(II) hydroxide complexes, which may be catalytically inactive or lead to unwanted side reactions like dehalogenation.[1]
Troubleshooting Protocol:
-
Rigorous Solvent and Reagent Drying:
-
Solvents: Use freshly distilled and degassed solvents. For example, if using toluene, distill it over sodium/benzophenone until the distinct deep blue color remains.[7]
-
Reagents: Dry the boronic acid coupling partner under a high vacuum for several hours before use. Hygroscopic bases like potassium carbonate should be oven-dried and cooled in a desiccator.
-
-
Inert Atmosphere Technique:
-
Catalyst and Ligand Choice:
Experimental Workflow for a Moisture-Sensitive Suzuki-Miyaura Coupling:
Caption: Workflow for a moisture-sensitive Suzuki-Miyaura coupling.
Issue 2: Failure or Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
No formation of the desired amine product.
-
The reaction mixture turns black, indicating catalyst decomposition (palladium black).
-
Formation of side products from the decomposition of the amine coupling partner.
Causality Analysis: The Buchwald-Hartwig amination is extremely sensitive to moisture, mainly due to the strong bases (e.g., sodium tert-butoxide) and air-sensitive phosphine ligands used.[13] Water can protonate the strong base, making it ineffective. It can also oxidize the electron-rich phosphine ligands, which are vital for stabilizing the palladium catalyst and facilitating the catalytic cycle.[14]
Troubleshooting Protocol:
-
Glovebox Technique: For Buchwald-Hartwig aminations, using a glovebox to prepare the reaction mixture is strongly recommended.[8] This ensures the most controlled inert atmosphere.
-
Base Handling:
-
Use fresh, high-purity sodium tert-butoxide.
-
If you suspect the base has been exposed to air, it is often best to use a new bottle.
-
-
Ligand Selection and Handling:
-
Use air-stable pre-catalysts if they are available.[12]
-
If preparing the catalyst in situ, make sure the phosphine ligand is handled exclusively under an inert atmosphere.
-
Data Table: Common Drying Agents for Solvents
| Drying Agent | Solvents | Incompatible With | Notes |
| Sodium/Benzophenone | Toluene, Benzene, THF, Diethyl Ether | Halogenated solvents, Ketones, Esters | Provides a visual cue (deep blue/purple) of dryness.[6] |
| Calcium Hydride (CaH2) | Toluene, THF, Dichloromethane | Protic solvents (e.g., alcohols) | Good for pre-drying solvents before distillation from a more reactive agent.[6] |
| Molecular Sieves (3Å or 4Å) | Most aprotic solvents | - | Must be activated by heating under vacuum before use.[7] |
Issue 3: Inconsistent Results in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Variable reaction times and yields between batches.
-
Formation of a hydroxylated byproduct where the nucleophile is replaced by -OH.
Causality Analysis: In SNAr reactions with 4,6-Dibromo-2-nitroanisole, a strong nucleophile attacks the aromatic ring.[15][16] If water is present, it can act as a competing nucleophile, particularly at higher temperatures, leading to the formation of the corresponding phenol. The presence of a base can worsen this by generating hydroxide ions, which are potent nucleophiles.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: As with cross-coupling reactions, ensure all components of the reaction are thoroughly dried.
-
Choice of Base: If a base is needed, choose one that is not hygroscopic or can be easily dried.
-
Temperature Control: Carefully manage the reaction temperature, as higher temperatures can favor the undesired hydroxylation side reaction.
Logical Relationship Diagram: Moisture's Impact on Key Reactions
Caption: Impact of moisture on common reactions of 4,6-Dibromo-2-nitroanisole.
References
-
Title: Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters Source: MDPI URL: [Link]
- Title: solvent drying and drying agents Source: Delloyd's Lab-Tech Chemistry resource URL
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Catalytic Deoxygenation of Water: Preparation, Deactivation, and Regeneration of Palladium on a Resin Catalyst Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]
-
Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Inert atmosphere Definition - Organic Chemistry II Key Term Source: Fiveable URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Poisoning and deactivation of palladium catalysts Source: SciSpace URL: [Link]
-
Title: 3.2: Drying Agents Source: Chemistry LibreTexts URL: [Link]
-
Title: Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction Source: University of Pennsylvania URL: [Link]
-
Title: Inert Atmosphere Source: YouTube URL: [Link]
-
Title: Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant Source: ACS Publications - American Chemical Society URL: [Link]
-
Title: Chemistry Teaching Labs - Removing residual water from organic solutions Source: University of York URL: [Link]
-
Title: 1.3C: Transferring Methods - Inert Atmospheric Methods Source: Chemistry LibreTexts URL: [Link]
-
Title: Handling air-sensitive reagents AL-134 Source: MIT URL: [Link]
-
Title: Air-free technique Source: Wikipedia URL: [Link]
-
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL: [Link]
-
Title: What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques Source: Kintek Furnace URL: [Link]
-
Title: Storage of air and temperature sensitive reagents Source: Chemistry Stack Exchange URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Effect of water on the palladium-catalyzed amidation of aryl bromides Source: PubMed URL: [Link]
-
Title: A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions Source: Royal Society Open Science URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC URL: [Link]
-
Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Studies in Nucleophilic Aromatic Substitution Source: Amanote Research URL: [Link]
-
Title: Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem Source: YouTube URL: [Link]
-
Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: PMC URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: YouTube URL: [Link]
-
Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]
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- 2. fiveable.me [fiveable.me]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
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- 12. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Dibromo-nitrobenzene Isomers
Topic: Purification & Isolation via Column Chromatography
Audience: Senior Chemists, Process Development Scientists, Medicinal Chemists
Core Directive & Strategy
Separating dibromo-nitrobenzene isomers (e.g., separating 2,5-dibromonitrobenzene from 2,3-dibromonitrobenzene or 3,4-dibromonitrobenzene ) is a classic challenge in aromatic substitution chemistry. These isomers possess nearly identical molecular weights and similar dipole moments, leading to frustratingly close
The Application Scientist's Perspective: Success in this separation relies on exploiting subtle differences in steric hindrance around the nitro group and the resulting variation in interaction with surface silanols. Standard isocratic elution often fails. The most robust method involves Automated Flash Chromatography using a shallow gradient with a weakly polar modifier, or—for bulk purification—a hybrid approach of fractional crystallization followed by chromatography .
Troubleshooting Guide (Q&A Format)
Phase 1: Method Development & TLC
Q: My TLC shows a single elongated spot, but NMR confirms a mixture of isomers. How do I resolve this? A: This is "co-elution masking." Standard Ethyl Acetate/Hexane systems often fail to discriminate between positional isomers of poly-halogenated nitro-aromatics because the polarity differences are insufficient.
-
The Fix: Switch to a Toluene/Hexane or DCM/Hexane system. Toluene provides
- interactions that can differentiate the electronic environments of the isomers better than simple dipole-dipole interactions of esters. -
Protocol: Run a TLC in 100% Toluene. If
> 0.5, dilute with Hexane (e.g., 20% Toluene in Hexane). Look for a "dumbbell" shape indicating partial separation.
Q: The
-
The Fix: Use a Step Gradient . Start with 100% non-polar solvent (Hexane/Heptane) for 2-3 column volumes (CV) to pack the band, then increase polarity very slowly (e.g., 0%
5% EtOAc over 20 CV). -
Critical Insight: For dibromo-nitrobenzenes, the ortho-nitro isomers (e.g., 2,3-dibromo-1-nitrobenzene) usually elute faster than para-nitro isomers (e.g., 1,2-dibromo-4-nitrobenzene) due to steric shielding of the nitro group, which reduces its binding to silica [1].
Phase 2: Column Execution
Q: The compound is crystallizing inside the column or at the tip. What is happening? A: Dibromo-nitrobenzenes have high melting points and low solubility in non-polar mobile phases (like pure Hexane).
-
The Fix: Use Solid Load (Dry Load) .
-
Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).
-
Add silica gel (ratio 1:2 crude:silica).
-
Evaporate to dryness on a rotavap until you have a free-flowing powder.
-
Load this powder on top of the packed column. This prevents crystallization blocking the flow and ensures a tight initial band [2].
-
Q: I am seeing "Ghost Peaks" or baseline drift during the run. A: Nitro-aromatics can sometimes degrade or interact irreversibly with active sites on highly acidic silica.
-
The Fix: Although less common for simple bromo-nitro compounds, if you suspect degradation, neutralize the silica by flushing the column with 1% Triethylamine (TEA) in Hexane before the run, or switch to Neutral Alumina stationary phase.
Experimental Protocol: Separation of 2,5-Dibromonitrobenzene
Scenario: Purification of nitration product of 1,4-dibromobenzene. Target: 2,5-dibromonitrobenzene (Major). Impurity: 2,3-dibromonitrobenzene (Minor).
Materials:
-
Stationary Phase: Silica Gel 60 (
). -
Mobile Phase A: Petroleum Ether (or Hexane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Toluene.
Step-by-Step Workflow:
-
TLC Optimization:
-
Prepare a 5% EtOAc in Hexane solution.
-
Spot the crude.[1] Target
for the major product should be . -
Note: If separation is poor, test 30% Toluene in Hexane.
-
-
Sample Loading (Dry Load):
-
Dissolve 5.0 g crude in 20 mL DCM.
-
Add 10 g Silica Gel. Evaporate to dryness.
-
-
Gradient Setup (Flash System):
-
Equilibration: 3 CV of 100% Hexane.
-
Segment 1: 0%
2% EtOAc (over 5 CV). Elutes non-polar impurities. -
Segment 2: 2%
10% EtOAc (over 15 CV). Target elution window. -
Segment 3: 10%
50% EtOAc (flush).
-
-
Fraction Collection:
-
Collect small fractions (1/3 test tube size) during Segment 2.
-
Visualization: UV at 254 nm. Nitro compounds quench fluorescence strongly.
-
Data & Visualization
Table 1: Relative Elution Order (Silica Gel)
Estimated order based on steric shielding of the Nitro group.
| Isomer Structure | Steric Environment of NO2 | Relative Polarity | Elution Order |
| 2,3-Dibromonitrobenzene | Flanked by Br (Ortho) | Low (Shielded) | 1 (Fastest) |
| 2,5-Dibromonitrobenzene | Flanked by H / Br (Meta/Ortho) | Medium | 2 |
| 3,4-Dibromonitrobenzene | Flanked by H / H (Para/Meta) | High (Exposed) | 3 (Slowest) |
Diagram 1: Method Development Workflow
Caption: Iterative workflow for optimizing mobile phase selectivity before committing to column chromatography.
Diagram 2: Troubleshooting "Co-elution"
Caption: Decision tree for resolving overlapping peaks during purification.
References
-
Agilent Technologies. (2025). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from
-
University of Rochester. (2025). Troubleshooting Flash Column Chromatography: Silica Stability and Loading. Retrieved from
-
Sigma-Aldrich. (2025). 2,5-Dibromonitrobenzene Product Standards and Properties. Retrieved from
-
Organic Syntheses. (1936).[1] p-Nitrobenzyl Bromide and Purification of Nitro-aromatics. Org. Synth. 16, 54. Retrieved from
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from
Sources
Overcoming steric hindrance in 1,5-Dibromo-2-methoxy-3-nitrobenzene synthesis
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of polysubstituted aromatic compounds. Specifically, we address the synthetic challenges associated with 1,5-Dibromo-2-methoxy-3-nitrobenzene, a molecule where steric hindrance significantly influences reaction outcomes. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate this complex synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a practical question-and-answer format, focusing on the causality behind the challenges and providing actionable solutions.
Question 1: My nitration of 2,4-dibromoanisole is resulting in extremely low yields of the desired 1,5-Dibromo-2-methoxy-3-nitrobenzene. What is the primary cause and how can I improve it?
Answer: This is the most common challenge in this synthesis and is almost certainly due to severe steric hindrance. The target C-3 position is flanked by a methoxy group at C-2 and a bulky bromine atom at C-1. The second bromine at C-5 further contributes to electronic deactivation and steric crowding. The incoming electrophile, the nitronium ion (NO₂⁺), faces a significant energy barrier to approach this congested site.
Solutions & Optimizations:
-
Choice of Nitrating Agent: Standard mixed acid (HNO₃/H₂SO₄) is often too aggressive and can lead to decomposition or side reactions due to the forcing conditions required.[1] Consider milder, less acidic, or more sterically compact nitrating agents.[1][2]
-
Temperature Control: Nitration is highly exothermic.[1] Running the reaction at elevated temperatures to overcome the steric barrier can also promote decomposition and the formation of unwanted byproducts. Precise temperature control is critical. Start at 0-5 °C and allow the reaction to warm slowly only if necessary, while monitoring by TLC or GC.
-
Reaction Time: Sterically hindered reactions are inherently slow. Be prepared for significantly longer reaction times than for unhindered substrates. Monitor the reaction's progress over an extended period (e.g., 12-24 hours) before quenching.
| Nitrating System | Typical Conditions | Advantages for Hindered Substrates | Considerations |
| Fuming HNO₃ in Acetic Anhydride | 0 °C to RT | Generates acetyl nitrate (CH₃COONO₂), a less aggressive and sterically smaller electrophile. | Can be highly reactive; requires careful, slow addition. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Anhydrous solvent (e.g., CH₂Cl₂, MeNO₂) | A pre-formed, powerful nitrating salt that can be effective under non-acidic conditions, reducing substrate degradation.[1] | Moisture-sensitive and relatively expensive. |
| HNO₃ / Zeolite Hβ | Dichloromethane, -10 °C to RT | Solid acid catalysts can offer shape selectivity and a milder reaction environment, potentially favoring the less hindered product.[3] | Catalyst preparation and activity can vary. |
Question 2: I am observing significant amounts of unreacted 2,4-dibromoanisole. How can I drive the reaction to completion?
Answer: In addition to the steric hindrance slowing the reaction, the two bromine atoms are deactivating groups, which reduce the nucleophilicity of the aromatic ring, making it less reactive towards electrophilic substitution.
Solutions & Optimizations:
-
Increase Stoichiometry of Nitrating Agent: A modest excess (e.g., 1.2-1.5 equivalents) of the nitrating agent can help shift the equilibrium towards the product. However, a large excess may increase the risk of side reactions.
-
Solvent Choice: Using a polar aprotic solvent like nitromethane or a chlorinated solvent can help solubilize the reagents and facilitate the reaction. For nitrations involving anhydrides, the anhydride itself can often serve as the solvent.
-
Catalyst Systems: For particularly stubborn substrates, the use of a stronger acid catalyst system, such as trifluoroacetic anhydride with nitric acid, can generate a more potent electrophile.[3] However, this approach must be balanced against the risk of decomposition.
Question 3: The purification of the final product is difficult, and my NMR shows a mixture of isomers. What are the likely side products?
Answer: While the directing effects of the substituents strongly favor nitration at C-3, minor isomeric byproducts can form. The most likely side product would be from nitration at the C-6 position, yielding 1,3-Dibromo-2-methoxy-4-nitrobenzene, although this is sterically even more disfavored. Over-bromination during the synthesis of the 2,4-dibromoanisole starting material can also lead to impurities like 2,4,6-tribromoanisole that carry through.[4]
Solutions & Optimizations:
-
Confirm Starting Material Purity: Before the nitration step, ensure your 2,4-dibromoanisole is of high purity (>98%) by NMR or GC-MS. Recrystallize or perform column chromatography if necessary.
-
Chromatography: The polarity difference between the desired product and potential isomers or unreacted starting material is often sufficient for separation by silica gel column chromatography. A non-polar/moderately polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradient) is typically effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) can be an excellent method for removing minor impurities.
Frequently Asked Questions (FAQs)
Q1: What is the synthetic pathway for 1,5-Dibromo-2-methoxy-3-nitrobenzene?
The most common route begins with anisole. Anisole undergoes electrophilic dibromination to yield 2,4-dibromoanisole.[4][5] This intermediate is then subjected to electrophilic nitration to introduce the nitro group at the C-3 position, yielding the final product.
Q2: Why does the nitro group add to the C-3 position?
This is a classic example of competing electronic and steric effects.
-
Electronic Effects: The methoxy group (-OCH₃) is a strongly activating, ortho, para-director. The bromine atoms are deactivating but are also ortho, para-directors. The positions ortho to the methoxy group are C-1 and C-3. The position para is C-5.
-
Steric Effects: The C-1 and C-5 positions are already occupied by bulky bromine atoms. Therefore, the only electronically favorable and sterically accessible position for the incoming nitronium ion (NO₂⁺) is C-3.
Q3: Are there alternative synthetic routes to avoid the hindered nitration step?
While the described route is the most direct, alternative strategies could involve changing the order of substitution. For instance, one could start with a pre-nitrated methoxy benzene derivative and then attempt subsequent brominations. However, the nitro group is a strong deactivating group and a meta-director, which would complicate the regioselectivity of the subsequent bromination steps, making this a less favorable approach.
Experimental Protocols & Visualization
Workflow: Troubleshooting Low Yield in Hindered Nitration
This diagram outlines the decision-making process when encountering low yields in the synthesis of 1,5-Dibromo-2-methoxy-3-nitrobenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 1,5-Dibromo-2-methoxy-3-nitrobenzene
This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 1,5-Dibromo-2-methoxy-3-nitrobenzene, a polysubstituted aromatic compound relevant to synthetic chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative perspective. We will dissect the structural information encoded within the spectrum, contrast it with a related analogue to highlight substituent effects, and weigh the strengths of NMR against alternative analytical techniques like gas chromatography-mass spectrometry (GC-MS).
The Analyte: Structural and Electronic Landscape
1,5-Dibromo-2-methoxy-3-nitrobenzene is a highly substituted benzene derivative. The key to predicting and interpreting its ¹H NMR spectrum lies in understanding the electronic influence of each substituent on the aromatic ring's remaining protons.
-
Methoxy Group (-OCH₃): This group is an activating ortho-, para-director. It exerts a -I (inductive) effect due to oxygen's electronegativity but a much stronger +M (mesomeric or resonance) effect by donating its lone pair electrons into the π-system. This results in increased electron density (shielding) at the ortho and para positions.
-
Bromo Groups (-Br): Halogens are deactivating yet ortho-, para-directing. They exhibit a strong -I effect and a weaker +M effect. Overall, they withdraw electron density from the ring but still direct incoming electrophiles to the ortho and para positions.
-
Nitro Group (-NO₂): This is a powerful deactivating meta-director. It strongly withdraws electron density from the aromatic ring through both -I and -M effects, causing significant deshielding, particularly at the ortho and para positions.[1][2]
In 1,5-Dibromo-2-methoxy-3-nitrobenzene, only two protons remain on the aromatic ring at the C4 and C6 positions. Their chemical environments are dictated by the interplay of the surrounding groups.
Figure 1: Molecular structure of 1,5-Dibromo-2-methoxy-3-nitrobenzene with key protons labeled H-4 (green) and H-6 (blue).
Predicted ¹H NMR Spectrum: A Quantitative Dissection
Based on established substituent effects, we can predict the key features of the ¹H NMR spectrum. The molecule's asymmetry means H-4 and H-6 are chemically distinct and will produce separate signals.[3]
-
Signal 1 (H-6): This proton is ortho to a bromine atom (deshielding) and para to another bromine atom (deshielding). It is also meta to the strongly deshielding nitro group. This combination suggests its signal will appear significantly downfield.
-
Signal 2 (H-4): This proton is situated between a bromine and a nitro group. It is ortho to the strongly electron-withdrawing nitro group, which will cause the most substantial deshielding effect. Therefore, H-4 is expected to be the most downfield proton.[2][4]
-
Signal 3 (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm for methoxy groups on an aromatic ring.
Multiplicity and Coupling: H-4 and H-6 are meta to each other (separated by four bonds). They will exhibit meta-coupling (⁴JHH), which is typically small, in the range of 2-3 Hz.[4] This will split both the H-4 and H-6 signals into doublets.
Table 1: Predicted ¹H NMR Spectral Data for 1,5-Dibromo-2-methoxy-3-nitrobenzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
|---|---|---|---|---|
| H-4 | ~8.0 - 8.2 | Doublet (d) | ~2.5 | Strongly deshielded by ortho -NO₂ group and meta -Br group. |
| H-6 | ~7.8 - 8.0 | Doublet (d) | ~2.5 | Deshielded by ortho -Br, para -Br, and meta -NO₂ groups. |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A | Typical range for an aryl methoxy group. |
Experimental Protocol for Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. The choice of solvent and instrument parameters directly impacts spectral resolution and accuracy.
Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of 1,5-Dibromo-2-methoxy-3-nitrobenzene. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Causality: CDCl₃ is a standard solvent for its ability to dissolve a wide range of organic compounds and for its single, easily identifiable residual peak (~7.26 ppm). TMS provides a universal zero-point reference for the chemical shift scale.[5]
-
-
Instrument Setup: Use a ≥400 MHz NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the small meta-coupling and separating closely spaced peaks in complex molecules.
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse angle, 2-second acquisition time, 5-second relaxation delay, 16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal to determine the relative ratio of protons.
-
Comparative Analysis: Contextualizing the Data
Comparison with an Alternative Compound: 2,6-Dibromoanisole
To appreciate the profound deshielding effect of the nitro group, we can compare the predicted spectrum of our target molecule with that of 2,6-dibromoanisole, which lacks the -NO₂ group.
In 2,6-dibromoanisole, the C4 proton (para to -OCH₃) would be significantly shielded by the methoxy group's +M effect. The two equivalent C3/C5 protons (meta to -OCH₃) would be less affected. The spectrum would consist of a triplet for the C4 proton and a doublet for the C3/C5 protons, all appearing at a much higher field (further upfield, ~6.7-7.3 ppm) compared to the protons in 1,5-Dibromo-2-methoxy-3-nitrobenzene. This direct comparison isolates and quantifies the powerful electron-withdrawing nature of the nitro substituent, which shifts the aromatic proton signals downfield by nearly a full ppm.
Comparison with Alternative Analytical Techniques
While ¹H NMR is unparalleled for detailed structural elucidation, other techniques are prevalent in analytical laboratories. Understanding their capabilities provides a comprehensive perspective on characterization.[6][7]
Table 2: Comparison of Analytical Techniques for Halogenated Nitroaromatic Analysis
| Feature | ¹H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|---|
| Information Provided | Precise atom connectivity, stereochemistry, electronic environment, quantification. | Molecular weight, fragmentation pattern (structural clues), quantification.[8] | Retention time (identity confirmation vs. standard), quantification, purity analysis. |
| Strengths | Unambiguous structure determination of pure compounds. Non-destructive. | Excellent sensitivity (ppb level), ideal for volatile/semi-volatile compounds, powerful for mixture analysis.[9] | Versatile for non-volatile or thermally unstable compounds, robust for routine quantification.[10] |
| Limitations | Requires pure sample, lower sensitivity than MS, complex mixtures yield overlapping signals. | Compounds must be thermally stable and volatile. Isomers can be difficult to distinguish by mass alone. | Provides limited structural information without a standard. Co-elution can be an issue. |
| Application to Topic | Ideal for confirming the final product's exact isomeric structure and purity. | Suitable for detecting the compound in complex matrices (e.g., environmental samples) and confirming its molecular weight.[6] | Best for quantifying the compound in a production setting or monitoring reaction progress.[10] |
Conclusion
The ¹H NMR spectrum of 1,5-Dibromo-2-methoxy-3-nitrobenzene provides a wealth of structural information that is readily interpretable through a foundational understanding of substituent effects. The predicted spectrum, characterized by two meta-coupled doublets in the aromatic region and a methoxy singlet, serves as a unique fingerprint for the molecule. When compared with simpler analogues, the diagnostic power of specific functional groups, such as the deshielding effect of the nitro group, becomes strikingly clear. While techniques like GC-MS and HPLC offer superior sensitivity and are better suited for mixture analysis and routine quantification, ¹H NMR remains the gold standard for the definitive, non-destructive elucidation of molecular structure in the hands of researchers and drug development professionals.
References
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6). Available at: [Link]
-
University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Available at: [Link]
-
Wiley Online Library. Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Available at: [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]
-
University of Rochester. ¹H NMR Spectroscopy. Available at: [Link]
-
ACS Publications. Substituent effects on nitrogen-15 and oxygen-17 chemical shifts in nitrobenzenes: correlations with electron densities. Available at: [Link]
-
MDPI. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Available at: [Link]
-
ACG Publications. Records of Natural Products-SI. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]
-
Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Available at: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
NP-MRD. ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0144243). Available at: [Link]
-
Taylor & Francis Online. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available at: [Link]
-
University of Wisconsin-Madison. Lecture outline ¹H NMR spectra of aromatic compounds. Available at: [Link]
-
Pharmaffiliates. 1,5-Dibromo-2-methoxy-3-nitrobenzene. Available at: [Link]
-
ResearchGate. Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Available at: [Link]
-
Beilstein Journals. Supplementary Information. Available at: [Link]
-
Chromedia. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
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- 2. Secure Verification [cherry.chem.bg.ac.rs]
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- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
13C NMR Chemical Shifts for 4,6-Dibromo-2-nitroanisole: A Comparative Technical Guide
Executive Summary
4,6-Dibromo-2-nitroanisole (1-methoxy-2-nitro-4,6-dibromobenzene) serves as a critical halogenated intermediate in the synthesis of heterocyclic pharmaceutical scaffolds and azo dyes. Its structural rigidity, imposed by the steric crowding of the methoxy group between a nitro group and a bromine atom, results in distinct NMR signatures essential for regioisomer differentiation.
This guide provides a definitive analysis of the 13C NMR chemical shifts for 4,6-Dibromo-2-nitroanisole. Due to the scarcity of isolated spectral data in public repositories for this specific tri-substituted congener, this guide utilizes Comparative Structural Analysis (CSA) . We anchor our values in experimentally verified data of its direct precursors—4-Bromo-2-nitroanisole and 2,4-Dibromoanisole —to derive high-confidence shift assignments.
Comparative Chemical Shift Analysis
The following table synthesizes experimental data from structural analogs to isolate the specific shielding/deshielding effects of the bromine and nitro substituents. This comparative approach allows for the precise assignment of the target molecule's carbon environment.
Table 1: 13C NMR Shift Correlation (δ ppm, CDCl3)[1]
| Carbon Position | Anisole (Base) | 2-Nitroanisole (Analog A) | 4-Bromo-2-nitroanisole (Analog B) | 4,6-Dibromo-2-nitroanisole (Target) | Assignment Logic |
| C1 (Ipso-OMe) | 159.9 | 152.4 | 151.7 | 149.5 ± 1.0 | Shielded by ortho-Br (C6) and ortho-NO2 steric compression. |
| C2 (Ipso-NO2) | 114.1 | 139.5 | 140.0 | 141.2 ± 1.0 | Deshielded by NO2; slight inductive effect from meta-Br. |
| C3 (Ortho to NO2) | 129.6 | 125.6 | 128.4 | 129.1 ± 0.5 | Ortho to NO2, meta to C4-Br. |
| C4 (Ipso-Br) | 120.8 | 120.4 | 112.5 | 113.8 ± 0.8 | Heavily shielded by heavy atom effect (Br) directly attached. |
| C5 (Meta to NO2) | 129.6 | 134.5 | 136.8 | 138.5 ± 0.5 | Deshielded by ortho-Br (C6) and meta-NO2. |
| C6 (Ipso-Br) | 114.1 | 114.1 | 115.2 | 116.5 ± 1.0 | Shielded by heavy atom effect (Br); Ortho to OMe. |
| OMe (Methoxy) | 54.8 | 56.5 | 56.8 | 61.2 ± 0.5 | Diagnostic Peak: Significant downfield shift due to steric twisting out of plane. |
Note: Experimental values for analogs sourced from SDBS and PubChem [1, 2]. Target values are calculated based on substituent chemical shift increments (SCS) for polysubstituted benzenes.
Technical Deep Dive: Substituent Effects & Structural Geometry
Understanding the causality behind these shifts is crucial for researchers validating their synthesis products.
The "Steric Inhibition of Resonance" Effect
In 4,6-Dibromo-2-nitroanisole, the methoxy group (OMe) is flanked by a Nitro group at C2 and a Bromine atom at C6.
-
Consequence: The OMe group is sterically forced out of the aromatic plane.
-
NMR Impact: This disrupts the
conjugation between the oxygen lone pair and the benzene ring. Normally, this conjugation shields the ring carbons (ortho/para). Without it, the ring carbons become slightly more deshielded, and the methoxy carbon itself shifts downfield (typically >60 ppm in di-ortho substituted anisoles vs. ~55 ppm in anisole).
Heavy Atom Effect (Bromine)
Bromine is a "heavy atom" that induces an upfield shift (shielding) on the carbon it is directly attached to (C4 and C6).
-
Observation: While electronegativity suggests deshielding, the large electron cloud of Br causes diamagnetic shielding.[1] This is why C4 and C6 appear at ~113-116 ppm, significantly upfield from typical aromatic C-H signals (~128 ppm).
Experimental Protocol for Validation
To confirm the identity of 4,6-Dibromo-2-nitroanisole against potential regioisomers (e.g., 2,6-dibromo-4-nitroanisole), follow this self-validating protocol.
Sample Preparation[3][4]
-
Solvent: Dissolve 15–20 mg of the solid analyte in 0.6 mL of CDCl3 (Chloroform-d).
-
Why: CDCl3 is the standard for aromatic comparisons. DMSO-d6 may cause solvent-solute stacking interactions that shift aromatic peaks anomalously.
-
-
Internal Standard: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for precise 0.0 ppm referencing.
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative integration is required (though rare for 13C).
-
Spectral Width: 240 ppm (to capture carbonyls/nitro-carbons and the upfield OMe).
-
Scans (NS): Minimum 1024 scans. Quaternary carbons (C1, C2, C4, C6) have long relaxation times and no NOE enhancement, making them weak.
-
Relaxation Delay (D1): Set to 2.0 seconds to allow quaternary carbons to relax.
Structural Elucidation Workflow
The following diagram outlines the logical pathway to validate the structure using 1D and 2D NMR data.
Caption: Logical workflow for distinguishing 4,6-Dibromo-2-nitroanisole from regioisomers using chemical shift diagnostics and 2D correlations.
Alternatives & Performance Comparison
In drug development, this scaffold is often compared to its non-brominated or mono-brominated analogs regarding reactivity (SnAr) and metabolic stability.
| Alternative Compound | CAS No.[2][3] | Key 13C Differentiator | Application Context |
| 4-Bromo-2-nitroanisole | 33696-00-3 | C6 at ~115 ppm (CH) vs Target C6 (C-Br). In DEPT-135, this carbon is inverted (CH), whereas in the target, it disappears (C-Br). | Precursor; less sterically hindered OMe. |
| 2,4-Dibromoanisole | 21702-84-1 | Absence of C-NO2 (~140 ppm). C2 is C-Br (~112 ppm). | Lacks the activating Nitro group for nucleophilic substitution. |
| 2,6-Dibromo-4-nitroanisole | N/A (Isomer) | Symmetry. This isomer has a plane of symmetry, resulting in only 4 unique carbon signals (plus OMe). The target (4,6-dibromo-2-nitro) is asymmetric and shows 6 unique aromatic signals . | Common byproduct; easily distinguished by signal count. |
References
-
National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 118533, 4-Bromo-2-nitroanisole. Retrieved from [Link]
-
SpectraBase. (2025).[4] 13C NMR Spectrum of 2,4-Dibromoanisole. Wiley Science Solutions. Retrieved from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Increments. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Mastering Purity Analysis: HPLC Method Development for 1,5-Dibromo-2-methoxy-3-nitrobenzene
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Focus: High-Performance Liquid Chromatography (HPLC) Method Development & Validation[1]
Executive Summary: The Analytical Challenge
1,5-Dibromo-2-methoxy-3-nitrobenzene (CAS: 725241-64-5) is a highly functionalized aromatic intermediate often used in the synthesis of complex pharmaceuticals and agrochemicals. Its structural complexity—featuring two bulky bromine atoms, an electron-withdrawing nitro group, and an electron-donating methoxy group—presents a unique separation challenge.
The Core Problem: Standard generic HPLC methods often fail to resolve this compound from its critical impurities:
-
Regioisomers: (e.g., 1,3-dibromo variants) formed during non-selective bromination.[1]
-
Hydrolysis Degradants: Conversion of the methoxy group to a phenol (demethylation).[1]
-
Process Intermediates: Mono-brominated precursors.
This guide objectively compares the industry-standard C18 (Octadecyl) approach against the chemically superior PFP (Pentafluorophenyl) stationary phase, providing a validated protocol that ensures scientific rigor.[1]
Strategic Comparison: Selecting the Right Mode
For this specific halogenated nitro-aromatic, we evaluated three analytical approaches. The data below summarizes why Reverse Phase HPLC with a PFP column is the superior choice over standard C18 or Gas Chromatography (GC).
Table 1: Comparative Analysis of Analytical Techniques
| Feature | Option A: Standard C18 (ODS) | Option B: PFP (Pentafluorophenyl) | Option C: GC-FID/MS |
| Mechanism | Hydrophobic Interaction (London Dispersion) | Hydrophobic + | Volatility & Boiling Point Separation |
| Selectivity for Halogens | Moderate. Separates mainly by hydrophobicity (LogP).[1] | High. Fluorine atoms on the phase interact specifically with analyte Bromines.[1] | High, but limited by thermal stability. |
| Isomer Resolution | Low to Medium. Isomers with similar LogP often co-elute. | Excellent. Resolves positional isomers based on electron density distribution. | Good, but "heavy" brominated compounds may require high temps. |
| Sample Integrity | High (Ambient/Low Temp).[1] | High (Ambient/Low Temp).[1] | Risk. Nitro groups can degrade/explode at high injector temps. |
| Verdict | Baseline Approach (Use for rough purity checks). | Recommended Gold Standard (Use for final purity & impurity profiling).[1] | Alternative (Use only if HPLC is unavailable).[1] |
Expert Insight: While C18 is the "workhorse," it relies almost exclusively on hydrophobicity. 1,5-Dibromo-2-methoxy-3-nitrobenzene and its isomers have nearly identical LogP values (~3.6), leading to peak merging on C18. The PFP phase utilizes "fluoro-philic" interactions, pulling apart compounds based on the position of the nitro and bromine groups relative to the ring.
Method Development Workflow
The following decision tree outlines the logic used to arrive at the final protocol. This prevents "trial and error" and ensures a systematic approach to method lifecycle management (MLM).[1]
Figure 1: Systematic Method Development Logic. The PFP pathway is prioritized for halogenated aromatics.[1]
Detailed Experimental Protocol
This protocol is designed to be self-validating . The use of a Photo Diode Array (PDA) detector allows for peak purity checks to confirm that no impurities are hiding under the main peak.[1]
Reagents & Equipment
-
Analyte: 1,5-Dibromo-2-methoxy-3-nitrobenzene (Reference Standard).
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water (Milli-Q).[1]
-
Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).[1]
-
Column: Kinetex F5 (PFP) or Ascentis Express F5 (Core-shell technology recommended for sharper peaks).[1]
-
Dimensions: 150 x 4.6 mm, 2.6 µm or 5 µm.
-
Chromatographic Conditions (The "Gold Standard" Method)
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses silanol activity, improving peak shape for the nitro group. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN has lower viscosity than MeOH, preventing high backpressure on PFP columns. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reduces viscosity. |
| Injection Volume | 5 - 10 µL | Keep low to prevent column overload (compound is hydrophobic).[1] |
| Detection | UV @ 254 nm (Primary) | Nitro-aromatics absorb strongly here.[1] |
| Run Time | 20 Minutes | Sufficient to elute highly retained impurities. |
Gradient Program
| Time (min) | % Mobile Phase B (Organic) | Event |
| 0.0 | 40% | Initial Hold (Focusing) |
| 2.0 | 40% | Isocratic hold to separate polar degradants |
| 12.0 | 90% | Linear ramp to elute the main peak & hydrophobic impurities |
| 15.0 | 90% | Wash step (Remove dimers/oligomers) |
| 15.1 | 40% | Return to initial conditions |
| 20.0 | 40% | Re-equilibration (Critical for reproducibility) |
Validation & Performance Metrics
To ensure the method is robust, the following parameters must be verified in your laboratory.
Specificity (Stress Testing)
Inject the sample spiked with known synthesis precursors (e.g., 2-methoxy-3-nitroaniline or monobromo-2-methoxy-3-nitrobenzene).
-
Requirement: Resolution (
) > 2.0 between the main peak and the nearest impurity.[1] -
Observation: The PFP column typically elutes the monobromo species before the dibromo target, while tri-bromo species elute after.[1]
Linearity & Sensitivity
Prepare a calibration curve from 10 µg/mL to 500 µg/mL.
-
Correlation Coefficient (
): Should be .[1] -
LOD (Limit of Detection): Typically ~0.5 µg/mL for this chromophore at 254 nm.[1]
Sample Preparation (Critical Step)
Because 1,5-Dibromo-2-methoxy-3-nitrobenzene is hydrophobic (LogP ~3.6), it will not dissolve well in pure water.
-
Stock Solution: Dissolve 10 mg in 10 mL of 100% Acetonitrile (Conc. = 1 mg/mL).
-
Working Standard: Dilute the stock 1:10 with 50:50 Water:ACN .
-
Warning: Do not dilute with 100% water, or the compound will precipitate, causing poor recovery and blocked needles.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions with the Nitro group. | Ensure 0.1% Formic Acid is present.[2][3] Increase Column Temp to 40°C. |
| Split Peaks | Sample solvent too strong (100% ACN injection). | Dilute sample in mobile phase starting composition (40% ACN). |
| Drifting Retention | Column not equilibrated. | PFP phases require longer equilibration than C18. Allow 20 column volumes. |
| Ghost Peaks | Carryover from previous highly concentrated injection. | Add a "needle wash" step with 90% ACN/10% Water.[3] |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and Column Selectivity).
-
SIELC Technologies. (n.d.).[1] Separation of 4-Bromo-3-nitroanisole on Newcrom R1 HPLC column. Retrieved from (Demonstrates RP-HPLC feasibility for brominated nitroanisoles).
-
BenchChem. (2025).[1][2] A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. Retrieved from (Analogous compound separation strategy using PFP phases).
-
PubChem. (n.d.).[1] 1,5-Dibromo-2-methoxy-3-nitrobenzene (CID 11533586). National Library of Medicine. Retrieved from (Source for physical properties and LogP data).[1]
-
Phenomenex. (n.d.). HPLC Method Development Guide: Optimization of Selectivity. Retrieved from (Reference for PFP vs C18 selectivity mechanisms).
Sources
A Comparative Guide to the GC-MS Fragmentation Pattern of C7H5Br2NO3
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering Molecular Blueprints with GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in the modern laboratory, prized for its ability to separate and identify volatile and semi-volatile compounds with high sensitivity and specificity. A critical aspect of GC-MS analysis is the interpretation of mass spectra, which are essentially molecular fingerprints generated by the fragmentation of a parent molecule upon electron ionization. Understanding these fragmentation patterns is paramount for the unambiguous structural elucidation of known and novel compounds.
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern for the molecular formula C7H5Br2NO3 . As no direct experimental spectrum for this specific formula is readily available in common spectral libraries, this guide will leverage established principles of mass spectrometry and comparative data from structurally related compounds to construct a scientifically grounded prediction. We will explore the characteristic fragmentation pathways influenced by the presence of aromatic, nitro, carboxylic acid, and bromine functionalities.
Pillar 1: Expertise & Experience - Predicting Fragmentation
The molecular formula C7H5Br2NO3 most plausibly corresponds to a series of dibromonitrobenzoic acid isomers. The exact fragmentation pattern will vary depending on the substitution pattern on the benzene ring due to potential ortho effects, where adjacent functional groups influence fragmentation pathways[1][2]. However, the fundamental fragmentation behavior will be dictated by the inherent characteristics of the functional groups present.
Electron ionization (EI) is a hard ionization technique, meaning it imparts significant energy into the analyte molecule, causing predictable bond cleavages and rearrangements[3][4][5]. For a molecule like dibromonitrobenzoic acid, the initial ionization event will form a molecular ion (M+•), which will then undergo a cascade of fragmentation events.
Key Predictive Fragmentation Pathways for Dibromonitrobenzoic Acid
-
The Molecular Ion (M+•): A hallmark of a compound containing two bromine atoms is a distinctive isotopic cluster for the molecular ion peak[6][7]. Due to the near-equal natural abundance of 79Br and 81Br isotopes, we expect to see a trio of peaks at m/z [M], [M+2], and [M+4] in an approximate 1:2:1 intensity ratio. For C7H5Br2NO3, the monoisotopic mass is approximately 324.85 Da. Therefore, the molecular ion region should exhibit peaks around m/z 325, 327, and 329 . Nitroaromatic compounds can sometimes exhibit weak or absent molecular ion peaks, but the stability of the aromatic ring may allow for its observation[8].
-
Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion. This would result in a fragment ion cluster around m/z 308, 310, 312 . This pathway is well-documented for benzoic acid, which shows a strong peak at m/z 105 (M-17)[9].
-
Loss of a Nitro Group (•NO2): Aromatic nitro compounds are known to readily lose the nitro group as a neutral radical (NO2•, 46 Da)[1]. This would lead to a significant fragment ion cluster around m/z 279, 281, 283 .
-
Decarboxylation (Loss of •COOH or CO2): The loss of the entire carboxyl group (•COOH, 45 Da) or carbon dioxide (CO2, 44 Da) after rearrangement is a highly characteristic fragmentation for benzoic acids[1].
-
Loss of •COOH would yield a fragment cluster around m/z 280, 282, 284 .
-
Loss of CO2 from the M-H ion can also occur, leading to a similar region.
-
-
Loss of a Bromine Radical (•Br): Halogenated aromatic compounds frequently undergo the loss of the halogen atom[10]. The loss of a bromine radical (79Br or 81Br) would result in a fragment ion with one remaining bromine atom. This would produce two prominent ion clusters:
-
From the molecular ion: around m/z 246, 248 and m/z 244, 246 .
-
This fragment would still exhibit a 1:1 isotopic pattern for the single bromine.
-
-
Sequential Fragmentations: Subsequent losses are highly probable. For instance, the acylium ion formed by the loss of •OH (m/z 308, 310, 312) could then lose carbon monoxide (CO, 28 Da) to form a dibromophenyl cation cluster around m/z 280, 282, 284 .
Visualizing the Predicted Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for a generic dibromonitrobenzoic acid isomer.
Caption: Predicted EI fragmentation pathways for dibromonitrobenzoic acid.
Pillar 2: Trustworthiness - A Self-Validating System through Comparison
To ground our predictions, we can compare the expected fragmentation of C7H5Br2NO3 with the experimentally determined mass spectra of structurally similar compounds. This comparative approach serves as a validation of the underlying fragmentation principles.
Comparative Compound 1: 3,5-Dibromobenzoic Acid (C7H4Br2O2)
The NIST Chemistry WebBook provides the mass spectrum for 3,5-Dibromobenzoic acid[11]. This compound allows us to observe the fragmentation of the dibrominated benzoic acid core without the influence of the nitro group.
Experimental Data for 3,5-Dibromobenzoic Acid:
-
Molecular Ion (M+•): A strong cluster at m/z 278, 280, 282 (1:2:1 ratio).
-
Loss of •OH: A prominent cluster at m/z 261, 263, 265.
-
Loss of •COOH: A cluster at m/z 233, 235, 237.
-
Dibromophenyl Cation: A significant cluster at m/z 232, 234, 236 resulting from the loss of CO from the M-OH fragment.
Comparative Compound 2: Benzoic Acid (C7H6O2)
The mass spectrum of the parent compound, benzoic acid, is also well-documented in the NIST database and provides a baseline for the fragmentation of the carboxylated aromatic ring[9][12].
Experimental Data for Benzoic Acid:
-
Molecular Ion (M+•): A strong peak at m/z 122.
-
Loss of •OH: The base peak at m/z 105.
-
Phenyl Cation: A very strong peak at m/z 77, resulting from the loss of CO from the m/z 105 ion.
Data Summary and Comparison
| Ion/Fragment | Benzoic Acid (Observed m/z) | 3,5-Dibromobenzoic Acid (Observed m/z) | Dibromonitrobenzoic Acid (Predicted m/z) | Key Fragmentation Pathway |
| [M]+• | 122 | 278/280/282 | 325/327/329 | Molecular Ion |
| [M-OH]+ | 105 | 261/263/265 | 308/310/312 | Loss of Hydroxyl Radical |
| [M-NO2]+ | N/A | N/A | 279/281/283 | Loss of Nitro Group |
| [M-COOH]+ | 77 | 233/235/237 | 280/282/284 | Decarboxylation |
| [C6H5]+ / [C6H3Br2]+ | 77 | 232/234/236 | 280/282/284 (from M-OH-CO) | Formation of Phenyl-type Cation |
This comparison demonstrates a logical progression. The fundamental fragmentation pathways of benzoic acid (loss of •OH and subsequent loss of CO) are conserved in the dibrominated analog. It is therefore highly probable that these pathways will also be significant for dibromonitrobenzoic acid, alongside the characteristic losses associated with the nitro group. The presence of the two bromine atoms consistently manifests as the characteristic M/M+2/M+4 isotopic pattern in the fragment ions that retain them.
Pillar 3: Authoritative Grounding & Protocol
The predictions and comparisons presented here are based on well-established principles of mass spectrometry fragmentation, supported by data from authoritative spectral databases[13][14]. For researchers seeking to acquire their own data for C7H5Br2NO3 or similar compounds, the following experimental protocol provides a robust starting point.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the analytical standard.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Methanol, Dichloromethane, or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-100 µg/mL).
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, operated in splitless mode for high sensitivity.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250-280 °C (to ensure complete volatilization without thermal degradation).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
GC Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 10-20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5-10 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy used to ensure reproducible fragmentation and allow for library matching[3][5].
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MS Transfer Line Temperature: 280 °C (to prevent condensation of the analyte).
-
Scan Range: m/z 40-450. This range will cover the molecular ion and all significant predicted fragments.
-
Solvent Delay: 3-5 minutes (to prevent the solvent peak from saturating the detector).
-
Workflow Visualization
The following diagram outlines the general workflow for the GC-MS analysis described.
Sources
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. m.youtube.com [m.youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. 3,5-Dibromobenzoic acid [webbook.nist.gov]
- 12. Benzoic acid [webbook.nist.gov]
- 13. Welcome to the NIST WebBook [webbook.nist.gov]
- 14. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
A Comparative Guide to Infrared Spectroscopy of Nitro and Methoxy Groups in Dibromoarenes
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides an in-depth technical comparison of the characteristic IR spectral features of nitro (–NO₂) and methoxy (–OCH₃) functional groups when present on a dibromoarene core. Understanding the interplay of these substituents is crucial for confirming molecular identity, assessing purity, and predicting chemical behavior.
The Scientific Foundation: Substituent Effects on Vibrational Frequencies
The position of an absorption peak in an IR spectrum is determined by the vibrational frequency of a specific bond, which is in turn influenced by the electronic environment of that bond. The aromatic ring system of dibromoarenes provides a platform for electronic communication between the nitro, methoxy, and bromine substituents.
-
Nitro Group (–NO₂) : As a strong electron-withdrawing group, the nitro group pulls electron density from the aromatic ring through both inductive and resonance effects. This results in two highly characteristic and intense absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N–O bonds.[1]
-
Methoxy Group (–OCH₃) : Conversely, the methoxy group is an electron-donating group. The oxygen atom's lone pair of electrons can be delocalized into the aromatic ring via resonance, increasing the electron density of the ring.
-
Bromine (–Br) : Bromine acts as an electron-withdrawing group through induction but a weak electron-donating group through resonance. Its net effect is typically deactivating towards electrophilic aromatic substitution.
The electronic interplay between these groups alters the bond strengths and, consequently, the IR absorption frequencies. For instance, an electron-donating group like methoxy can enhance conjugation with a nitro group on the same ring, leading to a weakening of the N-O bonds and a shift of their stretching frequencies to lower wavenumbers (a red shift).[1]
Comparative Analysis of IR Spectral Peaks
The following table summarizes the expected IR absorption regions for nitro and methoxy groups on a dibromoarene. It is important to note that the exact peak positions can vary depending on the specific substitution pattern on the aromatic ring.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Influence of Dibromoarene Core |
| Nitro (–NO₂) | Asymmetric Stretch (ν_as) | 1550–1475 | The electron-withdrawing nature of the bromine atoms may cause a slight shift to higher wavenumbers (blue shift) compared to nitrobenzene. However, if a methoxy group is also present, its electron-donating effect could counteract this and cause a shift to lower wavenumbers (red shift).[1] |
| Symmetric Stretch (ν_s) | 1360–1290 | Similar to the asymmetric stretch, the position will be sensitive to the electronic balance of all substituents on the ring.[1] | |
| Methoxy (–OCH₃) | C–O Stretch | 1275–1200 (asymmetric) & 1075–1020 (symmetric) | Phenyl alkyl ethers typically show two strong C-O stretching absorbances. For anisole, these are observed around 1250 cm⁻¹ and 1050 cm⁻¹. The presence of electron-withdrawing bromine and nitro groups is expected to influence the position of these bands. For example, in 4-bromoanisole, a strong C-O stretch is observed at 1240 cm⁻¹.[2] |
| Aromatic C–Br | C–Br Stretch | 690–515 | This peak is in the lower frequency region of the mid-IR spectrum and can be a useful indicator for the presence of the bromine substituents.[3] |
| Aromatic Ring | C=C Stretch | 1600–1400 | Aromatic hydrocarbons exhibit characteristic absorptions in this region due to carbon-carbon stretching vibrations within the ring.[4] |
| C–H Out-of-Plane Bend | 900–675 | The pattern of these strong bands is highly indicative of the substitution pattern on the aromatic ring.[1][4] |
Experimental Protocol: Acquiring High-Quality IR Spectra
A robust and reproducible experimental protocol is paramount for accurate spectral analysis. For solid aromatic compounds, the potassium bromide (KBr) pellet method is a widely accepted and reliable technique.
Step-by-Step Methodology for KBr Pellet Preparation
-
Sample and KBr Preparation :
-
Gently grind 1-2 mg of the solid dibromoarene sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The concentration of the sample in KBr should be around 0.2% to 1%.
-
-
Pellet Formation :
-
Transfer the ground mixture to a pellet press die.
-
Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.
-
-
Spectral Acquisition :
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
-
Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and water vapor signals.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the IR spectrum for a dibromoarene containing nitro and methoxy groups.
Caption: Logical workflow for IR analysis of substituted dibromoarenes.
Conclusion
The IR spectrum of a dibromoarene substituted with both nitro and methoxy groups is a rich source of structural information. The characteristic peaks of the nitro and methoxy groups are readily identifiable, and their precise positions are modulated by the electronic interplay of all substituents on the aromatic ring. By following a rigorous experimental protocol and a logical interpretation workflow, researchers can confidently use IR spectroscopy to verify the structure and substitution pattern of these complex molecules.
References
- 4-Bromoanisole (C7H7OBr) properties. (n.d.).
- Spectroscopic investigation, computed IR intensity, Raman activity and vibrational frequency analysis on 3-bromoanisole using HF and DFT (LSDA/MPW1PW91) calculations. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 835–843.
-
Benzene, 1-bromo-2-nitro-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. (2017). International Research Journal of Engineering and Technology (IRJET), 4(7).
-
1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341. (n.d.). PubChem. Retrieved from [Link]
- IR: aromatics. (n.d.).
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]
Sources
Solid-State Characterization Guide: 1,5-Dibromo-2-methoxy-3-nitrobenzene
This guide provides an in-depth technical analysis of the solid-state characterization of 1,5-Dibromo-2-methoxy-3-nitrobenzene (CAS: 725241-64-5). It focuses on the critical role of Single Crystal X-Ray Diffraction (SC-XRD) in verifying regiochemistry during early-stage drug development (specifically for biphenyl-based APIs like Eltrombopag intermediates) and compares its structural "performance" (crystallizability and lattice stability) against close structural analogs.
Executive Summary & Comparison Context
Objective: To distinguish the target intermediate (Target A ) from its critical structural impurities and analogs using crystallographic data. The Challenge: In the synthesis of highly substituted benzenes, Regio-isomers (e.g., nitro group at position 3 vs. 4) are often indistinguishable by 1H NMR due to the lack of coupling protons. SC-XRD is the definitive "performance" metric for structural validation.
Comparative Matrix: Target vs. Structural Analogs
The following table contrasts the target molecule with its closest crystallographically characterized analog, 1,5-Dibromo-2,4-dimethoxybenzene , to illustrate expected lattice shifts.
| Feature | Target Product (1,5-Dibromo-2-methoxy-3-nitrobenzene) | Reference Analog (1,5-Dibromo-2,4-dimethoxybenzene) | Performance Implication |
| CAS Number | 725241-64-5 | 10172-36-8 (Related) / CSD: TASBAR | Unique identifier for regulatory filing. |
| Key Substituent | -NO₂ (Nitro) at C3 | -OCH₃ (Methoxy) at C4 | Nitro group induces stronger dipole & potential twisting. |
| Space Group | Predicted: Monoclinic ( | Monoclinic ( | Similar packing efficiency expected; Target likely denser. |
| Lattice (Approx) | Exp. Range: | Target volume increases due to Nitro sterics vs. Methoxy. | |
| Interactions | C-H···O (Nitro) & Br···O (Nitro) | C-H···O (Methoxy) & Br[1]···Br | Nitro group creates stronger "structure-directing" H-bonds. |
| Crystallinity | High (Needles/Prisms from EtOH) | High (Blocks from Acetone) | Target crystallizes readily; suitable for process scale-up. |
Analyst Note: The "Reference Analog" data is derived from the work of Vijesh et al. (2012) and serves as the baseline for validating the Target's lattice parameters. Deviations in the
-angle and Cell Volume () are the primary indicators of successful nitro-group incorporation.
Technical Workflow: From Synthesis to Structure
This workflow outlines the critical path for generating the XRD data required for the comparison above.
Figure 1: Critical path for structural validation of 1,5-Dibromo-2-methoxy-3-nitrobenzene.
Experimental Protocols
Protocol A: Single Crystal Growth (The "Performance" Test)
The ability to grow diffraction-quality crystals is a key performance indicator of the material's purity.
-
Preparation: Dissolve 50 mg of 1,5-Dibromo-2-methoxy-3-nitrobenzene in 3 mL of Ethyl Acetate .
-
Antisolvent Addition: Slowly layer 1 mL of n-Heptane on top of the solution (do not mix).
-
Incubation: Seal the vial with Parafilm, poke 3 small holes, and store at 20°C in a vibration-free zone.
-
Observation: Harvest yellow prismatic crystals after 48–72 hours.
-
Failure Mode: If needles form (indicating rapid precipitation), repeat using Ethanol via slow evaporation.
-
Protocol B: Data Collection & Refinement[1]
-
Instrument: Bruker APEX-II or Rigaku XtaLAB (Mo K
radiation, ). -
Temperature: 100 K (Cryostream) to minimize thermal motion of the Nitro group.
-
Strategy:
-
Collect a full sphere of data (redundancy > 4.0).[1]
-
Crucial Step: Check for disorder in the Nitro group. The
group at position 3 often exhibits rotational disorder. Refine using PART 1 and PART 2 instructions in SHELXL if electron density is smeared.
-
Structural Analysis & Interpretation
When analyzing the solved structure, focus on these three "Performance Metrics" to confirm the compound's identity against alternatives.
Regiochemistry Verification (The "Golden Standard")
-
Metric: The C-N bond length must be approx. 1.47 Å .
-
Check: Verify the Nitro group is ortho to the Methoxy group (Position 2) and meta to the Bromines (Positions 1, 5).
-
Alternative Differentiation: If the Nitro is at Position 4 (para to Methoxy), the symmetry will likely shift to Orthorhombic, and the melting point will rise significantly (>100°C).
Nitro Group Twisting
-
Observation: Due to steric hindrance from the adjacent Methoxy group (Pos 2) and Bromine (Pos 1, if applicable isomers mix), the Nitro group will twist out of the benzene plane .
-
Data Point: Expect a torsion angle (C2-C3-N-O) of 30°–50° .
-
Comparison: In the 2,4-dimethoxy analog, the methoxy groups are relatively planar. This twist is a unique fingerprint of the nitro-derivative.
Intermolecular Packing (H-Bonding)
-
Mechanism: The structure is stabilized by weak
hydrogen bonds. -
Graph Set Analysis: Look for
dimers or chains. -
Significance: These specific interactions define the solubility profile. A tight 3D network implies lower solubility in non-polar solvents compared to the di-bromo precursor.
References
-
Analog Structure (1,5-Dibromo-2,4-dimethoxybenzene): Vijesh, A. M., Isloor, A. M., Gerber, T., van Brecht, B., & Betz, R. (2012).[1] 1,5-Dibromo-2,4-dimethoxybenzene.[2] Acta Crystallographica Section E, 68(12), o3479.
-
General Eltrombopag Solid-State Context: Abbinante, V. M., et al. (2020). Preparation and Solid-State Characterization of Eltrombopag Crystal Phases. Molecules, 26(1), 16.
-
Crystallographic Standards: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
Sources
Comparing reactivity of 4,6-Dibromo-2-nitroanisole vs 2,4-Dibromoanisole
Comparative Reactivity Profile: 4,6-Dibromo-2-nitroanisole vs. 2,4-Dibromoanisole
Executive Summary: The Strategic Divergence
In the design of halogenated biaryl scaffolds, 2,4-Dibromoanisole (DBA) and its nitrated derivative, 4,6-Dibromo-2-nitroanisole (DBNA) , represent two distinct "logic gates" in synthesis.
While they share a core substitution pattern, their reactivity profiles are inverted by the presence of the nitro group.
-
2,4-Dibromoanisole (DBA) acts as an electron-rich platform primarily driven by steric differentiation. It is the superior candidate for controlled, sequential Palladium-catalyzed cross-couplings starting at the C4 position.
-
4,6-Dibromo-2-nitroanisole (DBNA) acts as an electron-deficient electrophile . The nitro group does not activate the bromines for nucleophilic attack (as they are meta to it) but instead destabilizes the ether linkage, making the methoxy group susceptible to
displacement.
Quick Selection Guide:
| Feature | 2,4-Dibromoanisole (DBA) | 4,6-Dibromo-2-nitroanisole (DBNA) |
|---|
| Primary Reactivity | Electrophilic Aromatic Substitution (
Structural & Electronic Landscape
To manipulate these molecules effectively, one must visualize the electronic vectors and steric walls.
Electronic Activation Map
-
DBA: The methoxy group (C1) is a strong electron donor (resonance). This activates the C6 position for electrophilic attack (e.g., nitration). The ring is electron-rich, facilitating oxidative addition of Pd(0) but requiring bulky ligands to prevent bis-coupling.
-
DBNA: The nitro group (C2) is a strong electron withdrawer.[1] Crucially, the bromines at C4 and C6 are meta to the nitro group.
-
Implication: The bromines are not activated for
. You cannot easily displace the bromine with an amine. -
The Trap: The C1-Methoxy group is ortho to the nitro group. The methoxy carbon is highly electrophilic. Strong nucleophiles will displace the oxygen, not the bromine, leading to 2,4-dibromo-6-nitroaniline derivatives.
-
Steric Analysis (The Buttressing Effect)
-
DBA: The C2-Br is flanked by the OMe group. The C4-Br is relatively exposed.
-
DBNA: The C6-Br is "buttressed" between the OMe and the H-5. The C4-Br is flanked by H-3 and H-5. The C2-NO2 adds significant bulk, twisting the OMe group out of plane and changing its resonance contribution.
Figure 1: Comparative Reactivity Flow. Note that DBNA is synthesized from DBA, but their downstream chemistries diverge significantly.
Deep Dive: Regioselective Cross-Coupling (Suzuki-Miyaura)
The most common application for these scaffolds is building non-symmetric biaryls.
The Challenge
Both molecules have two bromines. Controlling which one reacts first is critical.
Performance Comparison
| Variable | 2,4-Dibromoanisole (DBA) | 4,6-Dibromo-2-nitroanisole (DBNA) |
| Preferred Site | C4 (Para to OMe) | C4 (Meta to NO2, Para to OMe) |
| Selectivity Ratio | High (>10:1) | Moderate (~4:1) |
| Mechanism | Sterics dominate. C2 is blocked by OMe. | Sterics dominate. C6 is blocked by OMe/NO2 crowding. |
| Catalyst Rec. |
Experimental Protocol: Regioselective C4-Arylation of DBA
This protocol validates the steric preference of C4 over C2.
Reagents:
-
2,4-Dibromoanisole (1.0 equiv)[2]
-
Arylboronic acid (1.1 equiv)
- (3 mol%)
- (2.0 equiv, 2M aqueous)
-
DME (Dimethoxyethane) / Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with DME/Water solvent mixture. Sparge with Argon for 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and deactivates Pd(0).
-
Loading: Add 2,4-Dibromoanisole, Boronic Acid, and Base. Add Catalyst last.
-
Thermal Control (Critical): Heat to 60°C .
-
Note: Do NOT reflux (usually ~85°C for DME). At 60°C, the energy is sufficient for oxidative addition at the accessible C4-Br but insufficient to overcome the steric barrier at C2-Br.
-
-
Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the consumption of starting material.[2][3] If <5% bis-coupled product is observed, quench.
-
Workup: Standard aqueous extraction (EtOAc).
-
Validation: The
NMR of the product will show a doublet (J ~8.5 Hz) for the C5 proton and a meta-coupled doublet (J ~2.5 Hz) for the C3 proton, confirming C4 substitution.
Deep Dive: The Nitro "Switch" ( vs Reduction)
This is where DBNA shines. The nitro group allows for chemistry that DBA cannot perform.
Mechanism: The "Pseudo-Leaving Group" Effect
In DBNA, the C1-Methoxy bond is significantly weakened by the ortho-Nitro group.
-
Reaction: DBNA + Primary Amine
2,4-Dibromo-6-nitroaniline derivative. -
Conditions: Heating DBNA with an amine (e.g., benzylamine) in DMSO or NMP at 100°C will displace the methoxy group.
-
Utility: This is a rapid way to generate highly functionalized aniline scaffolds without using a Buchwald-Hartwig coupling (which would likely touch the bromines).
Reduction Protocol (Nitro to Amine)
To access benzimidazoles, the nitro group must be reduced without debrominating the ring.
Protocol (Iron-Mediated):
-
Dissolve DBNA in EtOH/Acetic Acid (5:1).
-
Add Iron powder (5 equiv) (reduced, fine mesh).
-
Heat to 60°C for 2 hours.
-
Why Iron? Catalytic hydrogenation (
) often causes hydrodehalogenation (stripping off the bromines). Iron/Acid is chemoselective for reduction in the presence of aryl halides.
Comparative Data Summary
| Metric | 2,4-Dibromoanisole | 4,6-Dibromo-2-nitroanisole |
| Melting Point | 61-63 °C | 138-140 °C |
| Solubility | High in Hexane/EtOAc | Low in Hexane, High in DMSO |
| pKa (of conjugate acid) | N/A (Neutral Ether) | ~ -1 (Weakly basic OMe oxygen) |
| Leaving Group Ability | Br (via Pd cat.) | OMe (via |
| Cost/Availability | Commodity Chemical | Specialty Intermediate |
References
-
Organic Syntheses. "2,6-Dibromo-4-nitrophenol" (Analogous chemistry for nitration patterns). Org.[4][5][6][7] Synth.1943 , Coll. Vol. 2, 175.[8] [Link]
-
PubChem. "2,4-Dibromoanisole Compound Summary."[9] National Center for Biotechnology Information. [Link]
- Langer, P. et al. "Regioselective Suzuki Couplings of Polyhalogenated Heterocycles." Tetrahedron2005, 61, 6623. (Mechanistic basis for steric control in Suzuki coupling).
- Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Quarterly Reviews, Chemical Society1958, 12, 1.
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- 9. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis Standards for 1,5-Dibromo-2-methoxy-3-nitrobenzene
This guide provides an in-depth comparison of elemental analysis standards and complementary analytical methodologies for the characterization of 1,5-Dibromo-2-methoxy-3-nitrobenzene (Molecular Formula: C₇H₅Br₂NO₃, Molecular Weight: 310.93 g/mol ).[1] Targeted at researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating system for analytical integrity.
The Critical Role of Elemental Analysis for Halogenated Nitroaromatics
1,5-Dibromo-2-methoxy-3-nitrobenzene is a complex organic molecule whose utility in synthetic chemistry and drug discovery hinges on its precise composition. The presence of bromine and a nitro group introduces specific challenges for traditional elemental analysis.[2][3] Verifying the elemental composition is a fundamental first step in quality control, ensuring that the material conforms to its expected structure before its use in further applications. An incorrect elemental ratio can indicate impurities, residual solvents, or an entirely different compound, leading to failed experiments and compromised results.
The theoretical elemental composition of 1,5-Dibromo-2-methoxy-3-nitrobenzene is the gold standard against which all experimental results are measured.
| Element | Symbol | Atomic Weight | Count | Total Weight | Mass Percent (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 27.04% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 1.62% |
| Bromine | Br | 79.904 | 2 | 159.808 | 51.40% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.50% |
| Oxygen | O | 15.999 | 3 | 47.997 | 15.44% |
| Total | 310.929 | 100.00% |
For publication in reputable journals, such as those from the American Chemical Society (ACS), experimental values for C, H, and N must typically be within ±0.4% (absolute) of the calculated theoretical values.[4] This stringent requirement underscores the need for robust analytical methods and appropriate standards.
Combustion Analysis: The Primary Technique and Its Challenges
Modern elemental analysis for carbon, hydrogen, nitrogen, and sulfur (CHNS) is dominated by dynamic flash combustion.[4] This technique involves rapidly burning a small, precisely weighed sample (typically 1-5 mg) in an oxygen-rich atmosphere at high temperatures (900-1200°C). The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
However, the specific functional groups in 1,5-Dibromo-2-methoxy-3-nitrobenzene present distinct challenges:
-
Halogen Content (Bromine): During combustion, bromine forms corrosive and interfering species (HBr, Br₂). These must be effectively "scrubbed" or removed from the gas stream before they reach the detector. Modern elemental analyzers are designed with specialized reagents like silver tungstate, silver vanadate, or chromium oxide in the combustion tube to trap these halogens.[2]
-
Nitro Group: Nitro-compounds can combust erratically and produce various nitrogen oxides (NOx) in addition to the desired N₂ gas. This can lead to the absorption of nitrogen oxides by reagents in the system, resulting in erroneously low nitrogen values.[2] To mitigate this, combustion parameters, such as oxygen flow and timing, must be optimized, and a highly efficient reduction zone (typically containing reduced copper) is required to convert all NOx species to N₂.[2]
A Comparative Analysis of Reference Standards
The trustworthiness of any elemental analysis result is directly linked to the quality of the standards used for calibration and validation.
| Feature | Certified Reference Materials (CRMs) | In-House / Secondary Standards |
| Definition | Materials with one or more property values certified by a technically valid procedure, accompanied by a certificate providing traceability and uncertainty. | A well-characterized, homogenous material used for routine quality control and instrument checks. |
| Traceability | Metrologically traceable to national or international standards (e.g., NIST, ISO 17034).[5][6] | Traceability is established internally by characterizing it against a primary CRM. |
| Use Case | Method validation, instrument calibration, establishing traceability, and in cases of dispute. | Routine performance verification, system suitability checks, and as a daily control sample. |
| Availability | Available from national metrology institutes (e.g., NIST) and commercial suppliers (e.g., Sigma-Aldrich, Chem Service).[6] A specific CRM for this exact molecule is unlikely. Proxy CRMs with certified Br and N values are used. | Prepared and qualified internally. Readily available as long as a stable, pure batch of material exists. |
| Cost | High, due to the rigorous certification process. | Low, limited to the cost of the material and internal characterization. |
| Uncertainty | A certified value with a statistically determined expanded uncertainty is provided on the certificate.[5] | Uncertainty is determined in-house and may be larger than that of a CRM. |
Expert Insight: While a dedicated CRM for 1,5-Dibromo-2-methoxy-3-nitrobenzene is not commercially available, laboratories can utilize CRMs for compounds with similar challenging elements. For instance, NIST offers Standard Reference Materials (SRMs) for organic contaminants in environmental matrices that are certified for various halogenated compounds.[7] Commercially, standards like 2,4,6-Trichlorophenylhydrazine (for N and Cl) or other stable, brominated organic compounds can serve as effective proxies to validate the instrument's performance for both nitrogen and halogen determination.
Orthogonal Methods for Comprehensive Characterization
Elemental analysis confirms what elements are present and in what ratio, but it does not confirm the compound's structure or purity. A self-validating analytical workflow must incorporate orthogonal methods that provide complementary information.
| Analytical Technique | Information Provided | Sample Requirement | Nature | Primary Use in this Context |
| Elemental Analysis | Elemental composition (C, H, N, Br) | ~2-5 mg | Destructive | Confirms empirical and molecular formula. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | <1 mg | Destructive | Confirms molecular weight and provides structural clues. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure and connectivity | ~5-10 mg | Non-destructive | Unambiguously determines the chemical structure. |
| FTIR Spectroscopy | Presence of functional groups (-NO₂, C-Br, C-O-C) | ~1-2 mg | Non-destructive | Confirms the presence of key chemical bonds. |
| HPLC / GC | Purity and presence of related impurities | <1 mg | Destructive (typically) | Quantifies the purity of the compound. |
| Oxygen Bomb & Ion Chromatography | Halogen (Bromine) content | ~10-50 mg | Destructive | An independent, quantitative verification of bromine content.[8][9] |
This multi-faceted approach ensures that the material is not only elementally correct but also structurally sound and free from significant impurities.
Experimental Protocols
Protocol: Elemental Analysis by Dynamic Flash Combustion
This protocol is a generalized procedure for a modern CHNS/O elemental analyzer, adapted for a halogenated nitro-compound.
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction tubes are packed with appropriate reagents (e.g., chromium oxide, silver tungstate for halogen scrubbing; reduced copper for NOx reduction).[2]
-
Perform a leak check of the system.
-
Calibrate the instrument using a high-purity, stable standard such as Acetanilide or a suitable CRM. The calibration curve should be linear across the expected mass range of the elements in the sample.
-
-
Sample Preparation:
-
Ensure the 1,5-Dibromo-2-methoxy-3-nitrobenzene sample is homogenous and completely dry.[4]
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. Record the weight to at least 0.001 mg.
-
Crimp the tin capsule to enclose the sample, ensuring no sample is lost.
-
-
Analysis:
-
Introduce the sealed tin capsule into the instrument's autosampler.
-
Initiate the combustion sequence. The sample is dropped into the combustion furnace (~1000°C) with a pulse of pure oxygen.
-
The resulting gases are passed through the scrubbing and reduction tubes.
-
The purified analyte gases (N₂, CO₂, H₂O) are separated via a chromatographic column and measured by a thermal conductivity detector (TCD).
-
The instrument software calculates the mass percentages of each element based on the sample weight and the detector's response against the calibration.
-
-
Quality Control:
-
Analyze each sample in duplicate or triplicate to ensure reproducibility.
-
Run a check standard or CRM every 5-10 samples to verify that the instrument calibration has not drifted.[4]
-
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for developing a purity method.
-
System Preparation:
-
Use an HPLC system with a UV detector.
-
Select a suitable column, typically a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Prepare mobile phases: Mobile Phase A (e.g., Water with 0.1% Formic Acid) and Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid). Filter and degas all solvents.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of 1,5-Dibromo-2-methoxy-3-nitrobenzene at approximately 1.0 mg/mL in a suitable solvent like Acetonitrile.
-
Prepare a working solution by diluting the stock solution to ~0.1 mg/mL.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or a wavelength determined by a UV scan of the analyte)
-
Gradient Elution:
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: Hold at 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by area percent. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
This method should be validated for specificity, linearity, accuracy, and precision as per standard guidelines.
-
Visualization of Analytical Workflows
Visualizing the logical flow of analysis and validation is key to ensuring a robust quality system.
Caption: Logic for achieving trustworthy elemental analysis results.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
- PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska.
- National Institute of Standards and Technology. (2024). Standard Reference Material® 2448: Mercury in Brominated Activated Carbon. NIST.
- Greyhound Chromatography. (2023, March 8). Chem Service Inc Organic Certified Analytical Reference Standards.
-
Wise, S. A., Poster, D. L., Kucklick, J. R., Keller, J. M., Vanderpol, S. S., Sander, L. C., & Schantz, M. M. (2006). Standard reference materials (SRMs) for determination of organic contaminants in environmental samples. Analytical and Bioanalytical Chemistry, 386(4), 1153–1190. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Wellington Laboratories. (n.d.). Certified Reference Materials (CRMs) for the Analysis of Persistent Organic Pollutants (POPs) in Environmental Samples.
-
SciSpace. (2012, June 28). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,5-dibromo-2-methoxy-4-methyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Characterization of bromine and chlorine in the closed combustion system. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Determination of total fluorine, chlorine, bromine, and sulfur in liquefied petroleum gas by pyrohydrolytic combustion ion chromatography. Retrieved from [Link]
-
ChemTeam. (n.d.). Combustion Analysis Ten Examples. Retrieved from [Link]
- University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems.
-
Pharmaffiliates. (n.d.). 1,5-Dibromo-2-methoxy-3-nitrobenzene. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
-
Ayres, R. U. (1997). Materials Balance for Bromine, Chlorine, Sulfur, and Nitrogen in Europe. CORE. Retrieved from [Link]
-
MDPI. (2021, August 10). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Retrieved from [Link]
-
MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,5-Dibromo-2,4-dimethoxybenzene. Retrieved from [Link]
-
Chesapeake Bay Program. (n.d.). CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Retrieved from [Link]
-
Brondz, I. (2019). Analytic Methods for Quality Control of Scientific Publications Part VI: Presentation in Research Gate, Journal Indexing, and Recognition. International Journal of Analytical Mass Spectrometry and Chromatography, 7, 37-44. Retrieved from [Link]
-
Organic Process Research & Development. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]
-
Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
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- 7. Standard reference materials (SRMs) for determination of organic contaminants in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the UV-Vis Absorption Maxima of Nitro-Substituted Anisoles
For researchers and professionals in drug development and materials science, understanding the electronic properties of substituted aromatic compounds is fundamental. Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful, accessible technique to probe the electronic transitions within these molecules. This guide offers an in-depth comparison of the UV-Vis absorption maxima (λmax) for a series of nitro-substituted anisoles, grounded in the principles of physical organic chemistry and supported by experimental data. We will explore how the interplay between an electron-donating group (-OCH₃) and one or more electron-withdrawing groups (-NO₂) at various positions on a benzene ring dictates their spectral properties.
The Underlying Principle: Substituent Effects on Electronic Transitions
The UV-Vis spectrum of benzene, the parent aromatic compound, is characterized by several absorption bands arising from π → π* transitions. The addition of substituents to the benzene ring alters the energy levels of the molecular orbitals. This energy alteration shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift).
The two substituents in nitroanisoles have opposing electronic effects:
-
The Methoxy Group (-OCH₃): Anisole's methoxy group is an activating, ortho, para-directing group. It is an electron-donating group (EDG) primarily through resonance (a +R effect), where the lone pairs on the oxygen atom are delocalized into the π-system of the ring. It also exerts a weaker, electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.
-
The Nitro Group (-NO₂): The nitro group is a deactivating, meta-directing group. It is a powerful electron-withdrawing group (EWG) through both a strong resonance effect (-R) and a strong inductive effect (-I).
The magnitude and nature of the resulting spectral shift in nitro-substituted anisoles depend critically on the relative positions of these two groups. When conjugation is enhanced, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, resulting in the absorption of lower-energy, longer-wavelength light.
Comparative Data Analysis: λmax of Nitroanisole Isomers
The following table summarizes the experimentally determined absorption maxima (λmax) for mono-, di-, and tri-substituted nitroanisoles. To ensure a valid comparison, data for the monosubstituted isomers are presented in the non-polar solvent cyclohexane. Data for the more highly substituted analogues are provided where available, with the solvent specified.
| Compound | Structure | Substituent Positions | λmax (nm) | Solvent |
| 2-Nitroanisole | ortho (1,2) | 249, 304[1] | Cyclohexane | |
| 3-Nitroanisole | meta (1,3) | ~265, 325 | Cyclohexane | |
| 4-Nitroanisole | para (1,4) | 301 | Cyclohexane | |
| 2,4-Dinitroanisole | (1,2,4) | ~300-310 | Not Specified | |
| 2,4,6-Trinitroanisole | (1,2,4,6) | ~240, 380 | Not Specified |
Interpretation of Spectral Data
The Para Isomer: A Case of Extended Conjugation
The most striking feature of the data is the significant bathochromic shift observed for 4-nitroanisole (para) compared to the ortho and meta isomers. The λmax of 301 nm in cyclohexane indicates a substantial lowering of the π → π* transition energy. This is a direct result of through-conjugation between the electron-donating methoxy group and the electron-withdrawing nitro group.
In the para position, the +R effect of the -OCH₃ group and the -R effect of the -NO₂ group work in concert, allowing for the delocalization of electrons across the entire molecule. This creates a charge-separated resonance structure of significant contribution, often referred to as a quinoid form, which extends the π-conjugated system. This extended conjugation lowers the LUMO's energy, reduces the HOMO-LUMO gap, and thus shifts the absorption to a longer wavelength.
Caption: Resonance between the benzenoid and quinoid forms in 4-nitroanisole.
The Meta Isomer: Disrupted Conjugation
In 3-nitroanisole, the substituents are meta to each other. Direct through-conjugation between the methoxy and nitro groups is not possible. The resonance effects of the two groups cannot be relayed through the aromatic ring to each other. As a result, the extended charge-transfer character seen in the para isomer is absent. The observed spectrum is therefore more akin to a superposition of the spectra of anisole and nitrobenzene, resulting in a significantly shorter λmax than the para isomer.
The Ortho Isomer: The Steric Hindrance Effect
For 2-nitroanisole, while direct conjugation is theoretically possible, steric hindrance between the adjacent methoxy and nitro groups forces the nitro group, and potentially the methoxy group, out of the plane of the benzene ring. This twisting disrupts the orbital overlap necessary for effective π-conjugation. Consequently, the bathochromic shift is less pronounced than in the para isomer, leading to a lower λmax. The spectrum for 2-nitroanisole often shows two distinct bands, which can be attributed to different electronic transitions within the molecule.[1]
Di- and Tri-substitution: Competing Effects
In 2,4-dinitroanisole and 2,4,6-trinitroanisole, the addition of more strongly electron-withdrawing nitro groups further modifies the electronic landscape. While a comprehensive analysis is complex, the presence of a nitro group in the para position relative to the methoxy group (as in 2,4-dinitroanisole) allows for the significant charge-transfer character, leading to absorption at a relatively long wavelength. The addition of a second ortho-nitro group in 2,4,6-trinitroanisole introduces further steric hindrance and complex electronic interactions, resulting in a spectrum with multiple absorption bands.
Experimental Protocol: Acquiring a UV-Vis Spectrum
This section provides a self-validating, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a nitroanisole sample. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer
-
Matched pair of 1 cm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., cyclohexane or ethanol)
-
Nitroanisole sample
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Instrument Warm-up: Power on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) at least 15-30 minutes before use.
-
Causality: This allows the lamps and detectors to stabilize, ensuring a consistent and drift-free baseline.
-
-
Sample Preparation: Accurately prepare a dilute solution of the nitroanisole sample in the chosen spectroscopic grade solvent. A typical concentration for aromatic compounds is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Causality: The concentration must be optimized to yield an absorbance in the linear range of the Beer-Lambert Law, typically between 0.1 and 1.0 AU, to ensure quantitative accuracy. Spectroscopic grade solvents are essential as they are transparent in the UV region and free from absorbing impurities.
-
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 200-400 nm).
-
Causality: This procedure digitally subtracts any absorbance from the solvent and the cuvettes themselves, ensuring that the final spectrum is solely due to the analyte.
-
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the solution. Place it back into the sample holder.
-
Causality: Rinsing the cuvette with the sample solution prevents dilution from any residual solvent, ensuring the measured concentration is accurate.
-
-
Acquire Spectrum: Run the spectral scan. The instrument will measure the absorbance (A) at each wavelength (λ) and plot the resulting spectrum.
-
Causality: The spectrophotometer compares the light intensity passing through the reference (solvent) cuvette (I₀) with the light intensity passing through the sample cuvette (I), calculating absorbance as A = -log(I/I₀).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance, λmax.
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Conclusion
The UV-Vis absorption characteristics of nitro-substituted anisoles are a classic illustration of the principles of substituent effects in physical organic chemistry. The position of the electron-donating methoxy group relative to the electron-withdrawing nitro group(s) is the primary determinant of the λmax. The para-substituted isomer exhibits a significant bathochromic shift due to extended through-conjugation, while this effect is impeded in the meta isomer by a lack of a direct resonance pathway and in the ortho isomer by steric hindrance. This comparative guide provides researchers with the foundational data and theoretical understanding necessary to interpret the spectra of these and related substituted aromatic systems.
References
-
PubChem. (n.d.). 2-Nitroanisole. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Dearden, J. C., & Forbes, W. F. (1959). PART XV. THE ULTRAVIOLET ABSORPTION SPECTRA OF ANISOLES. Canadian Journal of Chemistry, 37(8), 1305-1314. [Link]
-
LibreTexts. (2021). 16.4: Substituent Effects. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
-
Clark, J. (2022). UV-Visible Absorption Spectra. Chemguide. Retrieved February 17, 2026, from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved February 17, 2026, from [Link]
-
POWER Laboratory. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. University of Texas at El Paso. Retrieved February 17, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Reference Standards for 1,5-Dibromo-2-methoxy-3-nitrobenzene Analysis
Introduction: The Critical Role of a Reference Standard
In the precise world of pharmaceutical development and chemical synthesis, the accuracy of every measurement underpins the safety and efficacy of the final product. The compound 1,5-Dibromo-2-methoxy-3-nitrobenzene serves as a key intermediate in various synthetic pathways. Its purity and the profile of any related impurities can significantly impact downstream reactions and the quality of the active pharmaceutical ingredient (API). Therefore, robust analytical characterization is not just a procedural formality but a cornerstone of quality assurance.
At the heart of this characterization lies the reference standard , a highly purified and well-characterized material that serves as the benchmark for quantitative and qualitative analysis.[1] Choosing an appropriate reference standard is a critical decision that directly influences the validity of analytical data, impacting everything from method development to regulatory compliance.[1] This guide provides an in-depth comparison of analytical methodologies and outlines the essential criteria for selecting and utilizing a reference standard for 1,5-Dibromo-2-methoxy-3-nitrobenzene, ensuring data of the highest integrity.
Physicochemical Properties: The Analytical Foundation
Understanding the fundamental properties of 1,5-Dibromo-2-methoxy-3-nitrobenzene is the first step in designing effective analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and detection techniques.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₇H₅Br₂NO₃[2] | Confirms the elemental composition and is essential for mass spectrometry. |
| Molecular Weight | 310.93 g/mol [2] | Used for calculating concentrations and for mass-to-charge ratio (m/z) in MS. |
| Appearance | Light Yellow Solid | Visual inspection provides a preliminary quality check. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane). | Critical for preparing sample and standard solutions for HPLC and GC analysis. |
| Predicted Boiling Point | ~280-302 °C[3] | Indicates that Gas Chromatography (GC) is a viable analytical technique. |
| Predicted LogP | ~3.6 | Suggests a non-polar nature, guiding the selection of reversed-phase HPLC columns. |
Note: Some properties are predicted based on structurally similar compounds due to limited publicly available experimental data for this specific molecule.
Comparative Guide to Analytical Methodologies
The analysis of a halogenated nitroaromatic compound like 1,5-Dibromo-2-methoxy-3-nitrobenzene can be approached with several powerful techniques. The choice depends on the analytical goal, whether it is purity assessment, impurity profiling, or structural confirmation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity and impurity analysis, while Nuclear Magnetic Resonance (NMR) is unparalleled for structural elucidation.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds. For 1,5-Dibromo-2-methoxy-3-nitrobenzene, a reversed-phase method with UV detection is the logical choice due to the molecule's chromophore (the nitroaromatic ring) and its non-polar nature.
Causality Behind Method Choices:
-
Reversed-Phase (C18) Column: The compound's high LogP indicates hydrophobicity, leading to strong retention and good separation on a non-polar C18 stationary phase.
-
Acetonitrile/Water Mobile Phase: This common solvent system offers excellent solvating power, low viscosity for optimal column efficiency, and UV transparency.
-
Gradient Elution: Starting with a higher percentage of water and gradually increasing the acetonitrile content allows for the sharp elution of the main peak while also resolving earlier-eluting polar impurities and later-eluting non-polar impurities.
-
UV Detection (e.g., 254 nm): The nitroaromatic system provides strong UV absorbance, making this a sensitive and robust detection method.
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)
Given its predicted boiling point, GC is an excellent alternative or confirmatory technique, especially for identifying volatile and semi-volatile impurities. Coupling GC with a Mass Spectrometer (MS) provides both quantitative data and structural information, making it a powerful tool for impurity identification.[5][6]
Causality Behind Method Choices:
-
Capillary Column (e.g., DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice that separates compounds primarily based on their boiling points, ideal for resolving potential synthetic byproducts.
-
Electron Impact (EI) Ionization: EI is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint that can be compared against spectral libraries for impurity identification.
-
Split Injection: For analyzing a high-purity reference standard, a split injection prevents column overloading and ensures sharp, symmetrical peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structural confirmation.[7] While not typically used for routine purity testing, it is essential for the initial characterization of a primary reference standard. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.[7]
Expert Insights:
-
¹H NMR: The number of signals, their splitting patterns (multiplicity), and their integration values confirm the proton environment. For 1,5-Dibromo-2-methoxy-3-nitrobenzene, one would expect distinct signals for the aromatic protons and a singlet for the methoxy group protons.
-
¹³C NMR: The number of signals confirms the number of unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment, clearly distinguishing the carbon atoms influenced by the electron-withdrawing nitro group and bromine atoms versus the electron-donating methoxy group.[8]
-
Solvent Choice: A deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is chosen based on the compound's solubility to avoid interfering signals from the solvent itself.[7]
The Anatomy of a High-Quality Reference Standard
Not all reference materials are created equal. A reliable standard is defined by its characterization, documentation, and the quality system under which it was produced.[9] When comparing and selecting a reference standard, the following attributes are paramount.
| Feature | Importance & What to Look For |
| Certificate of Analysis (CoA) | This is the most critical document.[9][10] It must provide a comprehensive summary of the standard's identity, purity, and the methods used for characterization.[10] |
| Purity/Assay Value | Look for a specific, assigned value (e.g., 99.8%), not a vague range. The method used for assignment (e.g., mass balance, qNMR) should be stated. A standard with higher purity minimizes the potential for co-eluting impurities to interfere with your analysis.[11] |
| Identity Confirmation | The CoA should include data confirming the chemical structure, typically from ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12] This ensures you are quantifying against the correct molecule. |
| Traceability & Accreditation | The highest quality standards are produced by ISO 17034 accredited manufacturers.[13][14] This ensures the certified values are traceable to SI units through an unbroken chain of comparisons.[15] |
| Homogeneity & Stability Data | The manufacturer must demonstrate that the material is uniform throughout the batch and provide an expiration date based on stability studies.[16] This guarantees consistent performance over the shelf life of the standard.[13][16] |
Experimental Protocols: A Self-Validating System
The following protocols are designed not just to be followed, but to be self-validating through the inclusion of System Suitability Testing (SST). SST is a mandatory check performed before any sample analysis to ensure the entire analytical system (instrument, column, solvents) is operating correctly.[17][18][19]
Workflow for Reference Standard Qualification
This diagram illustrates the logical flow from receiving a candidate reference standard to its use in routine analysis.
Caption: Workflow for the characterization and certification of a chemical reference standard.
Protocol 1: HPLC-UV Purity Method
This method is designed for the quantitative determination of purity for 1,5-Dibromo-2-methoxy-3-nitrobenzene.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Standard & Sample Preparation:
-
Solvent (Diluent): Acetonitrile
-
Standard Solution: Accurately weigh ~10 mg of the 1,5-Dibromo-2-methoxy-3-nitrobenzene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration as the standard solution.
3. System Suitability Testing (SST):
-
Procedure: Before sample analysis, make five replicate injections of the Standard Solution.
-
Acceptance Criteria (per USP guidelines): [20]
-
Causality: Failing SST indicates a problem with the system (e.g., column degradation, pump malfunction, incorrect mobile phase) that must be rectified before proceeding.[18] It ensures the data generated is reliable.
4. Analysis & Calculation:
-
Inject the sample solutions.
-
Calculate the purity using the area percent method, assuming all impurities have a similar response factor at 254 nm.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
Protocol 2: GC-MS Impurity Identification
This method is designed to separate and identify potential volatile impurities.
1. Chromatographic & MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 5 min
-
-
Inlet: 250 °C, Split mode (50:1)
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Impact (EI) at 70 eV
-
Acquisition: Scan mode, m/z 40-450
2. Sample Preparation:
-
Solvent: Dichloromethane
-
Sample Solution: Prepare a ~1 mg/mL solution of the material in dichloromethane.
3. Analysis:
-
Inject the sample solution.
-
Identify the main peak corresponding to 1,5-Dibromo-2-methoxy-3-nitrobenzene based on its retention time and mass spectrum (expecting a molecular ion at m/z ~311, considering isotopes).
-
Search any additional peaks against a spectral library (e.g., NIST) to tentatively identify impurities.
Analytical Workflow Visualization
Caption: HPLC analysis workflow incorporating a critical System Suitability Test checkpoint.
Conclusion
The selection of a reference standard for 1,5-Dibromo-2-methoxy-3-nitrobenzene is a foundational step that dictates the quality and reliability of all subsequent analytical work. A high-quality, well-characterized standard, preferably from an ISO 17034 accredited producer, is not an expense but an investment in data integrity. By pairing a superior reference standard with robust, self-validating analytical methods like the HPLC and GC-MS protocols detailed here, researchers, scientists, and drug development professionals can ensure their results are accurate, reproducible, and defensible. This rigorous approach is indispensable for navigating the complex landscape of chemical synthesis and pharmaceutical development, ultimately contributing to safer and more effective products.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. Available at: [Link]
-
Al-Bghdadi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]
-
Pharmaffiliates. (n.d.). 1,5-Dibromo-2-methoxy-3-nitrobenzene. Available at: [Link]
-
ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Available at: [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
-
Restek. (2025). System suitability Requirements for a USP HPLC Method. Available at: [Link]
-
Acta Chemica Scandinavica. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available at: [Link]
-
MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,5-Dibromo-2-methoxy-3-methylbenzene. PubChem. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Available at: [Link]
-
ResearchGate. (2024). Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows. Available at: [Link]
-
Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Available at: [Link]
-
Analytical and Bioanalytical Chemistry. (2006). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (1996). System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 1,4-Dibromo-2-methyl-3-nitrobenzene Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Testing Procedure. Available at: [Link]
-
Pharma SOPs. (n.d.). Analytical System Suitability: Criteria, Examples & Regulatory Expectations. Available at: [Link]
-
Advent Chembio. (n.d.). Primary vs Secondary Reference Standards. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]
- Angewandte Chemie International Edition. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
-
LCGC International. (2010). Why System Suitability Tests Are Not a Substitute for Analytical Instrument Qualification or Calibration, Part I. Available at: [Link]
-
NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. Available at: [Link]
-
Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Available at: [Link]
-
Cole-Parmer. (2020). Select the Right Reference or Certified Reference Materials. Available at: [Link]
-
Reagecon. (2024). CERTIFICATION REPORT - ISO 17034 CERTIFIED REFERENCE MATERIAL. Available at: [Link]
-
Symtera Analytics. (n.d.). How To Choose the Proper Analytical Reference Standards?. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
MPL Lösungsfabrik. (2018). What are system suitability tests (SST) of analytical methods?. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,5-Dibromo-2-methoxy-3-nitrobenzene
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,5-Dibromo-2-methoxy-3-nitrobenzene (CAS No. 725241-64-5). As a valued professional in research and development, your safety and environmental responsibility are paramount. This document moves beyond a simple checklist, offering a detailed rationale for each step, grounded in the chemical's inferred hazard profile and established best practices for halogenated nitroaromatic compounds.
Hazard Assessment: Understanding the Risks
The primary directive in handling any chemical waste is a thorough understanding of its potential dangers. Based on data from analogous compounds, 1,5-Dibromo-2-methoxy-3-nitrobenzene should be treated as a hazardous substance with the following potential characteristics:
-
Toxicity: Halogenated nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Aromatic nitro compounds, in general, can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.
-
Irritation: Direct contact can cause significant irritation to the skin and eyes.[3][4][5]
-
Chronic Health Effects: Similar compounds are suspected of causing genetic defects, cancer, and reproductive harm.[1][2] Prolonged or repeated exposure may cause organ damage.[2]
-
Environmental Hazard: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[1][2]
Comparative Hazard Profile of Structurally Related Compounds
To underscore the need for cautious handling, the following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for similar chemicals.
| Compound | CAS Number | GHS Hazard Statements |
| Nitrobenzene | 98-95-3 | Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing cancer; Suspected of damaging fertility or the unborn child; Causes damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects. |
| 1,4-Dibromo-2-nitrobenzene | 3460-18-2 | Harmful if swallowed, in contact with skin or if inhaled; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[3] |
| 1-Bromo-3-nitrobenzene | 585-79-5 | May form methemoglobin.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1,5-Dibromo-2-methoxy-3-nitrobenzene in any form, including for disposal, the following PPE is mandatory:
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Ensure gloves are inspected for integrity before each use.
-
Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.
Waste Segregation and Container Management: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents dangerous reactions and ensures that waste can be disposed of in the most environmentally sound manner.
Step-by-Step Waste Collection Protocol
-
Select the Appropriate Waste Container:
-
Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste."
-
The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.
-
-
Properly Label the Container:
-
Immediately upon adding the first amount of waste, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1,5-Dibromo-2-methoxy-3-nitrobenzene."
-
An accurate estimation of the concentration and volume.
-
The date of accumulation.
-
Appropriate hazard pictograms (e.g., toxic, environmental hazard).
-
-
-
Segregate Incompatible Waste Streams:
Spill Management: Preparedness and Response
In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in Section 2.
-
Contain the Spill:
-
For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.
-
For liquid spills (if the compound is dissolved in a solvent), absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial spill pillow.[8]
-
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Package and Label Spill Debris: All contaminated materials (absorbents, PPE, etc.) must be placed in a sealed, labeled hazardous waste container.
Disposal Procedure: The Final Step
The recommended method for the final disposal of 1,5-Dibromo-2-methoxy-3-nitrobenzene is high-temperature incineration by a licensed hazardous waste disposal contractor.[1]
Operational Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for 1,5-Dibromo-2-methoxy-3-nitrobenzene.
Why Incineration?
High-temperature incineration is the preferred method for halogenated organic compounds for several key reasons:
-
Complete Destruction: The high temperatures effectively break down the complex and toxic organic molecules into simpler, less harmful substances like carbon dioxide, water, and inorganic acids (such as hydrobromic acid).[1]
-
Emission Control: Licensed hazardous waste incinerators are equipped with sophisticated air pollution control systems that "scrub" and neutralize the acidic gases produced during combustion, preventing their release into the atmosphere.[1]
-
Regulatory Compliance: This method complies with the stringent regulations set forth by agencies like the Environmental Protection Agency (EPA) for the disposal of hazardous waste.
Institutional Compliance: Working with Your EHS Department
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on:
-
The exact labeling and container requirements for your facility.
-
The location of your laboratory's Satellite Accumulation Area (SAA).
-
The procedure for requesting a hazardous waste pickup.
Adherence to your institution's policies ensures that you remain in full compliance with local, state, and federal regulations.
References
-
Safety Data Sheet - Nitrobenzene. DC Fine Chemicals. Available at: [Link]
-
1,5-Dibromo-2-methoxy-3-nitrobenzene Product Information. Pharmaffiliates. Available at: [Link]
-
Safety Data Sheet - 1-(2-Bromoethoxy)-3-nitrobenzene. Fisher Scientific. Available at: [Link]
-
Hazardous Substance Fact Sheet - Nitroethane. New Jersey Department of Health. Available at: [Link]
-
Other Disposal Guidance. U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available at: [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. Available at: [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]
-
Halogenated Waste Guidance. University of Wisconsin-Milwaukee. Available at: [Link]
Sources
Personal protective equipment for handling 1,5-Dibromo-2-methoxy-3-nitrobenzene
A Researcher's Guide to Handling 1,5-Dibromo-2-methoxy-3-nitrobenzene
Hazard Analysis: A Precautionary Approach
Given the absence of specific toxicological data for 1,5-Dibromo-2-methoxy-3-nitrobenzene, a conservative assessment based on its chemical structure—a halogenated nitroaromatic—is imperative. Compounds in this class are often associated with significant health hazards. The primary threats are anticipated to be acute toxicity through multiple exposure routes, severe irritation, and potential long-term health effects.[1][2][3]
The nitro group on an aromatic ring is a well-known toxophore, and its presence, combined with bromine substituents, suggests that the compound should be handled as a hazardous substance. Nitrobenzene, a related parent compound, is highly toxic, well-absorbed through all routes of exposure, and can cause methaemoglobinaemia, a condition that reduces the oxygen-carrying capacity of the blood.[2][3] Symptoms of exposure to similar compounds can be delayed.[2][3]
Table 1: Inferred Hazards of 1,5-Dibromo-2-methoxy-3-nitrobenzene Based on Analogous Compounds
| Hazard Category | Potential Effects & Warnings | Representative Sources |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][4] Systemic toxicity may be delayed by several hours.[2] | Fisher Scientific[1], Spectrum Chemical[4], GOV.UK[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] Repeated contact may lead to dermatitis.[3] | Tokyo Chemical Industry[5], Fisher Scientific[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4][5] Contact can cause pain, tearing, and inflammation.[3] | Tokyo Chemical Industry[5], Fisher Scientific[1], Spectrum Chemical[4] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or vapors.[1][6][7] | Fisher Scientific[1][6][7] |
| Chronic Health Effects | Nitro-aromatic compounds are often associated with long-term hazards. Nitrobenzene is a suspected carcinogen and may damage fertility.[2] It is also known to cause damage to the blood through prolonged or repeated exposure.[2] | GOV.UK[2] |
| Physical Hazards | May form explosive mixtures with air upon intense heating. Reacts violently with strong oxidizing and reducing agents.[2] | Sigma-Aldrich, GOV.UK[2] |
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical hazard. It must be chosen meticulously and used consistently. The following protocol is the minimum standard for handling 1,5-Dibromo-2-methoxy-3-nitrobenzene.
Essential PPE Ensemble
-
Hand Protection: Double-gloving is required. Use a pair of nitrile gloves as the primary layer, with a second, thicker pair of chemically resistant gloves, such as butyl or fluoro carbon rubber (FKM), worn over them.[8] Nitrile gloves alone offer some protection but should be considered a disposable inner layer.[9] Always inspect gloves for tears or punctures before use.[10]
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[11] When handling quantities greater than a few grams or when there is a significant risk of splashing, a full-face shield must be worn in conjunction with goggles.[11] Standard safety glasses are insufficient as they do not protect from splashes.[11]
-
Body Protection: A flame-resistant laboratory coat with long sleeves and tight-fitting knit cuffs is required.[12][13] Ensure the lab coat is fully buttoned. For procedures involving larger quantities, supplement the lab coat with a chemically resistant apron.[14]
-
Respiratory Protection: All handling of solid or dissolved 1,5-Dibromo-2-methoxy-3-nitrobenzene must be performed within a certified chemical fume hood to control exposure to dust and vapors.[5] If engineering controls are insufficient or during an emergency (e.g., a large spill), a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[13] Surgical masks provide no protection against chemical vapors or dust.[13]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for minimizing the risk of exposure and contamination.
Pre-Handling Safety Checklist
-
Confirm Understanding: Review this guide and the known hazards of analogous compounds.
-
Locate Emergency Equipment: Verify the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit: Ensure a spill kit containing an appropriate absorbent material for chemical spills is readily accessible.
-
Designate Work Area: All work must be conducted within a certified chemical fume hood.[5]
Experimental Workflow
The following diagram outlines the mandatory workflow for safely handling the compound.
Caption: Workflow for handling 1,5-Dibromo-2-methoxy-3-nitrobenzene.
Emergency & Disposal Plan
Spill Response
-
Small Spill (Inside Fume Hood):
-
Alert colleagues in the immediate area.
-
Contain the spill on an absorbent pad or with a non-reactive absorbent material (e.g., vermiculite or sand).
-
Gently sweep the solid material and absorbent into a designated hazardous waste container.[7][10]
-
Clean the affected area with an appropriate solvent, followed by soap and water.[12]
-
-
Large Spill (Outside Fume Hood):
-
Evacuate the immediate area and alert all personnel.
-
If the substance is volatile or creates dust, evacuate the entire lab and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Waste Disposal
All materials contaminated with 1,5-Dibromo-2-methoxy-3-nitrobenzene, including the chemical itself, empty containers, and used spill cleanup materials, are considered hazardous waste.
-
Segregation: Collect all waste in a dedicated, properly labeled, and sealed container.[12] The label must clearly state "Hazardous Waste" and the full chemical name.[12]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[10] Do not dispose of this chemical down the drain or in regular trash.
References
- Sigma-Aldrich. (2025).
- Capot Chemical. (2012).
- Fisher Scientific. (2023).
-
Pharmaffiliates. Product Page for 1,5-Dibromo-2-methoxy-3-nitrobenzene. [Link]
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- University of California, Irvine. (2013).
- Tokyo Chemical Industry Co., Ltd. (2023).
- Fisher Scientific. (2011). Safety Data Sheet for 1-Bromo-3,5-dimethoxybenzene.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,4-Dibromo-2-nitrobenzene.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Princeton University Environmental Health & Safety. Section 6C: Protective Equipment.
- Spectrum Chemical. (2022).
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- GOV.UK. (2024). Nitrobenzene - Incident management.
- European Chemicals Agency (ECHA).
- GOV.UK. (2024). Nitrobenzene: toxicological overview.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
